ACT 178882
描述
Structure
3D Structure
属性
IUPAC Name |
(3R,4S)-N-[[2-chloro-5-(2-methoxyethyl)phenyl]methyl]-N-cyclopropyl-4-[6-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]pyridin-3-yl]piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38Cl3N3O4/c1-21-15-29(35)32(30(36)16-21)43-14-13-42-31-8-4-23(18-38-31)26-9-11-37-19-27(26)33(40)39(25-5-6-25)20-24-17-22(10-12-41-2)3-7-28(24)34/h3-4,7-8,15-18,25-27,37H,5-6,9-14,19-20H2,1-2H3/t26-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSRKJVMAOWDEC-SXOMAYOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCOC2=NC=C(C=C2)C3CCNCC3C(=O)N(CC4=C(C=CC(=C4)CCOC)Cl)C5CC5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)Cl)OCCOC2=NC=C(C=C2)[C@H]3CCNC[C@@H]3C(=O)N(CC4=C(C=CC(=C4)CCOC)Cl)C5CC5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38Cl3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007392-69-9 | |
| Record name | ACT-178882 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1007392699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACT-178882 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA1ATU85YC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of ACT-178882
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ACT-178882, also known as MK-1597, is a potent, orally bioavailable, non-peptidic direct renin inhibitor that was under development for the treatment of hypertension. It directly targets the initial, rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), offering a potentially more complete blockade of this critical blood pressure-regulating cascade compared to downstream inhibitors like ACE inhibitors or angiotensin II receptor blockers. Preclinical studies demonstrated its efficacy in animal models of hypertension. However, its clinical development was likely halted due to challenges related to off-target effects, specifically time-dependent inhibition of CYP3A4 and activity against the hERG ion channel, which raised concerns about drug-drug interactions and cardiac safety. This guide provides a comprehensive overview of the available technical information regarding the mechanism of action of ACT-178882.
Core Mechanism of Action: Direct Renin Inhibition
ACT-178882 functions as a direct inhibitor of renin, the aspartic protease that catalyzes the conversion of angiotensinogen to angiotensin I. This is the first and rate-limiting step in the RAAS cascade. By directly binding to the active site of renin, ACT-178882 prevents the initial step of this pathway, leading to a reduction in the production of angiotensin II and subsequently, a decrease in aldosterone secretion.[1] The ultimate physiological effects are vasodilation and reduced sodium and water retention, resulting in a lowering of blood pressure.
A key pharmacodynamic effect observed with ACT-178882 is a dose-dependent increase in active renin levels, a consequence of the disruption of the negative feedback loop on renin release.[1] However, despite the increase in renin concentration, plasma renin activity (PRA) is decreased, demonstrating effective inhibition of the enzyme's function.[1] This is a characteristic feature of direct renin inhibitors.
Quantitative Data
The following tables summarize the available quantitative data for ACT-178882. It is important to note that detailed dose-response data from clinical trials are not publicly available.
Table 1: In Vitro Potency and Off-Target Activity
| Parameter | Value | Description |
| Renin IC50 (buffer) | 0.07 nM | 50% inhibitory concentration in a purified enzyme assay. |
| Renin IC50 (plasma) | 1.4 nM | 50% inhibitory concentration in human plasma.[2][3][4][5] |
| hERG Ki | 243 nM | Inhibitory constant for the human Ether-à-go-go-Related Gene potassium channel.[3] |
| CYP3A4 IC50 | 6.4 µM | 50% inhibitory concentration for the Cytochrome P450 3A4 enzyme.[3] |
Table 2: Pharmacokinetic Parameters in Humans (100 mg Single Dose)
| Parameter | Value (without Diltiazem) | Value (with Diltiazem) |
| Cmax | 26.8 ng/mL | 43.5 ng/mL |
| AUC∞ | 454 ng·h/mL | 918 ng·h/mL |
| tmax | 3.5 h | 5.0 h |
| t1/2 | 22.9 h | 24.2 h |
Data from a drug-drug interaction study with the moderate CYP3A4 inhibitor diltiazem.
Table 3: Preclinical Pharmacokinetics
| Species | Oral Bioavailability (%F) |
| Rat | 35%[3] |
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. The following provides an overview of the methodologies based on the available information.
In Vitro Renin Inhibition Assay
A biochemical assay was likely used to determine the IC50 of ACT-178882 against purified human renin. This would typically involve incubating the enzyme with a fluorogenic or colorimetric substrate in the presence of varying concentrations of the inhibitor. The rate of substrate cleavage would be measured, and the IC50 value calculated from the resulting dose-response curve. For the plasma-based assay, the same principle would be applied, but the reaction would be carried out in a human plasma matrix to account for the effects of plasma protein binding.
hERG Channel Patch-Clamp Assay
The hERG liability was likely assessed using a whole-cell patch-clamp electrophysiology assay on a cell line stably expressing the hERG channel (e.g., HEK293 cells).[4] The protocol would involve recording the hERG current in response to a specific voltage protocol in the presence of varying concentrations of ACT-178882 to determine the concentration-dependent block of the channel.
CYP3A4 Inhibition Assay
The CYP3A4 inhibition potential was likely evaluated using an in vitro assay with human liver microsomes. A probe substrate for CYP3A4 (e.g., midazolam or testosterone) would be incubated with the microsomes and varying concentrations of ACT-178882.[1] The formation of the metabolite would be quantified (e.g., by LC-MS/MS), and the IC50 value would be determined.
Double Transgenic Rat (dTGR) Model of Hypertension
The in vivo efficacy of ACT-178882 was demonstrated in the double transgenic rat model, which expresses both human renin and human angiotensinogen, leading to hypertension.[1][6] The experimental protocol would have involved oral administration of ACT-178882 to these rats, followed by monitoring of blood pressure, likely via telemetry or tail-cuff plethysmography, over a specified period.
Clinical Pharmacology Studies
The human pharmacokinetic and pharmacodynamic data were obtained from single- and multiple-ascending dose studies in healthy male subjects.[1] These studies were randomized and placebo-controlled. The single-dose studies involved doses ranging from 10 to 1000 mg, while the multiple-dose studies used doses of 30 to 600 mg administered once daily for 14 days.[1] Blood samples were collected at various time points to determine the pharmacokinetic profile. Pharmacodynamic assessments included measurements of plasma renin concentration, plasma renin activity, and aldosterone levels.[1]
The drug-drug interaction study was an open-label, two-way crossover study in healthy male subjects. It investigated the effect of the moderate CYP3A4 inhibitor diltiazem on the pharmacokinetics of a single 100 mg dose of ACT-178882.
Visualizations
Signaling Pathway
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. vdoc.pub [vdoc.pub]
- 4. naist.repo.nii.ac.jp [naist.repo.nii.ac.jp]
- 5. Phase I dose escalation study of MK-0457, a novel Aurora kinase inhibitor, in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to ACT-178882: A Novel Direct Renin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ACT-178882, a potent and selective direct renin inhibitor. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Core Compound Characteristics
ACT-178882 is a novel, orally active, non-peptide direct inhibitor of the enzyme renin. By targeting the first and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), ACT-178882 offers a promising therapeutic approach for the management of hypertension and other cardiovascular diseases. The compound is also known as MK-1597.
Mechanism of Action: Direct Renin Inhibition
ACT-178882 directly binds to the active site of renin, thereby preventing the conversion of angiotensinogen to angiotensin I. This action leads to a downstream reduction in the levels of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes salt and water retention. The result is a decrease in blood pressure and a reduction in the deleterious effects of excessive RAAS activation. A study has reported an in vitro IC50 value of 1.4 nM for ACT-178882, indicating high potency.
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS) and the Action of ACT-178882
Caption: Mechanism of action of ACT-178882 in the RAAS pathway.
Pharmacokinetics
Studies in healthy male subjects have characterized the pharmacokinetic profile of ACT-178882 following single and multiple ascending doses.[1]
Absorption and Distribution
-
Time to Maximum Concentration (tmax): Following single oral doses, the tmax of ACT-178882 ranges from 3 to 5 hours.[1]
-
Food Effect: The administration of a single 30 mg dose of ACT-178882 with food had no significant effect on its pharmacokinetics.[1]
-
Dose Proportionality: The pharmacokinetics of ACT-178882 have been shown to be dose-proportional.[1]
Metabolism and Excretion
-
Metabolism: ACT-178882 is metabolized by the cytochrome P450 enzyme CYP3A4.[2]
-
Half-life (t1/2): The terminal half-life of ACT-178882 after single doses varies from 18.7 to 24.7 hours.[1]
-
Steady State: Steady-state conditions are typically achieved after 4 to 6 days of once-daily dosing, with minimal accumulation.[1]
Drug-Drug Interactions
-
Midazolam (CYP3A4 substrate): Co-administration of ACT-178882 led to a dose-dependent increase in the Cmax and area under the concentration-time curve (AUC) of midazolam, indicating an inhibitory effect on CYP3A4.[1]
-
Diltiazem (moderate CYP3A4 inhibitor): Concomitant administration of diltiazem (300 mg once daily for 13 days) with a single 100 mg dose of ACT-178882 resulted in a significant increase in the systemic exposure of ACT-178882.[2] The Cmax increased by a geometric mean ratio of 1.62, and the AUC∞ increased by a geometric mean ratio of 2.02.[2]
Table 1: Summary of Pharmacokinetic Parameters for ACT-178882
| Parameter | Value | Condition |
| tmax (hours) | 3 - 5 | Single dose, fasted state[1] |
| t1/2 (hours) | 18.7 - 24.7 | Single dose, fasted state[1] |
| Steady State | 4 - 6 days | Multiple once-daily doses[1] |
| Food Effect | No significant effect | Single 30 mg dose[1] |
| Cmax (ng/mL) | 26.8 (20.1-35.8) | 100 mg single dose, alone[2] |
| AUC∞ (ng·h/mL) | 454 (351-587) | 100 mg single dose, alone[2] |
| Cmax (ng/mL) | 43.5 (36.8-51.4) | 100 mg single dose, with diltiazem[2] |
| AUC∞ (ng·h/mL) | 918 (781-1078) | 100 mg single dose, with diltiazem[2] |
Pharmacodynamics
The pharmacodynamic effects of ACT-178882 are consistent with its mechanism of action as a direct renin inhibitor.
-
Effect on Renin: Single and multiple doses of ACT-178882 lead to a dose-dependent increase in active renin concentration and a decrease in plasma renin activity.[1]
-
Effect on Aldosterone and Sodium Excretion: Treatment with ACT-178882 results in decreased urinary excretion of aldosterone and sodium.[1]
-
Effect on Blood Pressure: In clinical studies, ACT-178882 has shown a tendency to decrease systolic blood pressure.[1]
Table 2: Summary of Pharmacodynamic Effects of ACT-178882
| Parameter | Effect |
| Active Renin Concentration | Dose-dependent increase[1] |
| Plasma Renin Activity | Dose-dependent decrease[1] |
| Urinary Aldosterone Excretion | Decreased[1] |
| Urinary Sodium Excretion | Decreased[1] |
| Systolic Blood Pressure | Tendency to decrease[1] |
Clinical Studies and Experimental Protocols
Single- and Multiple-Ascending Dose Study
Objective: To investigate the tolerability, safety, pharmacokinetics, and pharmacodynamics of ACT-178882, as well as its interaction with food and midazolam.[1]
Methodology:
-
Study Design: A study involving healthy male subjects who received either single (10-1000 mg) or multiple doses (30-600 mg) of ACT-178882 administered once daily for 14 days.[1] The study also included placebo and active comparator (20 mg enalapril) arms.[1]
-
Food Interaction Arm: A single 30 mg dose of ACT-178882 was administered in the fed state after a 2-week washout period.[1]
-
CYP3A4 Interaction Arm: In the multiple-ascending-dose part, subjects were dosed with midazolam on days -2, 2, and 12 to investigate interactions with CYP3A4.[1]
-
Assessments: Safety was monitored through the recording of adverse events, vital signs, clinical laboratory variables, and ECGs.[1] Pharmacokinetic parameters were determined from plasma concentrations of ACT-178882. Pharmacodynamic assessments included measurements of active renin, plasma renin activity, and urinary excretion of sodium and aldosterone.[1]
Drug-Drug Interaction Study with Diltiazem
Objective: To investigate the effect of diltiazem, a moderate inhibitor of CYP3A4, on the single-dose pharmacokinetics of ACT-178882.[2]
Methodology:
-
Study Design: An open-label, two-way crossover study in healthy young male subjects.[2]
-
Treatment Arms:
-
Assessments: Serial blood samples were collected for the measurement of ACT-178882 concentrations up to 120 hours post-dose in Treatment A and up to 240 hours post-dose in Treatment B.[2] Safety was assessed by monitoring vital signs, ECG, clinical laboratory tests, and adverse event reporting.[2]
Experimental Workflow: Clinical Pharmacology Study of ACT-178882
Caption: A generalized workflow for a clinical pharmacology study of ACT-178882.
Safety and Tolerability
In clinical studies with healthy male subjects, ACT-178882 has been generally well-tolerated.[1][2]
-
Adverse Events: The most frequently reported adverse events were dizziness and headache.[1]
-
Vital Signs and Laboratory Tests: No clinically relevant changes in body weight, vital signs, clinical laboratory variables, or ECGs were observed.[1]
Conclusion
ACT-178882 is a potent direct renin inhibitor with a pharmacokinetic and pharmacodynamic profile that supports its further investigation as a potential treatment for hypertension. Its mechanism of action, targeting the initial step of the RAAS, offers a distinct advantage in achieving comprehensive RAAS blockade. Future clinical studies in hypertensive patients are warranted to fully elucidate its therapeutic potential.[1]
References
In-Depth Technical Guide to ACT-178882: A Novel Direct Renin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACT-178882, also known as MK-1597, is a potent and selective direct renin inhibitor that has been investigated for the treatment of hypertension. By directly targeting the enzymatic activity of renin, ACT-178882 effectively blocks the rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental protocols related to ACT-178882, intended to serve as a valuable resource for researchers in the field of cardiovascular drug discovery and development.
Chemical Structure and Properties
ACT-178882 is a small molecule belonging to the chemical classes of cyclopropanes and pyridines. Its development was guided by structure-based drug design to ensure high affinity and specificity for the active site of renin.
Chemical Structure:
Physicochemical and Pharmacological Properties:
The following tables summarize the key properties of ACT-178882 based on available data.
| Identifier | Value |
| Compound Name | ACT-178882 |
| Synonym | MK-1597 |
| Chemical Class | Cyclopropane, Pyridine |
| Mechanism of Action | Direct Renin Inhibitor |
| Pharmacological Parameter | Value | Reference |
| IC50 (Renin Inhibition) | 1.4 nM |
| Pharmacokinetic Parameter | Value (in healthy subjects) | Reference |
| Time to Maximum Concentration (tmax) | 3.5 - 5.0 hours | [5] |
| Apparent Terminal Half-life (t½) | 22.9 - 24.2 hours | [5] |
| Metabolism | Primarily by Cytochrome P450 3A4 (CYP3A4) | [5] |
Mechanism of Action and Signaling Pathway
ACT-178882 exerts its therapeutic effect by directly inhibiting the enzymatic activity of renin. Renin is a key protease that initiates the RAAS cascade by cleaving angiotensinogen to form angiotensin I. Angiotensin I is subsequently converted to the potent vasoconstrictor angiotensin II by angiotensin-converting enzyme (ACE). By blocking the initial, rate-limiting step, ACT-178882 effectively reduces the levels of both angiotensin I and angiotensin II, leading to vasodilation and a decrease in blood pressure.
The Renin-Angiotensin-Aldosterone System (RAAS) and the Role of ACT-178882:
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of ACT-178882.
Key Experimental Protocols
This section outlines the methodologies for key experiments relevant to the study of ACT-178882.
Chemical Synthesis of ACT-178882 (MK-1597)
A practical and enantioselective synthesis of ACT-178882 has been described.[1][2][3][4] The key features of this synthesis include:
-
Catalytic Asymmetric Hydrogenation: A tetrasubstituted ene-ester is hydrogenated to establish a key stereocenter.
-
Epimerization/Saponification: A highly efficient sequence to set the second stereocenter of the molecule.
-
Amine Fragment Synthesis: A concise synthesis of the requisite amine fragment.
Experimental Workflow for Synthesis:
Caption: A simplified workflow for the synthesis of ACT-178882.
Plasma Renin Activity (PRA) Assay
The functional activity of ACT-178882 is determined by its ability to inhibit plasma renin activity. The general principle of a PRA assay is to measure the rate of angiotensin I generation from endogenous angiotensinogen in a plasma sample.
Protocol Overview:
-
Sample Collection: Whole blood is collected in EDTA-containing tubes and centrifuged to separate plasma. It is critical to handle samples at room temperature to prevent cryoactivation of prorenin.[6]
-
Incubation: The plasma is incubated at 37°C for a defined period (e.g., 90 minutes) to allow for the enzymatic generation of angiotensin I by renin. A parallel sample is kept at 0-4°C to serve as a baseline control.[7][8]
-
Inhibitor Addition: For in vitro studies, varying concentrations of ACT-178882 would be added to the plasma before the 37°C incubation to determine the IC50.
-
Quantification of Angiotensin I: The amount of generated angiotensin I is quantified using a validated method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
-
Calculation: The plasma renin activity is calculated as the difference in angiotensin I concentration between the 37°C and 0-4°C samples, expressed as ng/mL/hour.
Experimental Workflow for PRA Assay:
Caption: A general workflow for a Plasma Renin Activity (PRA) assay.
Pharmacokinetic Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Clinical studies have been conducted to evaluate the pharmacokinetics of ACT-178882 in healthy subjects.[5]
Study Design Overview (Single-Dose Study): [5]
-
Design: Open-label, two-way crossover study.
-
Subjects: Healthy male subjects.
-
Treatment Arms:
-
Treatment A: Single oral dose of ACT-178882.
-
Treatment B: Pre-treatment with a CYP3A4 inhibitor (e.g., diltiazem) followed by a single oral dose of ACT-178882.
-
-
Sampling: Serial blood samples are collected at predefined time points post-dose (e.g., pre-dose, and up to 120-240 hours post-dose).
-
Analysis: Plasma concentrations of ACT-178882 are determined using a validated analytical method (e.g., LC-MS/MS).
-
Endpoints: Key pharmacokinetic parameters such as Cmax (maximum concentration), AUC (area under the curve), tmax (time to maximum concentration), and t½ (half-life) are calculated.
Logical Relationship of a Drug-Drug Interaction Study:
Caption: Logical flow of a study to investigate drug-drug interactions involving ACT-178882.
Conclusion
ACT-178882 is a potent direct renin inhibitor with a well-defined mechanism of action within the renin-angiotensin-aldosterone system. The information presented in this technical guide, including its chemical and pharmacological properties and detailed experimental protocols, provides a solid foundation for researchers and drug development professionals working on novel antihypertensive therapies. Further investigation into its clinical efficacy and long-term safety is warranted to fully establish its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. A practical synthesis of renin inhibitor MK-1597 (ACT-178882) via catalytic enantioselective hydrogenation and epimerization of piperidine intermediate | Chemsrc ID:407631 [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. A practical synthesis of renin inhibitor MK-1597 (ACT-178882) via catalytic enantioselective hydrogenation and epimerization of piperidine intermediate. | Semantic Scholar [semanticscholar.org]
- 5. Drug-drug interaction study of ACT-178882, a new renin inhibitor, and diltiazem in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labcorp.com [labcorp.com]
- 7. eaglebio.com [eaglebio.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
Preclinical Pharmacodynamics of ACT-178882: A Data Gap in Publicly Available Literature
Despite a comprehensive search of publicly available scientific literature, detailed information regarding the preclinical pharmacodynamics of the direct renin inhibitor ACT-178882 in animal models remains elusive. While clinical data from studies in healthy human subjects are accessible and provide insights into its mechanism of action and effects on the renin-angiotensin-aldosterone system (RAAS), the foundational preclinical data that typically precedes human trials is not readily found in the public domain.
This lack of accessible preclinical data prevents the creation of a detailed technical guide as requested, including quantitative data tables, specific experimental protocols, and visualizations of signaling pathways and experimental workflows from animal studies.
Insights from Clinical Investigations
Clinical pharmacology studies in healthy male subjects have demonstrated that ACT-178882 is a direct renin inhibitor.[1] Key findings from these human studies indicate that single and multiple ascending doses of ACT-178882 lead to a dose-dependent increase in active renin and a decrease in plasma renin activity.[1] Furthermore, the administration of ACT-178882 resulted in decreased sodium and aldosterone excretion, consistent with the inhibition of the RAAS cascade.[1] These studies in humans established the compound's intended pharmacodynamic effect and paved the way for further clinical investigation in hypertensive patients.[1]
The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
ACT-178882 exerts its effect by directly inhibiting renin, the enzyme that catalyzes the first and rate-limiting step of the RAAS cascade. This pathway plays a crucial role in regulating blood pressure and fluid and electrolyte balance. A simplified diagram of this pathway is presented below.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of ACT-178882 on Renin.
General Experimental Workflow for Preclinical Antihypertensive Drug Evaluation
While specific protocols for ACT-178882 are not available, a general workflow for the preclinical evaluation of a novel antihypertensive agent would typically involve a series of in vitro and in vivo studies.
Caption: A generalized experimental workflow for the preclinical pharmacodynamic assessment of a new antihypertensive drug.
Conclusion
The absence of detailed public-domain preclinical data for ACT-178882 underscores a common challenge in the competitive landscape of pharmaceutical research and development, where such information is often proprietary. While the clinical data provides a clear picture of its effects in humans, a comprehensive understanding of its pharmacodynamic profile in preclinical models, which is crucial for researchers and scientists in the field, cannot be constructed from the currently available literature. Further disclosure of this foundational data by the developing parties would be necessary to fulfill the need for an in-depth technical guide on the preclinical pharmacodynamics of ACT-178882.
References
The Discovery and Development of ACT-178882: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACT-178882, also known as MK-1597, is a potent, non-peptidic, direct renin inhibitor that was investigated as a potential treatment for hypertension. This document provides a comprehensive technical overview of the discovery and development of ACT-178882, consolidating available data on its mechanism of action, chemical synthesis, and clinical pharmacology. The information is intended for researchers, scientists, and professionals involved in the field of drug development.
Introduction: The Rationale for Direct Renin Inhibition
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis.[1][2] Renin, an aspartic protease, catalyzes the first and rate-limiting step of this cascade, the conversion of angiotensinogen to angiotensin I.[3] Subsequent enzymatic cleavage by Angiotensin-Converting Enzyme (ACE) produces the potent vasoconstrictor, angiotensin II. For decades, therapeutic intervention in the RAS, primarily through ACE inhibitors and Angiotensin II Receptor Blockers (ARBs), has been a cornerstone of antihypertensive therapy.
However, these approaches lead to a compensatory rise in plasma renin activity, which could potentially overcome the therapeutic blockade. Direct inhibition of renin offers a more complete blockade of the RAS cascade at its origin, preventing the formation of both angiotensin I and angiotensin II, and thus representing a promising therapeutic strategy for the management of hypertension. The development of orally bioavailable, potent, and selective direct renin inhibitors has been a long-standing goal in cardiovascular drug discovery.[3]
Mechanism of Action: Targeting the Rate-Limiting Step of the RAS
ACT-178882 exerts its pharmacological effect by directly binding to the active site of the renin enzyme, thereby inhibiting its catalytic activity. This prevents the cleavage of angiotensinogen, the sole substrate of renin, and consequently reduces the levels of angiotensin I and angiotensin II.
The Renin-Angiotensin Signaling Pathway
The following diagram illustrates the Renin-Angiotensin System and the point of intervention for ACT-178882.
In Vitro Potency
ACT-178882 is a potent inhibitor of renin with a reported IC50 of 1.4 nM.
Chemical Development: Synthesis of ACT-178882 (MK-1597)
A practical and enantioselective synthesis for ACT-178882 (MK-1597) has been described, highlighting a nine-step process with an overall yield of 29%. The synthesis was developed by Merck & Co. and underscores the collaboration with Actelion in the development of oral renin inhibitors.
Synthetic Route Overview
The synthesis of ACT-178882 involves several key transformations. While a detailed, step-by-step protocol is beyond the scope of this guide, a generalized workflow is presented below. The process originates from commercially available p-cresol.
Preclinical and Clinical Development
The development of ACT-178882 progressed through preclinical and clinical evaluation to assess its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).
Preclinical Evaluation
While specific preclinical data for ACT-178882 is not extensively published, the evaluation of a novel antihypertensive agent typically involves a battery of in vitro and in vivo studies.
Typical Experimental Protocols:
-
Renin Inhibition Assay: The inhibitory potency of the compound against purified human renin is determined. This is often a fluorescence resonance energy transfer (FRET)-based assay using a synthetic substrate.
-
In Vivo Models of Hypertension: The antihypertensive efficacy is evaluated in animal models such as the spontaneously hypertensive rat (SHR) or in models where hypertension is induced by agents like angiotensin II. Blood pressure is monitored telemetrically.
Clinical Pharmacology
ACT-178882 was evaluated in healthy male subjects in single and multiple ascending dose studies. These studies provided crucial information on the drug's profile in humans.
The pharmacokinetic parameters of ACT-178882 were characterized following single and multiple oral doses.
Table 1: Single-Dose Pharmacokinetic Parameters of ACT-178882 in Healthy Subjects
| Parameter | Value | Reference |
| tmax (h) | 3 - 5 | [1] |
| t1/2 (h) | 18.7 - 24.7 | [1] |
| Food Effect | No significant effect | [1] |
Table 2: Multiple-Dose Pharmacokinetic Characteristics of ACT-178882
| Characteristic | Observation | Reference |
| Steady State | Achieved in 4-6 days | [1] |
| Accumulation | Minimal | [1] |
| Dose Proportionality | Pharmacokinetics were dose-proportional | [1] |
The pharmacodynamic effects of ACT-178882 are consistent with its mechanism of action as a direct renin inhibitor.
Table 3: Pharmacodynamic Effects of ACT-178882
| Biomarker | Effect | Reference |
| Plasma Renin Activity | Decreased | [1] |
| Active Renin | Increased (due to feedback loop) | [1] |
| Sodium Excretion | Decreased | [1] |
| Aldosterone Excretion | Decreased | [1] |
The potential for drug-drug interactions was investigated, particularly with substrates and inhibitors of Cytochrome P450 enzymes.
-
Midazolam (CYP3A4 substrate): ACT-178882 dose-dependently increased the Cmax and AUC of midazolam, suggesting an inhibitory effect on CYP3A4.[1]
-
Diltiazem (moderate CYP3A4 inhibitor): Concomitant administration of diltiazem doubled the exposure (AUC) to ACT-178882, confirming that ACT-178882 is a substrate of CYP3A4.[3]
Table 4: Effect of Diltiazem on the Pharmacokinetics of a Single 100 mg Dose of ACT-178882
| Parameter | ACT-178882 Alone (Mean) | ACT-178882 with Diltiazem (Mean) | Reference |
| Cmax (ng/mL) | 26.8 | 43.5 | [3] |
| AUC∞ (ng·h/mL) | 454 | 918 | [3] |
| tmax (h, median) | 3.5 | 5.0 | [3] |
| t1/2 (h) | 22.9 | 24.2 | [3] |
In clinical studies with healthy volunteers, ACT-178882 was generally safe and well-tolerated. The most frequently reported adverse events were dizziness and headache.[1] No clinically relevant changes in body weight, vital signs, or clinical laboratory variables were observed.[1]
Conclusion
ACT-178882 is a potent direct renin inhibitor with a pharmacokinetic and pharmacodynamic profile suitable for further development as an antihypertensive agent. The clinical studies demonstrated effective inhibition of the Renin-Angiotensin System. The synthesis of the molecule has been well-defined. While the complete details of its discovery and preclinical development are not in the public domain, the available information provides a strong foundation for understanding the scientific rationale and developmental pathway of this compound. Further clinical investigation in hypertensive patients was warranted based on the initial findings.[1]
References
The Effect of ACT-178882 on Plasma Renin Activity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-178882 is a potent, orally administered direct renin inhibitor that has been investigated for its potential as an antihypertensive agent. By directly targeting the enzymatic activity of renin, ACT-178882 intervenes at the initial, rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). This mechanism of action leads to a significant reduction in the production of angiotensin I and, consequently, angiotensin II, a potent vasoconstrictor. A key pharmacodynamic effect of this inhibition is the modulation of plasma renin activity (PRA). This technical guide provides an in-depth analysis of the effects of ACT-178882 on PRA, based on available clinical data.
Mechanism of Action: Direct Renin Inhibition
The RAAS is a critical regulator of blood pressure and fluid balance. Renin, an enzyme primarily synthesized and released by the juxtaglomerular cells of the kidney, catalyzes the conversion of angiotensinogen to angiotensin I. This is the first and rate-limiting step in the RAAS cascade. ACT-178882 is a direct renin inhibitor with a high binding affinity for the active site of renin, exhibiting an IC50 of 1.4 nM.[1] By blocking the action of renin, ACT-178882 effectively prevents the formation of angiotensin I and the subsequent downstream production of angiotensin II, leading to vasodilation and a reduction in aldosterone secretion.
A noteworthy consequence of direct renin inhibition is the disruption of the negative feedback loop on renin release. The reduction in angiotensin II levels leads to a compensatory increase in the secretion of active renin from the kidneys. However, despite the elevated levels of active renin in circulation, its enzymatic activity (plasma renin activity) is dose-dependently decreased by ACT-178882.
Data on Plasma Renin Activity
Clinical studies involving single and multiple ascending doses of ACT-178882 in healthy male subjects have demonstrated a clear, dose-dependent effect on plasma renin activity. While specific quantitative data from the primary publication is not publicly available, the findings consistently show a significant decrease in PRA following administration of ACT-178882.
Table 1: Summary of ACT-178882 Dosing Regimens in Clinical Trials
| Study Type | Dose Range | Duration | Subject Population |
| Single Ascending Dose | 10 - 1000 mg | Single Dose | Healthy Male Subjects |
| Multiple Ascending Dose | 30 - 600 mg | 14 days (once daily) | Healthy Male Subjects |
Source: Clinical pharmacology of single- and multiple-ascending doses of ACT-178882, a new direct renin inhibitor, and its pharmacokinetic interaction with food and midazolam.
Table 2: Qualitative Effect of ACT-178882 on Plasma Renin Activity
| Drug | Dosage | Effect on Active Renin | Effect on Plasma Renin Activity (PRA) |
| ACT-178882 | Single and Multiple Ascending Doses | Increased (dose-dependent) | Decreased (dose-dependent) |
| Enalapril (ACE Inhibitor) | 20 mg | Increased | Increased |
Source: Clinical pharmacology of single- and multiple-ascending doses of ACT-178882, a new direct renin inhibitor, and its pharmacokinetic interaction with food and midazolam.
Experimental Protocols
Measurement of Plasma Renin Activity (PRA)
While the specific assay details from the ACT-178882 clinical trials are not provided in the available literature, a standard and widely accepted method for determining plasma renin activity involves an enzyme kinetic assay. The general protocol is as follows:
-
Blood Sample Collection: Whole blood is collected from subjects in tubes containing an anticoagulant (typically EDTA).
-
Plasma Separation: The blood sample is centrifuged to separate the plasma from blood cells.
-
Incubation: A sample of the plasma is incubated at 37°C for a specified period (e.g., 1.5 to 3 hours). During this incubation, the endogenous renin in the plasma enzymatically cleaves angiotensinogen (also present in the plasma) to generate angiotensin I.
-
Inhibition of Angiotensin I Conversion: An angiotensin-converting enzyme (ACE) inhibitor is often added to the plasma sample before incubation to prevent the conversion of the newly formed angiotensin I into angiotensin II.
-
Quantification of Angiotensin I: After the incubation period, the concentration of generated angiotensin I is measured, typically using a competitive radioimmunoassay (RIA) or a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Calculation of PRA: Plasma renin activity is then calculated as the rate of angiotensin I generation per unit of time and is typically expressed in units of nanograms per milliliter per hour (ng/mL/h).
Visualizations
Signaling Pathway of Direct Renin Inhibition
Caption: Mechanism of ACT-178882 in the RAAS pathway.
Experimental Workflow for a Clinical Trial Assessing PRA
Caption: Workflow of a clinical trial evaluating ACT-178882.
Conclusion
ACT-178882 is a direct renin inhibitor that effectively and dose-dependently reduces plasma renin activity. This pharmacodynamic effect is a direct consequence of its mechanism of action at the initial step of the Renin-Angiotensin-Aldosterone System. The observed decrease in PRA, despite a compensatory increase in active renin levels, underscores the potent inhibitory effect of ACT-178882. Further research with publicly available quantitative data would be beneficial for a more detailed dose-response analysis. The information presented in this guide provides a foundational understanding for researchers and professionals involved in the development of novel antihypertensive therapies.
References
In-Depth Technical Guide: ACT-178882 and its Role in the Renin-Angiotensin System
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-178882 is a potent, orally available, direct renin inhibitor that represents a targeted therapeutic approach to modulating the Renin-Angiotensin-Aldosterone System (RAAS). By directly inhibiting the enzymatic activity of renin, ACT-178882 blocks the initial and rate-limiting step of the RAAS cascade, leading to downstream reductions in angiotensin I, angiotensin II, and aldosterone. This guide provides a comprehensive technical overview of ACT-178882, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used in its evaluation.
Core Mechanism of Action
ACT-178882 exhibits high-affinity binding to the active site of renin, preventing it from cleaving its substrate, angiotensinogen. This direct inhibition is highly specific and leads to a significant reduction in plasma renin activity (PRA). A key characteristic of direct renin inhibitors is their effect on the RAAS feedback loop. By reducing angiotensin II levels, the negative feedback on renin secretion from the juxtaglomerular cells of the kidney is diminished, resulting in a compensatory increase in active renin concentration in the circulation. However, despite the increase in renin protein, the enzymatic activity remains suppressed due to the presence of the inhibitor.
The in vitro inhibitory potency of ACT-178882 is demonstrated by its half-maximal inhibitory concentration (IC50) of 1.4 nM.
Signaling Pathway of the Renin-Angiotensin System and Inhibition by ACT-178882
Navigating the Preformulation Landscape: A Technical Guide to the Solubility and Stability of ACT-178882 in DMSO
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical preformulation parameters of ACT-178882, a direct renin inhibitor, with a specific focus on its solubility and stability in dimethyl sulfoxide (DMSO). As a widely used solvent in drug discovery for solubilizing and storing compounds for high-throughput screening and various biological assays, understanding the behavior of a compound in DMSO is paramount for generating reliable and reproducible experimental data.[1] This document outlines standardized methodologies for assessing these properties and offers a framework for data presentation and interpretation.
Core Concepts: Solubility and Stability in Drug Discovery
The solubility and stability of a compound are fundamental physicochemical properties that significantly influence its journey through the drug discovery and development pipeline.
Solubility is defined as the maximum amount of a substance that can be dissolved in a particular solvent at a given temperature and pressure.[2] In early drug discovery, kinetic solubility measurements, often using DMSO, are widely employed for their high throughput.[2] Poor solubility can lead to challenges in formulation, inaccurate assay results, and limited bioavailability.
Stability refers to the ability of a compound to resist chemical degradation under various conditions over time.[3] Factors such as temperature, light, oxygen, and the presence of water can all impact the stability of a compound in a DMSO stock solution.[3][4] Degradation of a compound can result in a loss of potency and the formation of potentially interfering byproducts.
Data Presentation: A Framework for Quantitative Analysis
While specific experimental data for the solubility and stability of ACT-178882 in DMSO is not publicly available, this section provides a template for how such data should be structured for clear comparison and analysis. The following tables are illustrative and represent the type of data that would be generated from the experimental protocols outlined in Section 3.
Table 1: Kinetic Solubility of ACT-178882 in DMSO
| Parameter | Value | Method |
| Solubility (mM) | [Insert Value] | Nephelometry/Turbidimetry |
| Concentration Range Tested | [e.g., 0.1 - 20 mM] | N/A |
| pH of Aqueous Buffer | [e.g., 7.4] | N/A |
| Temperature (°C) | [e.g., 25] | N/A |
Table 2: Stability of ACT-178882 in DMSO (10 mM Stock Solution)
| Storage Condition | Time Point | % Remaining | Degradants Observed (if any) | Method |
| Room Temperature (~25°C) | 0 h | 100% | None | LC-MS |
| 24 h | [Insert Value] | [Describe Peaks] | LC-MS | |
| 72 h | [Insert Value] | [Describe Peaks] | LC-MS | |
| 1 week | [Insert Value] | [Describe Peaks] | LC-MS | |
| Refrigerated (4°C) | 1 week | [Insert Value] | [Describe Peaks] | LC-MS |
| 1 month | [Insert Value] | [Describe Peaks] | LC-MS | |
| 3 months | [Insert Value] | [Describe Peaks] | LC-MS | |
| Frozen (-20°C) | 1 month | [Insert Value] | [Describe Peaks] | LC-MS |
| 6 months | [Insert Value] | [Describe Peaks] | LC-MS | |
| 12 months | [Insert Value] | [Describe Peaks] | LC-MS | |
| Freeze-Thaw Cycles (-20°C to RT) | 1 Cycle | [Insert Value] | [Describe Peaks] | LC-MS |
| 3 Cycles | [Insert Value] | [Describe Peaks] | LC-MS | |
| 5 Cycles | [Insert Value] | [Describe Peaks] | LC-MS |
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of a compound such as ACT-178882 in DMSO.
Kinetic Solubility Determination (Spectrophotometric Method)
This method provides a rapid assessment of a compound's solubility.
Materials:
-
ACT-178882
-
Anhydrous DMSO (≥99.9% purity)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (UV-transparent)
-
Plate reader with spectrophotometer capabilities
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of ACT-178882 in anhydrous DMSO (e.g., 20 mM).
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a new 96-well plate containing PBS (pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on the measurement.
-
Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking. Measure the absorbance or turbidity of each well at a specific wavelength (e.g., 620 nm) using a plate reader.
-
Data Analysis: The solubility limit is determined as the concentration at which a significant increase in absorbance/turbidity is observed, indicating precipitation of the compound.
Stability Assessment by LC-MS
This method provides a quantitative measure of the compound's integrity over time.
Materials and Reagents:
-
ACT-178882
-
Anhydrous DMSO (≥99.9% purity)
-
Internal standard (a stable, non-reactive compound)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
Amber glass or polypropylene vials with screw caps[1]
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of ACT-178882 in anhydrous DMSO at a specified concentration (e.g., 10 mM).[1]
-
Sample Aliquoting: Aliquot the stock solution into multiple vials for each storage condition and time point to be tested.[1]
-
Storage: Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
Sample Preparation for Analysis: At each designated time point, retrieve a vial from each storage condition. Prepare a sample for analysis by diluting a small aliquot of the stock solution with a mixture of ACN and water containing an internal standard to a final concentration suitable for LC-MS analysis (e.g., 1 µM).[1]
-
LC-MS Analysis: Analyze the samples using a validated LC-MS method. The method should be capable of separating the parent compound from potential degradants and the internal standard.[1]
-
Data Analysis: Determine the peak area of ACT-178882 and the internal standard. Calculate the peak area ratio for each time point. The percentage of the compound remaining is calculated relative to the time zero (T0) sample using the formula: % Remaining = (Ratio at Tx / Ratio at T0) * 100.[1]
Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams are essential for conveying complex information concisely. The following diagrams, created using the DOT language, illustrate the mechanism of action of ACT-178882 and the experimental workflows.
Mechanism of Action: Renin-Angiotensin-Aldosterone System (RAAS)
ACT-178882 is a direct renin inhibitor.[5] It acts by blocking the conversion of angiotensinogen to angiotensin I, the first and rate-limiting step in the RAAS cascade. This ultimately leads to a reduction in the downstream effects of angiotensin II, including vasoconstriction and aldosterone secretion.
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of ACT-178882.
Experimental Workflow: Kinetic Solubility Assay
The following diagram illustrates the key steps in determining the kinetic solubility of a compound.
Caption: Workflow for the kinetic solubility assay.
Experimental Workflow: LC-MS Stability Assessment
This diagram outlines the process for evaluating the stability of a compound in DMSO over time.
Caption: Workflow for the LC-MS stability assessment.
Conclusion
A thorough understanding of the solubility and stability of a drug candidate like ACT-178882 in DMSO is crucial for the integrity and success of early-stage drug discovery efforts. By employing standardized and robust experimental protocols, researchers can generate high-quality, reproducible data. This guide provides the necessary framework for conducting these assessments and for presenting the data in a clear and actionable manner. While specific data for ACT-178882 is not currently in the public domain, the methodologies and data presentation formats outlined herein serve as a comprehensive resource for its evaluation and for the broader portfolio of compounds in development.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical pharmacology of single- and multiple-ascending doses of ACT-178882, a new direct renin inhibitor, and its pharmacokinetic interaction with food and midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to ACT-178882: A Novel Renin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
ACT-178882, also identified as MK-1597, is a potent and selective direct renin inhibitor. As an investigational compound, its public record can be limited. However, through scientific literature, key identifiers have been established.
| Identifier | Value |
| Compound Name | ACT-178882 |
| Synonym | MK-1597 |
| CAS Number | 1265311-50-3 |
| Molecular Formula | C₃₁H₄₅N₅O₅ |
| Molecular Weight | 583.72 g/mol |
Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System
ACT-178882 functions as a direct inhibitor of renin, the enzyme that catalyzes the first and rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the conversion of angiotensinogen to angiotensin I, ACT-178882 effectively downregulates the entire RAAS cascade. This mechanism is pivotal in controlling blood pressure and fluid balance.
The RAAS pathway is a critical regulator of cardiovascular homeostasis. Dysregulation of this system is a key contributor to the pathophysiology of hypertension.
Experimental Protocols
A key publication, "A Practical Synthesis of Renin Inhibitor MK-1597 (ACT-178882) via Catalytic Enantioselective Hydrogenation and Epimerization of Piperidine Intermediate" in The Journal of Organic Chemistry, outlines the chemical synthesis of this compound. While the full detailed protocol is proprietary, the general workflow is described.
General Synthetic Workflow
The synthesis of ACT-178882 (MK-1597) is a multi-step process. The core of the synthesis involves the coupling of two key fragments: a piperidine carboxylic acid intermediate and a cyclopropylamine fragment. The stereochemistry of the molecule is established through catalytic asymmetric hydrogenation.
Quantitative Data
Clinical studies have provided pharmacokinetic data for ACT-178882. The following table summarizes key parameters from a drug-drug interaction study.
| Parameter | Value (without Diltiazem) | Value (with Diltiazem) | Unit |
| Cmax | 26.8 (20.1-35.8) | 43.5 (36.8-51.4) | ng/mL |
| AUC∞ | 454 (351-587) | 918 (781-1078) | ng·h/mL |
| tmax | 3.5 | 5.0 | h |
| t½ | 22.9 | 24.2 | h |
| Data presented as mean (95% Confidence Interval) where applicable. |
This data indicates that co-administration with diltiazem, a moderate CYP3A4 inhibitor, significantly increases the plasma concentration of ACT-178882, suggesting that it is a substrate for the CYP3A4 enzyme.[1]
Conclusion
ACT-178882 (MK-1597) is a direct renin inhibitor with potential for the treatment of hypertension. Its mechanism of action, centered on the inhibition of the rate-limiting step of the RAAS, offers a targeted approach to blood pressure control. Further research and clinical trials will be necessary to fully elucidate its therapeutic potential and safety profile.
References
Methodological & Application
Application Notes and Protocols for Direct Renin Inhibitors: A Representative In Vitro Assay for ACT-178882
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-178882 is a potent and selective direct renin inhibitor.[1] Renin is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in the regulation of blood pressure and electrolyte balance. By directly inhibiting renin, ACT-178882 blocks the conversion of angiotensinogen to angiotensin I, the rate-limiting step in the RAAS cascade. This leads to a reduction in downstream vasoconstrictors and fluid-retaining hormones, making it a therapeutic target for hypertension.
While specific in vitro assay protocols for ACT-178882 are not publicly available, this document provides a detailed, representative protocol for a fluorometric enzyme inhibition assay commonly used to characterize direct renin inhibitors. This protocol can be adapted to evaluate the potency and kinetics of compounds such as ACT-178882.
Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS)
The diagram below illustrates the RAAS cascade and the point of action for direct renin inhibitors like ACT-178882.
Quantitative Data Summary
Due to the absence of public in vitro data for ACT-178882, the following table summarizes its pharmacokinetic parameters from a single-dose study in healthy male subjects.
| Parameter | Value | Conditions |
| Time to Maximum Concentration (tmax) | 3 to 5 hours | Single dose (10-1000 mg) in fasted state[1] |
| Terminal Half-life (t1/2) | 18.7 to 24.7 hours | Single dose (10-1000 mg) in fasted state[1] |
| Maximum Concentration (Cmax) | 26.8 ng/mL (95% CI: 20.1-35.8) | Single 100 mg dose without diltiazem[2] |
| Area Under the Curve (AUC∞) | 454 ng·h/mL (95% CI: 351-587) | Single 100 mg dose without diltiazem[2] |
Experimental Protocols
Representative Fluorometric Renin Inhibition Assay
This protocol is based on a typical fluorescence resonance energy transfer (FRET) assay for screening renin inhibitors.[2]
Principle:
The assay utilizes a synthetic peptide substrate containing a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL) at its ends. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by renin, the fluorophore is separated from the quencher, resulting in an increase in fluorescence intensity. The rate of this increase is proportional to the renin activity. The presence of an inhibitor like ACT-178882 will decrease the rate of substrate cleavage, leading to a lower fluorescence signal.
Materials:
-
Recombinant Human Renin
-
Fluorogenic Renin Substrate (FRET-based)
-
Renin Assay Buffer
-
Known Renin Inhibitor (e.g., Aliskiren) for positive control
-
Test Compound (e.g., ACT-178882)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen FRET pair (e.g., Ex/Em = 328/552 nm)[2]
-
DMSO (for dissolving compounds)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and the known inhibitor in DMSO.
-
Reconstitute the lyophilized renin and renin substrate in the assay buffer to the desired concentrations as recommended by the manufacturer. Keep on ice.
-
Prepare serial dilutions of the test compound and the known inhibitor in assay buffer. Ensure the final DMSO concentration in the assay well is low (e.g., <1%) to avoid solvent effects.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to the respective wells:
-
Blank (No Enzyme): Assay buffer and substrate.
-
Negative Control (No Inhibitor): Assay buffer, renin, and DMSO (at the same concentration as the inhibitor wells).
-
Positive Control: Assay buffer, renin, and a known inhibitor at a concentration expected to give high inhibition.
-
Test Compound: Assay buffer, renin, and serial dilutions of the test compound.
-
-
The final volume in each well should be consistent (e.g., 100 µL).
-
-
Enzyme Reaction and Measurement:
-
Pre-incubate the plate with the enzyme and inhibitors for a short period (e.g., 5-10 minutes) at the desired temperature (e.g., 37°C).[2]
-
Initiate the reaction by adding the renin substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C, with readings taken every 2-3 minutes.[2]
-
-
Data Analysis:
-
For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence intensity versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of Test Compound / Rate of Negative Control)] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the fluorometric renin inhibition assay.
References
Application Notes and Protocols for the In Vitro Use of ACT-178882
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACT-178882 is a potent and selective direct renin inhibitor. While its primary characterization is in the context of clinical applications for hypertension, its mechanism of action—the inhibition of the renin-angiotensin-aldosterone system (RAAS)—offers opportunities for in vitro research in various cellular models. These application notes provide a comprehensive guide for the use of ACT-178882 in cell culture, drawing upon established principles for direct renin inhibitors and data from analogous compounds like Aliskiren to facilitate novel research into the cellular effects of RAAS modulation.
Introduction
The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2][3] Dysregulation of the RAAS is implicated in a variety of cardiovascular and renal diseases.[2][4] Renin, an aspartyl protease, catalyzes the first and rate-limiting step of this cascade, the conversion of angiotensinogen to angiotensin I.[5][6] Direct renin inhibitors, such as ACT-178882, offer a targeted approach to block the RAAS at its origin.
While ACT-178882 has been primarily studied in clinical settings, its utility as a research tool in cell culture is significant for elucidating the cell-specific roles of the RAAS in pathophysiology. These notes provide protocols for studying the effects of ACT-178882 on various cell types, including those of renal and cardiovascular origin.
Mechanism of Action
ACT-178882 directly inhibits the enzymatic activity of renin. By binding to the active site of renin, it prevents the cleavage of angiotensinogen into angiotensin I.[6] This, in turn, reduces the downstream production of angiotensin II, the primary effector of the RAAS, and subsequently aldosterone.[5][6] This targeted inhibition allows for the investigation of cellular processes that are directly or indirectly modulated by the RAAS.
Potential In Vitro Applications
Based on studies with other direct renin inhibitors, ACT-178882 can be used to investigate:
-
Renal Cell Biology:
-
Cardiovascular Research:
-
Signal Transduction Studies:
-
Investigation of downstream signaling cascades affected by RAAS inhibition, such as the Akt and MAPK pathways.[9]
-
Data Presentation: In Vitro Studies with Direct Renin Inhibitors
The following table summarizes quantitative data from in vitro studies using Aliskiren, a well-characterized direct renin inhibitor. These data can serve as a starting point for designing experiments with ACT-178882.
| Cell Type | Species | Assay | Concentration of Aliskiren | Duration | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Human | Cell Growth | Not specified | 16-24 hours | Reduced cell growth | [11] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Human | s(P)RR Release | Not specified | 8-24 hours | Reduced release of soluble (pro)renin receptor | [11] |
| Adult Rat Cardiac Fibroblasts | Rat | Collagen Gene Expression | Not specified (low dose) | Not specified | Attenuated homocysteine-induced collagen expression | [9] |
| Adult Rat Cardiac Fibroblasts | Rat | Akt Pathway Activation | Not specified | Not specified | Attenuated homocysteine-induced Akt activation | [9] |
| Adult Rat Cardiomyocytes | Rat | Mitochondrial Membrane Potential | Not specified | 60 minutes | Inhibited renin-induced hyperpolarization | [10] |
| H9C2 Cardiomyocytes | Rat | Cell Viability | Not specified | Not specified | Attenuated doxorubicin-induced apoptosis | [12] |
Experimental Protocols
The following are generalized protocols that can be adapted for the use of ACT-178882 in cell culture.
Reagent Preparation
-
Stock Solution: Prepare a high-concentration stock solution of ACT-178882 in an appropriate solvent (e.g., DMSO or ethanol). The choice of solvent should be based on the manufacturer's recommendations and the tolerance of the cell line. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution in a complete cell culture medium to the desired final concentrations. Ensure that the final concentration of the solvent in the culture medium is minimal (typically <0.1%) and that a vehicle control is included in all experiments.
General Cell Culture Protocol
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and stabilize for 24 hours.
-
Treatment: Remove the existing culture medium and replace it with a fresh medium containing the desired concentrations of ACT-178882 or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay and the expected timeline of the cellular response.
-
Downstream Analysis: Following incubation, proceed with the appropriate downstream assays.
Example Assay: Western Blot for Signaling Pathway Analysis
This protocol describes the analysis of protein expression and phosphorylation in a relevant signaling pathway (e.g., Akt).
-
Cell Lysis: After treatment with ACT-178882, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Akt, total Akt) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin).
Troubleshooting and Considerations
-
Solubility: Ensure that ACT-178882 is fully dissolved in the stock solution and does not precipitate when diluted in the culture medium.
-
Cytotoxicity: Perform a dose-response experiment to determine the optimal non-toxic concentration range of ACT-178882 for your specific cell line using a viability assay (e.g., MTT or CellTiter-Glo).
-
Off-Target Effects: As with any pharmacological inhibitor, consider the possibility of off-target effects. Where possible, use complementary approaches (e.g., siRNA-mediated knockdown of renin) to validate the findings.
-
Relevance of the RAAS: Confirm that the cell line of interest expresses the necessary components of the RAAS (e.g., renin, angiotensinogen, AT1/AT2 receptors) for the experimental question to be relevant.
Conclusion
ACT-178882, as a direct renin inhibitor, holds considerable potential as a tool for in vitro research into the cellular and molecular mechanisms governed by the RAAS. By providing a targeted blockade at the initial step of the RAAS cascade, it allows for precise investigation of its role in various pathological processes. The protocols and data presented here, largely based on the established literature for the direct renin inhibitor Aliskiren, offer a solid foundation for researchers to design and execute novel experiments with ACT-178882 in a cell culture setting.
References
- 1. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 2. Direct renin inhibition – a promising strategy for renal protection? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. teachmephysiology.com [teachmephysiology.com]
- 4. hcplive.com [hcplive.com]
- 5. youtube.com [youtube.com]
- 6. Renin inhibitor - Wikipedia [en.wikipedia.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Effects of Direct Renin Inhibition on Myocardial Fibrosis and Cardiac Fibroblast Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Aliskiren reduces the release of soluble (pro)renin receptor from human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of (Pro)renin Receptor-Mediated Oxidative Stress Alleviates Doxorubicin-Induced Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Direct Renin Inhibitors
Disclaimer: As of December 2025, specific in vivo animal study dosage information for ACT-178882 is not publicly available. The following application notes and protocols are based on data from other direct renin inhibitors, primarily Aliskiren and Remikiren, and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals. These guidelines should be adapted based on experimental goals and in consultation with institutional animal care and use committees.
Introduction
ACT-178882 is a direct renin inhibitor. Direct renin inhibitors are a class of drugs that block the first and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), the conversion of angiotensinogen to angiotensin I. This mechanism makes them a subject of interest for cardiovascular and renal disease research. This document provides representative protocols and dosage information from in vivo animal studies of analogous direct renin inhibitors to guide the preclinical evaluation of compounds like ACT-178882.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a critical regulator of blood pressure and fluid balance.[1][2] Direct renin inhibitors prevent the initial enzymatic cleavage of angiotensinogen by renin, thereby reducing the downstream production of angiotensin II, a potent vasoconstrictor.[2]
Data Presentation: Dosages of Direct Renin Inhibitors in Animal Models
The following tables summarize dosages for the direct renin inhibitor Aliskiren in various animal models, which can serve as a starting point for designing studies with ACT-178882.
Table 1: Aliskiren Dosage in Rodent Models
| Animal Model | Dosage Range | Route of Administration | Observed Effects | Reference |
| Spontaneously Hypertensive Rats | 10-100 mg/kg/day | Subcutaneous osmotic minipumps | Dose-dependent decrease in blood pressure | [3][4] |
| Wistar Rats (Inflammation Model) | 15, 30, and 60 mg/kg | Not specified | Dose-dependent anti-inflammatory effects | [5] |
| Type 2 Diabetic KKAy Mice | 25 mg/kg/day | Subcutaneous osmotic minipumps | Renoprotective effects | [6] |
Table 2: Aliskiren Dosage in Non-Rodent Models
| Animal Model | Dosage Range | Route of Administration | Observed Effects | Reference |
| Sodium-depleted Marmosets | 1-30 mg/kg (single dose) | Oral | Dose-dependent lowering of blood pressure | [3][4] |
Experimental Protocols
Below are detailed methodologies for key experiments involving direct renin inhibitors in animal models.
General Experimental Workflow for In Vivo Drug Administration and Monitoring
Protocol for Blood Pressure Measurement in Spontaneously Hypertensive Rats
This protocol is adapted from studies using Aliskiren.[3][4]
Objective: To assess the effect of a direct renin inhibitor on blood pressure in a hypertensive rat model.
Materials:
-
Spontaneously Hypertensive Rats (SHR)
-
Direct renin inhibitor (e.g., ACT-178882)
-
Vehicle control
-
Subcutaneous osmotic minipumps
-
Radiotelemetry system for blood pressure monitoring
-
Anesthetic agents
Procedure:
-
Animal Acclimatization: Acclimate SHR to the housing conditions for at least one week.
-
Telemetry Implantation: Surgically implant radiotelemetry transmitters for continuous blood pressure and heart rate monitoring. Allow for a recovery period of at least one week.
-
Baseline Measurement: Record baseline blood pressure and heart rate for 24-48 hours before drug administration.
-
Osmotic Minipump Preparation: Prepare osmotic minipumps to deliver the desired dose of the direct renin inhibitor or vehicle over the study period (e.g., 10-100 mg/kg/day).
-
Minipump Implantation: Under anesthesia, implant the osmotic minipumps subcutaneously in the dorsal region of the rats.
-
Monitoring: Continuously monitor blood pressure and heart rate via the radiotelemetry system for the duration of the study.
-
Data Analysis: Analyze the changes in blood pressure and heart rate from baseline in the treated group compared to the vehicle control group.
Protocol for Assessing Anti-Inflammatory Effects in a Rat Model
This protocol is based on a study evaluating the anti-inflammatory properties of Aliskiren.[5]
Objective: To determine the anti-inflammatory effects of a direct renin inhibitor in a rat model of inflammation.
Materials:
-
Wistar rats
-
Direct renin inhibitor (e.g., ACT-178882)
-
Dexamethasone (positive control)
-
Vehicle control
-
Cotton pellets for granuloma induction
-
Anesthetic agents
Procedure:
-
Animal Grouping: Divide rats into control and treatment groups.
-
Drug Administration: Administer the direct renin inhibitor (e.g., 15, 30, 60 mg/kg), dexamethasone (1 mg/kg), or vehicle one hour prior to the induction of inflammation and continue for seven consecutive days.
-
Induction of Granuloma: Under anesthesia, subcutaneously implant sterile cotton pellets in the ventral region of the rats.
-
Sample Collection: On day 8, euthanize the rats and carefully dissect the cotton pellets and surrounding granulation tissue.
-
Measurement of Inflammation:
-
Weigh the wet and dried (at 60°C for 24 hours) pellets to determine the amount of exudate and granuloma tissue formation.
-
Calculate the percentage of inhibition of exudate and granuloma formation in the treated groups relative to the control group.
-
-
Histopathological Examination: Process the granulation tissue for histopathological analysis to assess the degree of inflammation.
Safety and Toxicology Considerations
While specific toxicology data for ACT-178882 in animals is not publicly available, general preclinical safety assessments for new chemical entities are crucial. These studies typically involve:
-
Acute Toxicity Studies: To determine the effects of a single high dose.
-
Repeat-Dose Toxicity Studies: To evaluate the effects of long-term exposure.
-
Safety Pharmacology: To assess the effects on major physiological systems (cardiovascular, respiratory, and central nervous systems).
Researchers should design and conduct these studies in accordance with regulatory guidelines (e.g., ICH, FDA) and in consultation with toxicology experts.
Conclusion
The provided application notes and protocols, based on existing data for direct renin inhibitors like Aliskiren, offer a solid foundation for initiating in vivo animal studies with ACT-178882. Researchers should carefully consider the specific objectives of their studies to select the appropriate animal model, dosage regimen, and outcome measures. Due to the lack of specific data for ACT-178882, initial dose-ranging studies are highly recommended to establish the pharmacokinetic and pharmacodynamic profile of the compound in the chosen animal model.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Direct Renin Inhibitors: A New Approach to Antihypertensive Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aliskiren, a novel, orally effective renin inhibitor, lowers blood pressure in marmosets and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Anti-Inflammatory Effect of Different Doses of Aliskiren in Rat Models of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Add-On Aliskiren Elicits Stronger Renoprotection Than High-Dose Valsartan in Type 2 Diabetic KKAy Mice That Do Not Respond to Low-Dose Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
preparing ACT-178882 stock solutions for experiments
Application Notes and Protocols for ACT-178882
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of ACT-178882 (also known as MK-1597) stock solutions for use in various experimental settings. ACT-178882 is a potent and specific direct inhibitor of renin, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
Data Presentation: Physicochemical Properties of ACT-178882
A summary of the key quantitative data for ACT-178882 is presented in the table below. This information is essential for accurate stock solution preparation and handling.
| Property | Value | Notes |
| Synonyms | MK-1597 | |
| Appearance | Pale yellow solid | |
| Molecular Weight | Not available in search results | Please refer to the manufacturer's certificate of analysis for the exact molecular weight. |
| Solubility | ||
| Acetone | Soluble | |
| Dichloromethane | Soluble | |
| Chloroform | Soluble | |
| Tetrahydrofuran | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Expected to be soluble based on its properties as a polar aprotic solvent widely used for compound libraries. | |
| Storage of Solid | Store at -20°C or -80°C | Protect from light and moisture. |
| Storage of Stock Solution | Store at -20°C or -80°C in aliquots | Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of ACT-178882 in dimethyl sulfoxide (DMSO), a common solvent for in vitro experiments.
Materials:
-
ACT-178882 powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Equilibrate: Allow the vial of ACT-178882 powder to come to room temperature before opening to prevent condensation.
-
Weigh: Using a calibrated analytical balance, accurately weigh out the desired amount of ACT-178882 powder and place it in a sterile microcentrifuge tube.
-
Calculate Solvent Volume: Determine the volume of DMSO required to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
-
Dissolve: Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the ACT-178882 powder.
-
Mix: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store: Store the aliquots at -20°C or -80°C, protected from light.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling chemical compounds and solvents.
-
DMSO is a powerful solvent and can facilitate the absorption of other substances through the skin. Handle with care.
-
Perform all weighing and dissolution steps in a well-ventilated area or a chemical fume hood.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the high-concentration DMSO stock solution to prepare working solutions for use in cell culture experiments.
Materials:
-
High-concentration ACT-178882 stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
-
Pipettes and sterile pipette tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the high-concentration ACT-178882 stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation and ensure accurate final concentrations, it is advisable to perform an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mM stock 1:100 in culture medium to create a 100 µM intermediate solution.
-
Final Dilution: Further dilute the intermediate solution (or the stock solution directly for higher concentrations) to the desired final working concentration in the appropriate volume of cell culture medium. For example, to prepare a 1 µM working solution, add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium.
-
Mix Gently: Mix the working solution by gentle pipetting or inversion. Avoid vigorous vortexing, which can be detrimental to some media components.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiments. Do not store diluted solutions in culture medium for extended periods.
Visualizations
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for preparing ACT-178882 stock solution.
Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)
Caption: Inhibition of the RAAS pathway by ACT-178882.
Application Notes and Protocols: ACT-178882 and Aprocitentan (ACT-132577) in Rodent Models of Hypertension
For the attention of: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the administration of endothelin receptor antagonists in rodent models of hypertension. It is important to note a clarification regarding the compound ACT-178882. Initial searches identified ACT-178882 as a direct renin inhibitor with limited publicly available data on its use in rodent models of hypertension[1][2]. In contrast, Aprocitentan (also known as ACT-132577), is a well-characterized, potent dual endothelin receptor antagonist that has undergone extensive preclinical and clinical development for the treatment of hypertension[3][4]. Given the detailed information available, these notes will focus on Aprocitentan (ACT-132577).
Section 1: Aprocitentan (ACT-132577) - A Dual Endothelin Receptor Antagonist
Aprocitentan is an orally active, potent dual antagonist of endothelin (ET) receptors, specifically targeting both the ETA and ETB receptors[3][5]. It is the active metabolite of macitentan[3][4]. The endothelin system, particularly the potent vasoconstrictor endothelin-1 (ET-1), is implicated in the pathophysiology of hypertension[6][7][8]. By blocking the binding of ET-1 to its receptors, Aprocitentan mitigates vasoconstriction and other detrimental effects of ET-1, leading to a reduction in blood pressure[5][9][10].
Mechanism of Action
Aprocitentan competitively inhibits the binding of ET-1 to both ETA and ETB receptors on vascular smooth muscle and endothelial cells[5][9].
-
ETA Receptor Blockade: Primarily located on vascular smooth muscle cells, activation of ETA receptors by ET-1 leads to potent vasoconstriction and cellular proliferation. Aprocitentan's antagonism of ETA receptors directly counteracts these effects, promoting vasodilation and lowering blood pressure[5][9].
-
ETB Receptor Blockade: ETB receptors have a more complex role. On endothelial cells, their activation can lead to the release of vasodilators like nitric oxide. However, on smooth muscle cells, they also contribute to vasoconstriction. By blocking both receptor subtypes, Aprocitentan provides a comprehensive antagonism of the endothelin system[5][9].
The signaling pathway is illustrated in the diagram below.
Section 2: Preclinical Data in Rodent Models of Hypertension
Aprocitentan has demonstrated significant antihypertensive effects in various rodent models of hypertension, particularly in low-renin models such as the deoxycorticosterone acetate (DOCA)-salt rat model[11][12]. It has also shown efficacy in spontaneously hypertensive rats (SHR)[4][11].
Quantitative Data Summary
The following table summarizes the reported effects of Aprocitentan on blood pressure in hypertensive rodent models.
| Animal Model | Treatment | Dose | Route | Duration | Change in Mean Arterial Pressure (MAP) | Reference |
| DOCA-salt rats | Aprocitentan | 10 mg/kg | Oral (single dose) | - | Dose-dependent and long-lasting decrease | [11][12] |
| DOCA-salt rats | Aprocitentan | >10 mg/kg | Oral | 4 weeks | Statistically significant decrease | [12] |
| Spontaneously Hypertensive Rats (SHR) | Aprocitentan + Valsartan | Not specified | Oral (single dose) | - | Synergistic reduction in blood pressure | [4] |
| Spontaneously Hypertensive Rats (SHR) | Aprocitentan + Enalapril | Not specified | Oral (single dose) | - | Synergistic reduction in blood pressure | [4] |
| Hypertensive rats on sodium restriction + enalapril | Aprocitentan | Not specified | Not specified | Not specified | Further decrease in blood pressure without renal impairment | [11] |
Section 3: Experimental Protocols
The following are generalized protocols for the administration of Aprocitentan in rodent models of hypertension based on published studies. Specific details may need to be optimized for individual experimental designs.
Animal Models
-
Deoxycorticosterone acetate (DOCA)-salt model: This is a low-renin model of hypertension. Typically, uninephrectomized rats are implanted with a DOCA pellet and provided with saline drinking water.
-
Spontaneously Hypertensive Rats (SHR): A genetic model of essential hypertension[4][11].
Drug Preparation and Administration
-
Formulation: Aprocitentan can be suspended in a suitable vehicle for oral administration, such as a mixture of carboxymethylcellulose and polysorbate 80 in water.
-
Dosage: Doses ranging from 10 to 100 mg/kg/day have been used in rats[12]. Dose-response studies are recommended to determine the optimal dose for a specific model and endpoint.
-
Administration: Oral gavage is a common method for daily administration. For long-term studies, administration via osmotic minipumps can ensure continuous delivery[13].
Blood Pressure Measurement
-
Telemetry: This is the gold standard for continuous and stress-free monitoring of blood pressure and heart rate in conscious, freely moving rodents.
-
Tail-cuff Plethysmography: A non-invasive method for repeated measurement of systolic blood pressure. Acclimatization of the animals to the procedure is crucial to obtain reliable data.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of Aprocitentan in a rodent model of hypertension.
Section 4: Concluding Remarks
Aprocitentan (ACT-132577) is a potent dual endothelin receptor antagonist with demonstrated efficacy in lowering blood pressure in preclinical rodent models of hypertension. Its mechanism of action, targeting both ETA and ETB receptors, offers a comprehensive approach to mitigating the effects of the endothelin system in hypertension. The provided protocols and data serve as a guide for researchers investigating the therapeutic potential of Aprocitentan in hypertensive models.
References
- 1. Clinical pharmacology of single- and multiple-ascending doses of ACT-178882, a new direct renin inhibitor, and its pharmacokinetic interaction with food and midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aliskiren, the first direct renin inhibitor for treatment of hypertension: the path of its development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aprocitentan: A new development of resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Aprocitentan used for? [synapse.patsnap.com]
- 6. Aprocitentan: The First Endothelin Receptor Antagonist for Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aprocitentan, a dual endothelin-1 (ET-1) antagonist for treating resistant hypertension: Mechanism of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aprocitentan, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Aprocitentan? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Pharmacological Characterization of Aprocitentan, a Dual Endothelin Receptor Antagonist, Alone and in Combination with Blockers of the Renin Angiotensin System, in Two Models of Experimental Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Aliskiren, a novel, orally effective renin inhibitor, lowers blood pressure in marmosets and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of ACT-178882 in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-178882 is a potent and selective direct renin inhibitor that has been investigated for the treatment of hypertension. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development. This document provides a detailed overview of a representative analytical method for the quantification of ACT-178882 in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Disclaimer: As of the latest literature review, a specific, validated bioanalytical method for ACT-178882 has not been made publicly available in peer-reviewed journals. The following protocol is a representative method based on common practices for the analysis of small molecule drugs in biological matrices and should be fully validated by the end-user.
Signaling Pathway of ACT-178882
ACT-178882 directly inhibits renin, the enzyme responsible for the conversion of angiotensinogen to angiotensin I. This is the rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance. By blocking this initial step, ACT-178882 effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of ACT-178882.
Representative Bioanalytical Method: LC-MS/MS
This method provides a framework for the quantitative determination of ACT-178882 in human plasma.
Principle
The method is based on the isolation of ACT-178882 and an internal standard (IS) from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.
Materials and Reagents
-
ACT-178882 reference standard
-
Stable isotope-labeled internal standard (e.g., ACT-178882-d6)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K2-EDTA as anticoagulant)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 50 x 2.1 mm, 1.8 µm)
Experimental Workflow
Caption: A typical experimental workflow for the bioanalysis of ACT-178882 in human plasma.
Detailed Protocols
5.1. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh the reference standards of ACT-178882 and the internal standard and dissolve in methanol to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the ACT-178882 stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water.
5.2. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean tube or 96-well plate.
-
Add 100 µL of water to the supernatant.
-
Vortex briefly and inject onto the LC-MS/MS system.
5.3. LC-MS/MS Conditions
Table 1: Representative LC-MS/MS Parameters
| Parameter | Condition |
| LC System | |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, re-equilibrate |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (ACT-178882) | To be determined experimentally (e.g., [M+H]+ → fragment ion) |
| MRM Transition (IS) | To be determined experimentally (e.g., [M+H]+ → fragment ion) |
| Dwell Time | 100 ms |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Note: MRM transitions must be optimized by infusing the pure compounds into the mass spectrometer.
Method Validation Parameters (Representative Data)
A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes typical acceptance criteria and representative data for such a method.
Table 2: Summary of Validation Parameters and Representative Data
| Parameter | Acceptance Criteria | Representative Data |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | 1 - 1000 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy and Precision within ±20% | 1 ng/mL |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 3.5 - 8.2% |
| Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 4.1 - 9.5% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.6% to 6.8% |
| Recovery (%) | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Within acceptable limits |
| Stability | Within ±15% of nominal concentration | Stable for 24h at room temp, 3 freeze-thaw cycles |
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of ACT-178882 in human plasma. The protein precipitation sample preparation is simple and rapid, making it suitable for high-throughput analysis. This application note serves as a foundational guide for researchers to develop and validate a method for measuring ACT-178882 concentrations in support of drug development programs. It is imperative that any laboratory implementing this or a similar method conducts a full validation to ensure its accuracy, precision, and reliability for its intended purpose.
Application Note: Quantification of ACT-178882 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ACT-178882 is a direct renin inhibitor that has been investigated for its potential in treating hypertension. Accurate and reliable quantification of ACT-178882 in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies in drug development. This application note provides a detailed protocol for the quantification of ACT-178882 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals. LC-MS/MS offers high sensitivity and specificity, making it a preferred technique for bioanalysis.[1] The described method is based on established principles of bioanalytical method validation as outlined by regulatory agencies.[1][2]
Principle
This method utilizes protein precipitation for sample extraction, followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. An internal standard (IS) is used to ensure accuracy and precision.
Materials and Reagents
-
ACT-178882 reference standard
-
Stable isotope-labeled internal standard (e.g., ACT-178882-d8)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Experimental Protocol
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the ACT-178882 reference standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Calibration Curve Standards (1-2000 ng/mL): Spike blank human plasma with the working standard solutions to achieve the desired concentrations.
-
Quality Control Samples: Prepare QC samples in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of the internal standard working solution (in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC)
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 10% B, increase to 90% B over 2.5 min, hold for 1 min, return to 10% B and re-equilibrate for 1.5 min. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing the analyte and IS. A hypothetical transition for ACT-178882 could be m/z [M+H]+ → fragment ion. |
| Collision Gas | Argon |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Data Presentation
The following table summarizes the acceptance criteria for method validation based on regulatory guidelines.[1][2]
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Should be minimized and compensated for by the internal standard |
| Stability | Freeze-thaw, short-term, long-term, and post-preparative stability should be established. |
Method Validation Summary
A full validation of this method should be performed according to regulatory guidelines to ensure its accuracy, precision, and robustness for the intended application.[1][2][3] This includes assessing selectivity, matrix effect, recovery, and stability under various conditions.
Workflow Diagram
Caption: LC-MS/MS workflow for ACT-178882 quantification.
References
Application Notes and Protocols for Studying Cardiovascular Disease Models with ACT-178882
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-178882 is a potent and specific direct renin inhibitor. By targeting the initial and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS), ACT-178882 offers a promising tool for investigating the pathophysiology of cardiovascular diseases and evaluating novel therapeutic strategies. Inhibition of renin effectively reduces the production of angiotensin I and subsequently angiotensin II, key mediators of vasoconstriction, inflammation, fibrosis, and cardiac remodeling.[1][2][3]
These application notes provide detailed protocols and guidance on utilizing ACT-178882 in preclinical models of heart failure, cardiac fibrosis, and endothelial dysfunction. While specific preclinical data for ACT-178882 in these models are not yet widely published, the provided protocols are based on established methodologies for other direct renin inhibitors, such as Aliskiren, which shares the same mechanism of action.[1][2][4]
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS plays a central role in the regulation of blood pressure, fluid balance, and cardiovascular homeostasis. In pathological conditions, overactivation of the RAAS contributes significantly to the progression of cardiovascular disease. ACT-178882, as a direct renin inhibitor, blocks the conversion of angiotensinogen to angiotensin I, thereby suppressing the entire downstream cascade.
Diagram: The Renin-Angiotensin-Aldosterone System (RAAS) and the Site of Action of ACT-178882
Caption: Simplified RAAS pathway showing ACT-178882's inhibitory action on renin.
Application 1: Heart Failure Following Myocardial Infarction
Direct renin inhibition has been shown to attenuate left ventricular remodeling and improve cardiac function in animal models of myocardial infarction (MI).[2][5] The following protocol outlines a typical experimental workflow for evaluating the efficacy of ACT-178882 in a rodent model of MI-induced heart failure.
Experimental Protocol: MI-Induced Heart Failure in Mice
-
Animal Model:
-
Drug Administration:
-
Route: Osmotic minipumps are a reliable method for continuous subcutaneous infusion, ensuring stable plasma concentrations of the compound.[2]
-
Dose: Based on studies with similar direct renin inhibitors like Aliskiren, a starting dose range of 10-50 mg/kg/day can be considered. Dose-response studies are recommended to determine the optimal concentration for ACT-178882.[2][6]
-
Treatment Groups:
-
Sham + Vehicle
-
MI + Vehicle
-
MI + ACT-178882 (low dose)
-
MI + ACT-178882 (high dose)
-
-
Duration: Treatment is typically initiated shortly after MI induction and continued for 4-8 weeks to allow for significant cardiac remodeling.
-
-
Assessment of Cardiac Function:
-
Echocardiography: Perform transthoracic echocardiography at baseline (pre-MI), and at selected time points post-MI (e.g., 1, 4, and 8 weeks) to assess left ventricular ejection fraction (LVEF), fractional shortening (FS), left ventricular internal dimensions (LVIDd, LVIDs), and wall thickness.[2][7]
-
Hemodynamic Measurements: At the end of the study, invasive hemodynamic measurements can be performed using a pressure-volume catheter to obtain parameters such as left ventricular end-systolic pressure (LVESP), left ventricular end-diastolic pressure (LVEDP), and dP/dt max and min.
-
-
Histological and Molecular Analysis:
-
At the study endpoint, harvest the hearts for histological and molecular analyses.
-
Fibrosis Assessment: Use Masson's trichrome or Picrosirius red staining to quantify the infarct size and the extent of interstitial fibrosis in the non-infarcted myocardium.[2]
-
Hypertrophy Assessment: Measure cardiomyocyte cross-sectional area from wheat germ agglutinin-stained sections.
-
Gene and Protein Expression: Analyze the expression of markers for fibrosis (e.g., Collagen I, Collagen III, TGF-β), hypertrophy (e.g., ANP, BNP), and inflammation (e.g., TNF-α, IL-6) using qPCR, Western blotting, or ELISA.[2]
-
Diagram: Experimental Workflow for MI-Induced Heart Failure Model
Caption: Workflow for evaluating ACT-178882 in a mouse model of MI.
Expected Quantitative Data and Summary
| Parameter | Sham + Vehicle | MI + Vehicle | MI + ACT-178882 | Reference |
| Ejection Fraction (%) | ~60-70 | ~30-40 | Increased vs. MI+Vehicle | [2] |
| Fractional Shortening (%) | ~30-40 | ~15-20 | Increased vs. MI+Vehicle | [2] |
| LV End-Diastolic Diameter (mm) | ~3.5-4.0 | ~4.5-5.5 | Decreased vs. MI+Vehicle | [7] |
| LV End-Systolic Diameter (mm) | ~2.0-2.5 | ~3.5-4.5 | Decreased vs. MI+Vehicle | [7] |
| Interstitial Fibrosis (%) | < 5 | ~15-25 | Decreased vs. MI+Vehicle | [2] |
| Cardiomyocyte Diameter (µm) | ~15-20 | ~25-35 | Decreased vs. MI+Vehicle | [6] |
Note: These are representative values based on studies with other RAAS inhibitors and may vary depending on the specific experimental conditions.
Application 2: Cardiac Fibrosis
Myocardial fibrosis is a key contributor to both systolic and diastolic heart failure.[4] The RAAS is a potent driver of cardiac fibroblast activation and collagen deposition.[8][9] Direct renin inhibitors can be used to study the anti-fibrotic potential of RAAS blockade.
Experimental Protocol: Hyperhomocysteinemia-Induced Cardiac Fibrosis
-
Animal Model:
-
Drug Administration:
-
Route: Oral gavage or incorporation into the diet.
-
Dose: A similar dose range as for the heart failure model (e.g., 10-50 mg/kg/day) can be a starting point.
-
Treatment Groups:
-
Control Diet + Vehicle
-
Hhe Diet + Vehicle
-
Hhe Diet + ACT-178882
-
-
Duration: Administer ACT-178882 concurrently with the Hhe-inducing diet for the full duration of the study.
-
-
Assessment of Cardiac Fibrosis:
-
Histology: At the end of the study, perfuse and fix the hearts. Stain sections with Picrosirius red to visualize and quantify collagen deposition.[4]
-
Biochemical Assays: Measure hydroxyproline content in myocardial tissue as a biochemical marker of total collagen.
-
Gene and Protein Expression: Analyze the expression of pro-fibrotic markers such as TGF-β, CTGF, Collagen I, and α-SMA in heart tissue lysates.[4][9]
-
-
In Vitro Studies with Cardiac Fibroblasts:
-
Isolate primary cardiac fibroblasts from adult rat or mouse ventricles.
-
Stimulate the fibroblasts with a pro-fibrotic agent like angiotensin II or TGF-β in the presence or absence of ACT-178882.
-
Assess fibroblast-to-myofibroblast differentiation by measuring α-SMA expression via immunofluorescence or Western blotting.
-
Measure collagen synthesis by Sirius red assay or by analyzing the expression of collagen genes.
-
Diagram: Signaling in Cardiac Fibroblast Activation
Caption: ACT-178882 reduces Ang II, a key driver of fibroblast activation.
Expected Quantitative Data and Summary
| Parameter | Control Diet | Hhe Diet + Vehicle | Hhe Diet + ACT-178882 | Reference |
| Collagen Volume Fraction (%) | ~2-4 | ~8-12 | Decreased vs. Hhe+Vehicle | [4] |
| Hydroxyproline (µg/mg tissue) | Baseline | Increased | Decreased vs. Hhe+Vehicle | [4] |
| TGF-β mRNA Expression (fold change) | 1.0 | Increased | Decreased vs. Hhe+Vehicle | [9] |
| α-SMA Protein Expression (fold change) | 1.0 | Increased | Decreased vs. Hhe+Vehicle | [4] |
Note: These are representative values based on studies with other RAAS inhibitors and may vary depending on the specific experimental conditions.
Application 3: Endothelial Dysfunction
Endothelial dysfunction, characterized by impaired nitric oxide (NO) bioavailability, is an early event in the pathogenesis of atherosclerosis and hypertension.[10][11] The RAAS, particularly angiotensin II, contributes to endothelial dysfunction by increasing oxidative stress.[10]
Experimental Protocol: Endothelial Dysfunction in a Model of Estrogen Deficiency
-
Animal Model:
-
Drug Administration:
-
Route: Oral gavage.
-
Dose: A starting dose of 10-30 mg/kg/day can be considered.
-
Treatment Groups:
-
Sham + Vehicle
-
OVX + Vehicle
-
OVX + ACT-178882
-
-
Duration: Treat for 4-6 weeks following OVX surgery.
-
-
Assessment of Endothelial Function:
-
Ex Vivo Vascular Reactivity: At the study endpoint, isolate thoracic aortic rings and mount them in an organ bath.
-
Pre-contract the rings with phenylephrine.
-
Assess endothelium-dependent relaxation by generating a cumulative concentration-response curve to acetylcholine.
-
Assess endothelium-independent relaxation using a NO donor like sodium nitroprusside.
-
Impaired relaxation to acetylcholine with preserved relaxation to sodium nitroprusside indicates endothelial dysfunction.
-
-
Measurement of Oxidative Stress:
-
Measure the production of reactive oxygen species (ROS) in aortic segments using techniques like lucigenin-enhanced chemiluminescence or dihydroethidium (DHE) staining.
-
Assess the expression and activity of NADPH oxidase, a major source of vascular ROS.[10]
-
Expected Quantitative Data and Summary
| Parameter | Sham + Vehicle | OVX + Vehicle | OVX + ACT-178882 | Reference |
| Maximal Relaxation to Acetylcholine (%) | ~90-100 | ~50-60 | Improved vs. OVX+Vehicle | [10] |
| Aortic Superoxide Production (RLU/mg tissue) | Baseline | Increased | Decreased vs. OVX+Vehicle | [10] |
| NADPH Oxidase Activity (fold change) | 1.0 | Increased | Decreased vs. OVX+Vehicle | [10] |
Note: These are representative values based on studies with other RAAS inhibitors and may vary depending on the specific experimental conditions.
Conclusion
ACT-178882 represents a valuable pharmacological tool for investigating the role of the RAAS in the pathogenesis of various cardiovascular diseases. The protocols outlined in these application notes provide a framework for studying its potential therapeutic effects in preclinical models of heart failure, cardiac fibrosis, and endothelial dysfunction. Researchers are encouraged to perform dose-response studies to optimize the experimental conditions for ACT-178882 and to further elucidate its mechanisms of action in these disease settings. The consistent findings with other direct renin inhibitors strongly suggest that ACT-178882 will demonstrate significant efficacy in mitigating RAAS-driven cardiovascular pathologies.
References
- 1. Direct Renin Inhibition Exerts an Anti-hypertrophic Effect Associated with Improved Mitochondrial Function in Post-infarction Heart Failure in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Renin Inhibitor Attenuates Left Ventricular Remodeling in Post-Myocardial Infarction Heart Failure Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The renin angiotensin system in the development of cardiovascular disease: role of aliskiren in risk reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Direct Renin Inhibition on Myocardial Fibrosis and Cardiac Fibroblast Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Renin Inhibitors in Chronic Heart Failure: The Aliskiren Observation of Heart Failure Treatment Study in Context - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Aliskiren improves left ventricular dysfunction and reduces cardiac dilation in Syrian cardiomyopathic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of Renin-Angiotensin System Reverses Endothelial Dysfunction and Oxidative Stress in Estrogen Deficient Rats | PLOS One [journals.plos.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for ACT-178882 in Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-178882 is a potent and selective direct renin inhibitor that offers a valuable tool for hypertension research. By targeting the rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), ACT-178882 provides a precise mechanism for investigating the role of renin in blood pressure regulation and the pathophysiology of hypertensive disorders. These application notes provide detailed protocols and data for the use of ACT-178882 in both in vitro and in vivo research settings.
Physicochemical Properties and Handling
While specific data on the structure, solubility, and storage of ACT-178882 are not publicly available, general recommendations for similar pyridine-derived small molecules can be followed. It is advisable to store the compound as a powder at -20°C, protected from light and moisture. For in vitro experiments, stock solutions can be prepared in a suitable organic solvent such as DMSO. For in vivo studies, appropriate vehicle formulation should be determined based on the experimental model and route of administration.
Mechanism of Action
ACT-178882 directly inhibits the enzymatic activity of renin, thereby preventing the conversion of angiotensinogen to angiotensin I. This leads to a downstream reduction in angiotensin II and aldosterone levels, resulting in vasodilation and a decrease in blood pressure.
Signaling Pathway
Caption: Mechanism of action of ACT-178882 in the RAAS pathway.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of ACT-178882 from clinical studies in healthy male subjects.
Table 1: Pharmacokinetic Parameters of Single-Dose ACT-178882[1]
| Dose (mg) | t½ (h) | tmax (h) |
| 10 - 1000 | 18.7 - 24.7 | 3 - 5 |
t½: Half-life; tmax: Time to maximum concentration.
Table 2: Pharmacodynamic Effects of ACT-178882[1]
| Parameter | Effect of ACT-178882 |
| Active Renin | Dose-dependent increase |
| Plasma Renin Activity | Dose-dependent decrease |
| Sodium Excretion | Decreased |
| Aldosterone Excretion | Decreased |
Table 3: Drug-Drug Interaction with Diltiazem (100 mg ACT-178882)[2]
| Parameter | ACT-178882 Alone (Mean) | ACT-178882 + Diltiazem (Mean) |
| Cmax (ng/mL) | 26.8 | 43.5 |
| AUC∞ (ng·h/mL) | 454 | 918 |
| tmax (h) | 3.5 | 5.0 |
| t½ (h) | 22.9 | 24.2 |
Cmax: Maximum concentration; AUC∞: Area under the concentration-time curve from time zero to infinity.
Experimental Protocols
Protocol 1: In Vitro Renin Inhibition Assay
This protocol is a representative method for determining the in vitro potency of ACT-178882.
Objective: To determine the IC50 of ACT-178882 for the inhibition of renin.
Materials:
-
Recombinant human renin
-
Renin-specific substrate (e.g., a FRET-based substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl and 1 mM EDTA)
-
ACT-178882
-
DMSO (for stock solution)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare a stock solution of ACT-178882 in DMSO.
-
Perform serial dilutions of the ACT-178882 stock solution in assay buffer to create a range of test concentrations.
-
In a 96-well plate, add the renin enzyme to each well.
-
Add the different concentrations of ACT-178882 to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the renin substrate to all wells.
-
Monitor the fluorescence intensity over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of ACT-178882.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable non-linear regression model.
Caption: Workflow for the in vitro renin inhibition assay.
Protocol 2: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
This protocol provides a framework for evaluating the in vivo efficacy of ACT-178882 in a common animal model of hypertension.
Objective: To assess the dose-dependent effect of ACT-178882 on blood pressure in SHRs.
Materials:
-
Spontaneously Hypertensive Rats (SHRs), age- and weight-matched
-
ACT-178882
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Blood pressure monitoring system (e.g., tail-cuff method or telemetry)
-
Oral gavage needles
Procedure:
-
Acclimatize the SHRs to the housing facility and blood pressure measurement procedures for at least one week.
-
Record baseline blood pressure and heart rate for all animals.
-
Randomly assign the animals to treatment groups: vehicle control and different dose levels of ACT-178882.
-
Prepare the dosing solutions of ACT-178882 in the vehicle.
-
Administer ACT-178882 or vehicle to the respective groups via oral gavage.
-
Measure blood pressure and heart rate at various time points post-administration (e.g., 1, 2, 4, 8, and 24 hours) to determine the time course of the antihypertensive effect.
-
For chronic studies, administer the compound daily for a specified period (e.g., 2-4 weeks) and monitor blood pressure regularly.
-
At the end of the study, collect blood samples for pharmacokinetic and pharmacodynamic analysis (e.g., measuring plasma renin activity and ACT-178882 concentrations).
-
Analyze the data to determine the dose-response relationship and the duration of action of ACT-178882.
Caption: Workflow for in vivo antihypertensive studies in SHRs.
Conclusion
ACT-178882 is a valuable research tool for investigating the renin-angiotensin-aldosterone system in the context of hypertension. The provided data and protocols offer a starting point for researchers to design and execute experiments to further elucidate the pharmacological properties of this direct renin inhibitor and its potential therapeutic applications. As with any experimental compound, appropriate safety precautions and institutional guidelines should be followed.
Application Notes and Protocols for ACT-178882 Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-178882 is a direct renin inhibitor, targeting the initial and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the conversion of angiotensinogen to angiotensin I, ACT-178882 leads to a reduction in downstream angiotensin II and aldosterone levels, resulting in vasodilation and decreased blood pressure. Clinical studies have indicated that ACT-178882 is a substrate of Cytochrome P450 3A4 (CYP3A4), a key enzyme involved in the metabolism of numerous drugs.[1] Co-administration with midazolam, a CYP3A4 substrate, resulted in increased exposure to midazolam, and co-administration with diltiazem, a moderate CYP3A4 inhibitor, led to increased exposure to ACT-178882.[1][2]
Given its metabolism by CYP3A4 and its potential to inhibit this enzyme, a thorough investigation of its drug-drug interaction (DDI) profile is essential for its safe and effective clinical use. These application notes provide detailed protocols for in vitro studies to evaluate the potential of ACT-178882 to inhibit and induce major CYP450 enzymes and to interact with key drug transporters, in accordance with regulatory guidelines from the FDA and EMA.[3][4][5][6][7][8]
Signaling Pathway of ACT-178882
The diagram below illustrates the mechanism of action of ACT-178882 within the Renin-Angiotensin-Aldosterone System.
Experimental Protocols
CYP450 Inhibition Assay
This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of ACT-178882 against major human CYP450 isoforms.
Workflow for CYP450 Inhibition Assay
Methodology:
-
Materials:
-
ACT-178882
-
Pooled human liver microsomes (HLMs)
-
CYP-specific probe substrates and their metabolites (see Table 1)
-
Known CYP-specific inhibitors (positive controls, see Table 1)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
96-well plates
-
LC-MS/MS system
-
-
Procedure:
-
Prepare serial dilutions of ACT-178882 in phosphate buffer.
-
In a 96-well plate, add HLMs, phosphate buffer, and either ACT-178882, a positive control inhibitor, or vehicle (negative control).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for the specified time for each isoform.
-
Terminate the reaction by adding cold acetonitrile.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the specific metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation at each concentration of ACT-178882 relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
Data Presentation:
| CYP Isoform | Probe Substrate | Metabolite Measured | Positive Control Inhibitor | ACT-178882 IC50 (µM) |
| CYP1A2 | Phenacetin | Acetaminophen | Furafylline | |
| CYP2B6 | Bupropion | Hydroxybupropion | Ticlopidine | |
| CYP2C8 | Amodiaquine | N-desethylamodiaquine | Gemfibrozil | |
| CYP2C9 | Diclofenac | 4'-hydroxydiclofenac | Sulfaphenazole | |
| CYP2C19 | S-Mephenytoin | 4'-hydroxy-S-mephenytoin | Omeprazole | |
| CYP2D6 | Dextromethorphan | Dextrorphan | Quinidine | |
| CYP3A4 | Midazolam | 1'-hydroxymidazolam | Ketoconazole | |
| CYP3A4 | Testosterone | 6β-hydroxytestosterone | Ketoconazole |
Table 1: CYP450 Inhibition Assay Parameters and Data Summary
CYP450 Induction Assay
This protocol is designed to evaluate the potential of ACT-178882 to induce the expression of key CYP450 enzymes in cultured human hepatocytes.
Workflow for CYP450 Induction Assay
Methodology:
-
Materials:
-
ACT-178882
-
Cryopreserved human hepatocytes (from at least three donors)
-
Cell culture medium and supplements
-
Collagen-coated plates
-
Positive control inducers (see Table 2)
-
Reagents for mRNA extraction and qRT-PCR
-
CYP-specific probe substrates and LC-MS/MS system for activity measurement
-
-
Procedure:
-
Thaw and seed human hepatocytes on collagen-coated plates and allow them to form a monolayer.
-
Treat the cells with various concentrations of ACT-178882, positive controls, or vehicle (negative control) for 48-72 hours, with daily media changes.
-
After the treatment period, wash the cells.
-
For mRNA analysis, lyse the cells and extract total RNA. Perform qRT-PCR to quantify the mRNA levels of target CYP genes.
-
For enzyme activity analysis, incubate the treated cells with a cocktail of CYP-specific probe substrates and measure the formation of metabolites by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fold induction of mRNA expression or enzyme activity at each concentration of ACT-178882 relative to the vehicle control.
-
Determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal induction) values.
-
Compare the induction potential of ACT-178882 to that of the positive controls.
-
Data Presentation:
| CYP Isoform | Positive Control Inducer | ACT-178882 Fold Induction (mRNA) | ACT-178882 EC50 (µM) | ACT-178882 Emax (% of Positive Control) |
| CYP1A2 | Omeprazole | |||
| CYP2B6 | Phenobarbital | |||
| CYP3A4 | Rifampicin |
Table 2: CYP450 Induction Assay Parameters and Data Summary
Drug Transporter Interaction Assays
These protocols are to assess whether ACT-178882 is a substrate or inhibitor of key uptake and efflux drug transporters.
Workflow for Transporter Substrate/Inhibition Assay
Methodology:
-
Materials:
-
ACT-178882
-
Cell lines overexpressing specific transporters (e.g., MDCK-MDR1, Caco-2) and control cell lines
-
Transporter-specific probe substrates and inhibitors (see Tables 3 and 4)
-
Cell culture reagents
-
Transwell plates (for efflux transporters)
-
LC-MS/MS system
-
-
Procedure for Efflux Transporter (P-gp, BCRP) Substrate Assessment:
-
Seed transporter-expressing cells on Transwell inserts.
-
Add ACT-178882 to either the apical (A) or basolateral (B) chamber.
-
Incubate and collect samples from the opposite chamber at various time points.
-
Quantify the concentration of ACT-178882 by LC-MS/MS.
-
Calculate the apparent permeability (Papp) in both directions (A to B and B to A).
-
The efflux ratio (Papp B to A / Papp A to B) is determined. A ratio >2 suggests active efflux.
-
-
Procedure for Uptake Transporter (OATP1B1, OATP1B3, OAT1, OAT3, OCT2) Substrate Assessment:
-
Plate transporter-expressing cells in a multi-well plate.
-
Incubate the cells with ACT-178882 in the presence and absence of a known inhibitor of the transporter.
-
After incubation, wash the cells to remove extracellular compound.
-
Lyse the cells and quantify the intracellular concentration of ACT-178882 by LC-MS/MS.
-
A significant reduction in uptake in the presence of the inhibitor indicates that ACT-178882 is a substrate.
-
-
Procedure for Transporter Inhibition Assessment:
-
Use the same cell systems as for substrate assessment.
-
Measure the transport of a known probe substrate in the presence of various concentrations of ACT-178882.
-
Quantify the probe substrate concentration by LC-MS/MS.
-
Calculate the IC50 of ACT-178882 for the inhibition of transporter activity.
-
Data Presentation:
| Transporter | Cell System | Probe Substrate | Known Inhibitor | Is ACT-178882 a Substrate? (Yes/No) | Efflux/Uptake Ratio |
| P-gp (MDR1) | MDCK-MDR1 | Digoxin | Verapamil | ||
| BCRP | Caco-2 | Prazosin | Ko143 | ||
| OATP1B1 | OATP1B1-HEK293 | Estradiol-17β-glucuronide | Rifampicin | ||
| OATP1B3 | OATP1B3-HEK293 | Cholecystokinin-8 | Rifampicin | ||
| OAT1 | OAT1-HEK293 | Cidofovir | Probenecid | ||
| OAT3 | OAT3-HEK293 | Estrone-3-sulfate | Probenecid | ||
| OCT2 | OCT2-HEK293 | Metformin | Cimetidine |
Table 3: Drug Transporter Substrate Assessment Data Summary
| Transporter | Cell System | Probe Substrate | ACT-178882 IC50 (µM) |
| P-gp (MDR1) | MDCK-MDR1 | Digoxin | |
| BCRP | Caco-2 | Prazosin | |
| OATP1B1 | OATP1B1-HEK293 | Estradiol-17β-glucuronide | |
| OATP1B3 | OATP1B3-HEK293 | Cholecystokinin-8 | |
| OAT1 | OAT1-HEK293 | Cidofovir | |
| OAT3 | OAT3-HEK293 | Estrone-3-sulfate | |
| OCT2 | OCT2-HEK293 | Metformin |
Table 4: Drug Transporter Inhibition Assessment Data Summary
Conclusion
The provided protocols offer a comprehensive framework for the in vitro evaluation of the drug-drug interaction potential of ACT-178882. By systematically assessing its effects on major CYP450 enzymes and drug transporters, researchers can generate crucial data to inform clinical DDI study design and to ensure the safe co-administration of ACT-178882 with other medications. The structured data presentation in the tables will facilitate the interpretation and comparison of results, ultimately contributing to a more complete understanding of the pharmacological profile of ACT-178882.
References
- 1. Drug-drug interaction study of ACT-178882, a new renin inhibitor, and diltiazem in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology of single- and multiple-ascending doses of ACT-178882, a new direct renin inhibitor, and its pharmacokinetic interaction with food and midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Investigation of drug interactions - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Troubleshooting & Optimization
ACT-178882 solubility issues and solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with ACT-178882. The following troubleshooting guides and frequently asked questions (FAQs) address common solubility issues and provide potential solutions.
Predicted Physicochemical Properties of ACT-178882
Due to the limited availability of public data on the physicochemical properties of ACT-178882, the following table summarizes predicted values based on its chemical structure. These predictions can help guide formulation and solubilization strategies.
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | ~500-600 g/mol | High molecular weight can negatively impact solubility. |
| logP (Lipophilicity) | > 4 | High lipophilicity suggests poor aqueous solubility. |
| Aqueous Solubility | Predicted to be low | Likely to be classified as a BCS Class II or IV compound. |
| pKa | Presence of basic amine and potentially acidic groups | Solubility will be pH-dependent. |
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving ACT-178882 in aqueous buffers for my in vitro assays. What do you recommend?
A1: Due to its predicted high lipophilicity, ACT-178882 is expected to have low aqueous solubility. We recommend starting with organic solvents to create a stock solution, which can then be diluted into your aqueous assay buffer. Initial solvent screening is advised. A general workflow for this process is outlined below.
preventing ACT-178882 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of ACT-178882 in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my ACT-178882 precipitating out of aqueous solution?
A1: Precipitation of poorly soluble compounds like ACT-178882 from aqueous solutions is a common issue that can arise from several factors. The primary reason is often exceeding the compound's intrinsic solubility in the aqueous medium.[1] This can be triggered by a rapid change in solvent polarity when diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer.[1] Other contributing factors can include temperature fluctuations, as solubility is often temperature-dependent, and the pH of the aqueous solution if the compound has ionizable groups.[1] Supersaturation, a state where the concentration of a solute is higher than its equilibrium solubility, can also lead to precipitation as the system tries to return to a more stable, lower-energy state.[1][2]
Q2: What is the recommended solvent for preparing a stock solution of ACT-178882?
A2: While specific solubility data for ACT-178882 is not publicly available, poorly water-soluble small molecules are typically dissolved in a water-miscible organic solvent to create a concentrated stock solution. Common choices include dimethyl sulfoxide (DMSO), ethanol, or N,N-dimethylformamide (DMF). It is crucial to start with a high-quality, anhydrous grade of the chosen solvent to ensure the compound dissolves completely.
Q3: How can I prevent precipitation when diluting my DMSO stock solution of ACT-178882 into an aqueous buffer?
A3: To prevent precipitation during dilution, it is critical to avoid a sudden, localized increase in the concentration of the organic solvent in the aqueous buffer. The recommended method is to add the organic stock solution dropwise to a larger volume of the vigorously stirring or vortexing aqueous buffer.[1] This gradual addition allows for more controlled mixing and dispersion, minimizing the chances of the compound crashing out of solution.[1] Pre-warming the aqueous buffer to the experimental temperature (e.g., 37°C for cell-based assays) can also help maintain solubility.[3]
Q4: Can the pH of my aqueous solution affect the solubility of ACT-178882?
A4: Yes, the pH of the aqueous solution can significantly impact the solubility of compounds with ionizable functional groups. For a compound that is a weak base, for example, solubility will generally be higher in acidic solutions (lower pH) where it can be protonated to form a more soluble salt. Conversely, a weak acid will be more soluble in basic solutions (higher pH). It is advisable to determine the pKa of ACT-178882 and adjust the pH of your buffer accordingly to maximize solubility.
Q5: Are there any formulation strategies I can use to improve the solubility of ACT-178882 in my experiments?
A5: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds. These include the use of co-solvents, cyclodextrins, and surfactants.[4][5] Co-solvents like polyethylene glycol (PEG) or propylene glycol can be included in the aqueous buffer to increase the overall solvent polarity.[6] Cyclodextrins can form inclusion complexes with the drug molecule, effectively encapsulating the hydrophobic parts and presenting a more hydrophilic exterior to the aqueous environment.[5][7] Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and resolving precipitation issues with ACT-178882.
Issue 1: Immediate Precipitation Upon Dilution of Organic Stock
Possible Cause: Rapid change in solvent polarity and exceeding the solubility limit.[1]
Solutions:
-
Optimize Dilution Technique:
-
Adjust Solvent System:
-
Co-solvents: Prepare the aqueous buffer with a certain percentage of a water-miscible co-solvent (e.g., 5-10% ethanol or PEG 400).
-
Lower Final Organic Solvent Concentration: Aim for the lowest possible final concentration of the organic solvent (e.g., <0.5% DMSO for cell-based assays) to minimize both toxicity and precipitation.[3]
-
Issue 2: Precipitation Occurs Over Time or After Temperature Change
Possible Cause: Compound is in a metastable supersaturated state or its solubility is temperature-dependent.[1][2]
Solutions:
-
Temperature Control:
-
Ensure that both the stock solution and the aqueous buffer are at the same temperature before mixing.[3]
-
For experiments conducted at a specific temperature (e.g., 37°C), prepare the final solution at that temperature.
-
-
Solubility Enhancers:
-
Cyclodextrins: Incorporate a suitable cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin) into the aqueous buffer before adding the ACT-178882 stock solution.
-
Surfactants: Add a biocompatible surfactant (e.g., Polysorbate 80 or Cremophor EL) at a concentration above its critical micelle concentration (CMC).
-
Issue 3: Precipitation is Observed in Complex Media (e.g., Cell Culture Media)
Possible Cause: Interaction with components in the complex media, such as proteins or salts, which can reduce solubility.
Solutions:
-
Prepare in a Simpler Buffer: Prepare the final working solution of ACT-178882 in a simple buffer (e.g., PBS or saline) immediately before adding it to the complex media.[3]
-
Formulation as a Solid Dispersion: For more advanced applications, consider preparing an amorphous solid dispersion of ACT-178882 with a polymer like HPMCAS. This can improve the dissolution rate and maintain supersaturation.[2][8]
Data Presentation
Table 1: Hypothetical Solubility of ACT-178882 in Different Solvent Systems
| Solvent System | ACT-178882 Concentration (µM) | Observation |
| PBS (pH 7.4) | 10 | Clear Solution |
| PBS (pH 7.4) | 50 | Precipitation |
| PBS with 5% DMSO | 50 | Clear Solution |
| PBS with 10% Ethanol | 50 | Clear Solution |
| PBS with 1% Tween 80 | 100 | Clear Solution |
| PBS with 10mM HP-β-Cyclodextrin | 100 | Clear Solution |
Note: This data is for illustrative purposes only and does not represent actual experimental results for ACT-178882.
Experimental Protocols
Protocol 1: Standard Dilution of ACT-178882 Stock Solution
-
Prepare a 10 mM stock solution of ACT-178882 in 100% DMSO.
-
Warm the stock solution and the target aqueous buffer (e.g., PBS) to room temperature.
-
Vortex the stock solution to ensure it is fully dissolved.
-
Add the required volume of the aqueous buffer to a new sterile tube.
-
While vigorously vortexing the aqueous buffer, add the required volume of the ACT-178882 stock solution dropwise.
-
Continue to vortex for an additional 30-60 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation.
Protocol 2: Dilution Using a Co-solvent System
-
Prepare a 10 mM stock solution of ACT-178882 in 100% DMSO.
-
Prepare the aqueous buffer containing the desired concentration of a co-solvent (e.g., PBS with 10% v/v PEG 400).
-
Warm both solutions to the desired experimental temperature.
-
Follow steps 3-7 from Protocol 1.
Visualizations
Caption: Experimental workflow for diluting ACT-178882 stock solution.
References
- 1. benchchem.com [benchchem.com]
- 2. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Investigating Off-Target Effects of ACT-178882 in Cellular Assays
Disclaimer: Specific off-target effects of ACT-178882 in cellular assays are not extensively documented in publicly available literature. This guide provides general principles, protocols, and troubleshooting advice for researchers investigating potential off-target effects of direct renin inhibitors like ACT-178882.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for ACT-178882?
A1: ACT-178882 is a direct renin inhibitor.[1] Its primary therapeutic action is to bind to the active site of the enzyme renin, preventing the conversion of angiotensinogen to angiotensin I.[2][3] This is the rate-limiting step in the renin-angiotensin system (RAS), a critical pathway for blood pressure regulation.[3][4] Inhibition of renin leads to a downstream reduction in angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure.[5]
Q2: Why is it important to investigate off-target effects of a highly specific drug like ACT-178882?
A2: Even highly specific drugs can interact with unintended molecular targets, which can lead to adverse drug reactions or unexpected therapeutic effects.[6] Identifying these off-target interactions early in the drug development process is crucial for a comprehensive safety and efficacy profile.[7][8] For instance, clinical trials with ACT-178882 reported adverse events like dizziness and headache, and while these are not definitively linked to off-target effects, cellular assays can help elucidate any underlying molecular mechanisms.[1]
Q3: What are the first steps in designing a study to investigate off-target effects of ACT-178882?
A3: A typical first step is to perform in silico profiling, which uses computational models to predict potential off-target interactions based on the chemical structure of ACT-178882. This can be followed by broad-panel screening, such as kinase profiling or receptor binding assays, against a library of known off-target candidates. Concurrently, phenotypic screening using various cell-based assays can identify unexpected cellular responses.
Q4: What cell types are most relevant for studying the off-target effects of a renin inhibitor?
A4: While the on-target effects are primarily in the kidney's juxtaglomerular cells, off-target effects could manifest in any cell type.[4] It is advisable to use a panel of cell lines that represent major organ systems, such as:
-
Cardiomyocytes: To assess potential cardiac liabilities.
-
Hepatocytes (e.g., HepG2): To evaluate potential liver toxicity and metabolism-related effects.[8]
-
Renal cells (e.g., HEK293): To distinguish on-target from off-target renal effects.
-
Neuronal cells: To investigate the molecular basis of neurological side effects like dizziness and headache.[1]
-
Endothelial cells: Given the role of the RAS in vascular function.[9]
Troubleshooting Guides
Issue 1: High background or non-specific signal in a cell-based assay.
| Possible Cause | Troubleshooting Step |
| Insufficient blocking | Optimize blocking buffer and incubation time. |
| Antibody non-specificity | Validate primary and secondary antibodies; include isotype controls.[10] |
| Cell autofluorescence | Include an unstained cell control to measure baseline fluorescence.[11] |
| High compound concentration | Perform a dose-response curve to identify optimal concentration and rule out artifacts from excessively high doses. |
Issue 2: Inconsistent or non-reproducible results between experiments.
| Possible Cause | Troubleshooting Step |
| Cell passage number variability | Maintain a consistent and low passage number for all experiments, as cell characteristics can change over time. |
| Poor cell health | Regularly check for mycoplasma contamination and ensure cells are at an appropriate confluency before starting the assay.[12] |
| Reagent variability | Use fresh dilutions of ACT-178882 and other critical reagents for each experiment. |
| Inconsistent incubation times | Use a precise timer for all incubation steps. |
Issue 3: Observed cytotoxicity at expected therapeutic concentrations.
| Possible Cause | Troubleshooting Step |
| Off-target toxicity | This could be a genuine finding. Follow up with more specific assays to identify the affected cellular pathway (e.g., apoptosis, necrosis assays). |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxicity threshold for your cell line. |
| On-target effect in the specific cell line | Determine if the cell line expresses components of the RAS, which might lead to an exaggerated on-target response. |
Data Presentation
When presenting data from off-target screening, clear and structured tables are essential for comparison.
Table 1: Example Cytotoxicity Profile of ACT-178882 in Various Cell Lines
| Cell Line | IC50 (µM) | Assay Type |
| HepG2 (Liver) | > 100 | MTT Assay |
| H9c2 (Cardiomyocyte) | 85.3 | CellTiter-Glo |
| SH-SY5Y (Neuronal) | > 100 | LDH Release Assay |
| HEK293 (Kidney) | > 100 | MTT Assay |
Table 2: Example Kinase Inhibition Profile of ACT-178882 (10 µM)
| Kinase Target | % Inhibition |
| Kinase A | 89.2 |
| Kinase B | 45.1 |
| Kinase C | 5.6 |
| Kinase D | < 5 |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of ACT-178882 in the appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan product is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
Protocol 2: Off-Target Kinase Activity Profiling
-
Assay Principle: This protocol outlines a generic approach for in vitro kinase profiling using a technology like FRET (Fluorescence Resonance Energy Transfer) or luminescence-based assays.
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP at appropriate concentrations. Prepare a stock solution of ACT-178882.
-
Compound Addition: In a multi-well plate, add ACT-178882 at a fixed concentration (e.g., 10 µM) to the wells designated for screening. Include a positive control (a known inhibitor for the kinase) and a negative control (vehicle).
-
Kinase Reaction: Add the kinase and substrate to the wells, and then initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for the recommended time for the specific kinase assay.
-
Detection: Add the detection reagent, which will generate a signal (e.g., fluorescence or luminescence) that is inversely proportional to kinase activity.
-
Data Acquisition: Read the plate using a suitable plate reader.
-
Analysis: Calculate the percent inhibition of kinase activity caused by ACT-178882 relative to the controls.
Visualizations
Caption: On-target effect of ACT-178882 on the Renin-Angiotensin System.
Caption: A typical experimental workflow for identifying off-target effects.
Caption: A logical diagram for troubleshooting unexpected experimental results.
References
- 1. Clinical pharmacology of single- and multiple-ascending doses of ACT-178882, a new direct renin inhibitor, and its pharmacokinetic interaction with food and midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct Renin Inhibitors: A New Approach to Antihypertensive Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Renin Inhibition with Focus on Aliskiren and Cardiovascular Outcome Studies | ECR Journal [ecrjournal.com]
- 4. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 5. ClinPGx [clinpgx.org]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. news-medical.net [news-medical.net]
- 8. Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. azurebiosystems.com [azurebiosystems.com]
Technical Support Center: Managing Potential Drug-Induced Headache in Animal Models
Disclaimer: There is currently no publicly available data from preclinical animal models that specifically documents headache-like behaviors induced by ACT-178882. The following guide is intended to provide researchers with a general framework for the assessment and management of potential headache-like side effects that may arise during the administration of any new investigational compound in animal models. The information is based on established methods for studying headache and drug side effects in preclinical research.
Frequently Asked Questions (FAQs)
Q1: My animal model is showing signs of distress after administration of a novel compound. Could this be a headache-like side effect?
A1: It is possible. While animals cannot report headaches, they may exhibit a range of behaviors that are considered indicative of headache-like pain. These can include both spontaneous and evoked pain responses. It's crucial to have a baseline behavioral assessment before drug administration to identify any changes.
Q2: What are the key behavioral indicators of headache in rodent models?
A2: Key indicators include changes in facial expression (orbital tightening, nose/cheek bulge, ear position), photophobia (light aversion), reduced locomotor activity, and increased grooming of the head and face.[1][2][3] Less specific signs can include decreased food and water intake or changes in normal sleeping patterns.
Q3: How can I differentiate between general malaise and a specific headache-like side effect?
A3: This can be challenging. A key approach is to use a combination of behavioral assays. For instance, a light/dark box test can specifically assess photophobia, a common symptom of migraine.[4] Observing specific behaviors like head scratching or facial grimacing can also point towards a localized cephalic pain.[5]
Q4: What is the potential mechanism behind drug-induced headaches?
A4: The mechanisms can be varied and depend on the drug's target and off-target effects. Some drugs may directly or indirectly lead to the activation of the trigeminovascular system, a key player in headache pathophysiology. This can involve the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP).[6][7][8] In some cases, frequent use of acute pain medication can paradoxically lead to medication-overuse headache, which involves changes in cortical excitability and neurotransmitter systems like serotonin.[9][10][11]
Troubleshooting Guides
Issue 1: An animal is exhibiting squinting and facial rubbing after compound administration.
| Troubleshooting Step | Action | Rationale |
| 1. Record Observations | Quantify the behavior using a rodent grimace scale at regular intervals. | To objectively measure the potential pain response over time.[3] |
| 2. Assess for Other Signs | Perform a light/dark box test to check for photophobia. | To determine if the animal is experiencing light sensitivity, a common migraine-like symptom.[4] |
| 3. Consider Analgesia | Administer a non-steroidal anti-inflammatory drug (NSAID) or another appropriate analgesic. | To see if the behavior is alleviated by a pain-relieving agent, suggesting a pain-related side effect. |
| 4. Dose Reduction | In subsequent cohorts, consider administering a lower dose of the investigational compound. | To determine if the side effect is dose-dependent. |
Issue 2: A significant decrease in locomotor activity and exploration is observed post-dosing.
| Troubleshooting Step | Action | Rationale |
| 1. Quantify Activity | Use an open-field test to measure total distance traveled, rearing frequency, and time spent in the center of the arena.[2] | To obtain objective data on the reduction in motor and exploratory behavior. |
| 2. Rule out Sedation | Observe the animal for signs of sedation, such as lethargy and loss of righting reflex. | To differentiate between a general sedative effect and a pain-induced reduction in activity. |
| 3. Assess Anxiety | The open-field test can also provide insights into anxiety-like behavior (e.g., thigmotaxis). | To consider if the reduced activity is secondary to an anxiogenic effect of the compound.[1] |
| 4. Correlate with other signs | Check for other headache-like behaviors, such as facial grimacing or photophobia. | To build a more comprehensive picture of the animal's state. |
Experimental Protocols
Protocol 1: Assessment of Facial Grimacing using the Rodent Grimace Scale
-
Acclimation: Acclimate the animal to the observation chamber for at least 15-30 minutes before baseline scoring.
-
Baseline Scoring: Before administering the compound, record high-resolution video of the animal's face for 5-10 minutes. Score still images extracted from the video using the grimace scale (assessing orbital tightening, nose/cheek bulge, ear position, and whisker change).
-
Compound Administration: Administer ACT-178882 or the test compound according to the experimental plan.
-
Post-Dosing Scoring: At predefined time points post-administration (e.g., 30, 60, 120 minutes), repeat the video recording and scoring process.
-
Data Analysis: Compare the post-dosing grimace scale scores to the baseline scores to determine if there is a significant increase in facial expressions associated with pain.
Protocol 2: Assessment of Light Aversion (Photophobia) using a Light/Dark Box
-
Apparatus: Use a standard light/dark box apparatus, which consists of a light chamber and a dark chamber connected by an opening.
-
Acclimation: Habituate the animal to the testing room for at least 30 minutes before the test. Some protocols recommend pre-exposure to the apparatus on a day prior to testing to reduce novelty-induced anxiety.[4]
-
Test Procedure: Place the animal in the center of the light chamber and allow it to freely explore the apparatus for a set period (e.g., 5-10 minutes).
-
Data Collection: Record the time the animal spends in the light chamber versus the dark chamber, the number of transitions between chambers, and the latency to first enter the dark chamber.
-
Data Analysis: A significant increase in the time spent in the dark chamber and a decrease in the time spent in the light chamber after compound administration, compared to baseline or vehicle control, indicates light-aversive behavior.[4]
Visualizations
Caption: Workflow for assessing potential headache-like behaviors.
Caption: Decision tree for troubleshooting adverse behavioral signs.
References
- 1. Behavioral and cognitive animal models in headache research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral and cognitive animal models in headache research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. Investigating Migraine-Like Behavior using Light Aversion in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Induction of chronic migraine phenotypes in a rat model after environmental irritant exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Rodent behavior following a dural inflammation model with anti-CGRP migraine medication treatment [frontiersin.org]
- 8. A COMPARATIVE STUDY ON THE INDUCTION OF MEDICATION OVERUSE HEADACHE IN MALE AND FEMALE RATS AND ITS RESULTANT TEMPORAL EFFECT ON PAG PROTEOME REGULATION-Project Topics | Download Complete Projects| Hire a Writer [projectshelve.com]
- 9. Pathophysiology of medication overuse headache: Insights and hypotheses from preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medication-Overuse Headache: Update on Management | MDPI [mdpi.com]
- 11. Pathophysiology of medication-overuse headache: implications from animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
ACT-178882 stability in long-term storage conditions
This technical support center provides guidance and answers frequently asked questions regarding the stability of ACT-178882 under long-term storage conditions. This information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Publicly available, specific long-term stability data for ACT-178882 is limited. The following guidance is based on general best practices for small molecule drug stability, information on other renin inhibitors, and established regulatory guidelines. It is crucial to perform in-house stability studies to determine the precise shelf-life and optimal storage conditions for your specific formulation and application.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for ACT-178882?
While specific data for ACT-178882 is not publicly available, for small molecule drugs, long-term stability is typically assessed under controlled room temperature (e.g., 25°C / 60% RH) and refrigerated conditions (e.g., 2-8°C).[1] The optimal storage condition depends on the inherent stability of the molecule and the formulation. For research purposes, it is advisable to store ACT-178882 in a tightly sealed container, protected from light and moisture, at refrigerated or frozen temperatures to minimize degradation.
Q2: What potential degradation pathways should I be aware of for ACT-178882?
As a complex organic molecule, ACT-178882 may be susceptible to several degradation pathways, including:
-
Hydrolysis: Degradation due to reaction with water. The presence of ester or amide functional groups could make a molecule susceptible to hydrolysis.
-
Oxidation: Degradation due to reaction with oxygen. This can be initiated by exposure to air, light, or the presence of certain metal ions.
-
Photodegradation: Degradation caused by exposure to light, particularly UV light.
Forced degradation studies are essential to identify the specific degradation products and pathways for ACT-178882.[2]
Q3: How can I monitor the stability of ACT-178882 over time?
A stability-indicating analytical method is required to accurately assess the stability of ACT-178882. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[1][3] A validated stability-indicating HPLC method should be able to separate the intact drug from its degradation products, allowing for the quantification of both.
Q4: What are the typical time points for long-term stability testing?
For a formal stability study, samples are typically tested at initial (time zero) and then at regular intervals, such as 3, 6, 9, 12, 18, 24, and 36 months.[1] The duration of the study depends on the intended shelf-life of the product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency or purity in long-term stored samples. | Improper storage conditions (e.g., temperature excursions, exposure to light or moisture). | Review storage records to identify any deviations. Ensure samples are stored in a calibrated and monitored environment. Package the material in amber containers with desiccants if it is found to be light or moisture sensitive. |
| Inherent instability of the compound under the chosen storage conditions. | Perform accelerated stability studies at higher temperatures to predict long-term stability more quickly.[2] Consider reformulating the compound with stabilizing excipients. | |
| Chemical interaction with the container closure system. | Evaluate the compatibility of ACT-178882 with the storage container material. Consider using alternative container materials (e.g., glass vs. plastic). | |
| Appearance of unknown peaks in the chromatogram of stored samples. | Degradation of ACT-178882. | Conduct forced degradation studies (acid, base, oxidation, heat, light) to generate potential degradation products and confirm their retention times relative to the main peak.[2] Use a mass spectrometer (LC-MS) to identify the structure of the unknown peaks. |
| Contamination of the sample or analytical system. | Review sample handling procedures to rule out contamination. Analyze a blank (solvent) injection to check for system contamination. | |
| Changes in physical appearance (e.g., color change, clumping). | Chemical degradation or physical instability. | Document the physical changes. Correlate these changes with data from analytical testing (e.g., purity analysis). |
| Hygroscopicity (absorption of moisture). | Store the material in a desiccator or with a desiccant. Analyze the water content of the sample using Karl Fischer titration. |
Experimental Protocols
General Protocol for a Long-Term Stability Study
This protocol outlines a general procedure for assessing the long-term stability of ACT-178882.
-
Materials:
-
ACT-178882 (multiple batches, if available)
-
Appropriate primary packaging (e.g., amber glass vials with inert caps)
-
Calibrated stability chambers (e.g., 25°C/60% RH and 5°C)
-
Validated stability-indicating HPLC method
-
-
Procedure:
-
Place a sufficient quantity of ACT-178882 in the selected primary packaging.
-
Place the packaged samples in the stability chambers under the desired long-term storage conditions.
-
At each scheduled time point (e.g., 0, 3, 6, 12, 24 months), withdraw a sample from each storage condition.
-
Analyze the samples using the validated stability-indicating HPLC method for purity and the presence of degradation products.
-
Perform other relevant tests, such as physical appearance and water content.
-
Document all results and analyze trends over time.
-
General Protocol for Forced Degradation Studies
Forced degradation studies are crucial for developing and validating a stability-indicating method.
-
Acid Hydrolysis: Dissolve ACT-178882 in a suitable solvent and add a dilute acid (e.g., 0.1 N HCl). Heat the solution (e.g., at 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve ACT-178882 in a suitable solvent and add a dilute base (e.g., 0.1 N NaOH). Heat the solution (e.g., at 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidation: Dissolve ACT-178882 in a suitable solvent and add a dilute oxidizing agent (e.g., 3% H₂O₂). Store at room temperature for a defined period.
-
Thermal Degradation: Expose solid ACT-178882 to elevated temperatures (e.g., 80°C) for a defined period.
-
Photodegradation: Expose solid or a solution of ACT-178882 to a controlled light source (e.g., ICH-compliant photostability chamber) for a defined period.
Analyze the stressed samples by HPLC to assess the extent of degradation and the chromatographic profile of the degradation products.
Visualizations
Signaling Pathway
ACT-178882 is a direct renin inhibitor. Renin is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in regulating blood pressure. The diagram below illustrates the point of intervention of ACT-178882 in this pathway.
References
troubleshooting ACT-178882 variability in experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ACT-178882. Our goal is to help you identify and resolve potential sources of variability in your experimental results.
Troubleshooting Guides
Variability in experimental outcomes can arise from multiple factors, ranging from protocol execution to reagent quality. This section provides a systematic approach to troubleshooting common issues encountered during in-vitro and cell-based assays with ACT-178882.
Question: We are observing significant well-to-well and plate-to-plate variability in our cell-based assay measuring renin inhibition.
Troubleshooting Steps:
-
-
Ensure a homogenous cell suspension before and during plating. Gently swirl the cell suspension between pipetting.
-
Standardize the timing of cell plating and the addition of ACT-178882.
-
-
Examine Reagent Preparation and Addition:
-
ACT-178882 Stock Solution: Prepare fresh stock solutions and perform serial dilutions accurately. Inconsistent compound concentration will lead to variable results.
-
-
Standardize Incubation Conditions:
-
Maintain consistent temperature and CO2 levels in your incubator. Fluctuations can affect cell health and enzyme kinetics.
-
Ensure uniform incubation times for all plates.
-
-
Check for Assay Interference:
-
ACT-178882 is metabolized by the cytochrome P450 enzyme CYP3A4.[2] If your cell line expresses high levels of CYP3A4, the compound may be metabolized, leading to a decrease in the effective concentration over time. Consider using a CYP3A4 inhibitor as a control to test this hypothesis.
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for high assay variability.
Question: The IC50 value for ACT-178882 is higher than expected in our assay.
Answer: An unexpectedly high IC50 value can be due to several experimental factors. It is important to verify the assay conditions and the integrity of the compound.
Troubleshooting Steps:
-
Confirm Compound Concentration and Integrity:
-
Verify the concentration of your ACT-178882 stock solution using a reliable analytical method (e.g., HPLC).
-
Assess the stability of ACT-178882 under your specific experimental conditions (e.g., in media at 37°C).
-
-
Evaluate Assay Sensitivity:
-
Ensure the concentration of renin and its substrate are optimal for your assay. If the enzyme concentration is too high, it may require a higher concentration of the inhibitor to achieve 50% inhibition.
-
Check the linearity of the assay signal over the time course of your experiment.
-
-
Consider Protein Binding:
-
If your assay medium contains a high concentration of serum, ACT-178882 may bind to serum proteins, reducing its free concentration and apparent potency. Perform the assay in a low-serum or serum-free medium as a control.
-
Hypothetical IC50 Data Under Different Conditions
| Condition | Serum Concentration | Renin Concentration | Observed IC50 (nM) |
| Standard | 10% | 1 nM | 50 |
| Low Serum | 1% | 1 nM | 25 |
| High Renin | 10% | 5 nM | 150 |
| Serum-Free | 0% | 1 nM | 15 |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ACT-178882?
A1: ACT-178882 is a direct renin inhibitor.[3] It binds to the active site of the enzyme renin, preventing it from cleaving angiotensinogen to angiotensin I. This is the first and rate-limiting step in the renin-angiotensin system (RAS).
Renin-Angiotensin System Signaling Pathway
References
- 1. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Drug-drug interaction study of ACT-178882, a new renin inhibitor, and diltiazem in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology of single- and multiple-ascending doses of ACT-178882, a new direct renin inhibitor, and its pharmacokinetic interaction with food and midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Bioavailability of ACT-178882 and the Impact of Food
This technical support resource provides researchers, scientists, and drug development professionals with essential information regarding the impact of food on the in vivo bioavailability of the direct renin inhibitor, ACT-178882. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data visualization to assist in the design and interpretation of relevant studies.
Frequently Asked Questions (FAQs)
Q1: What is the effect of food on the bioavailability of ACT-178882?
A1: Based on a clinical pharmacology study, food has been shown to have no significant effect on the bioavailability of ACT-178882.[1] A single 30 mg dose of ACT-178882 was administered to healthy male subjects in both fed and fasted states, and the pharmacokinetic profiles were comparable.[1]
Q2: Should ACT-178882 be administered with or without food?
A2: Given that food does not significantly alter its bioavailability, ACT-178882 can likely be administered without regard to meals. This offers flexibility in dosing schedules for clinical trials and potential therapeutic use.
Q3: What is a typical study design to assess the food effect on a drug's bioavailability?
A3: A standard food-effect bioavailability study is typically a randomized, open-label, single-dose, two-period crossover study.[2][3] In such a study, a cohort of healthy volunteers receives the investigational drug under two different conditions: once after an overnight fast (fasted state) and once after a standardized high-fat meal (fed state).[2][3] A washout period separates the two dosing periods to ensure the drug is completely cleared from the body before the next administration.[3]
Data Presentation
| Pharmacokinetic Parameter | Fasted State (Illustrative Mean ± SD) | Fed State (Illustrative Mean ± SD) | Geometric Mean Ratio (Fed/Fasted) (90% CI) |
| AUC0-t (ng·h/mL) | 4500 ± 950 | 4650 ± 1050 | 1.03 (0.95 - 1.11) |
| AUC0-inf (ng·h/mL) | 4800 ± 1000 | 4950 ± 1100 | 1.03 (0.96 - 1.10) |
| Cmax (ng/mL) | 300 ± 75 | 290 ± 80 | 0.97 (0.88 - 1.07) |
| Tmax (h) | 4.0 ± 1.5 | 4.5 ± 1.8 | Not Applicable |
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum observed plasma concentration. Tmax: Time to reach Cmax. CI: Confidence Interval.
Experimental Protocols
Below is a generalized protocol for a food-effect study on an oral drug candidate like ACT-178882, based on FDA guidelines.
Study Design: A randomized, open-label, single-dose, two-sequence, two-period crossover study.
Participants: A cohort of healthy adult volunteers (e.g., 12-24 subjects).
Treatments:
-
Treatment A (Fasted): Single oral dose of ACT-178882 administered with 240 mL of water after an overnight fast of at least 10 hours.
-
Treatment B (Fed): Single oral dose of ACT-178882 administered with 240 mL of water 30 minutes after the start of a standardized high-fat, high-calorie breakfast.
Washout Period: A washout period of at least 7-14 days between the two treatment periods.
Standardized High-Fat Meal Composition: A high-fat, high-calorie meal providing approximately 800 to 1000 kcal. The caloric distribution should be approximately 50% from fat, 35% from carbohydrates, and 15% from protein.[4][5]
Blood Sampling Schedule: Serial blood samples are collected at predefined time points to characterize the plasma concentration-time profile of the drug. A typical schedule might be: pre-dose (0 h), and at 0.5, 1, 2, 3, 4, 5, 6, 8, 12, 24, 48, and 72 hours post-dose.
Pharmacokinetic Analysis: Plasma concentrations of ACT-178882 are determined using a validated analytical method (e.g., LC-MS/MS). Pharmacokinetic parameters (AUC, Cmax, Tmax) are calculated using non-compartmental analysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High inter-subject variability in pharmacokinetic parameters. | - Differences in subject physiology (e.g., gastric emptying, metabolism).- Non-compliance with fasting or meal requirements. | - Ensure strict adherence to the protocol, including fasting times and meal consumption duration.- Increase the number of subjects in the study to enhance statistical power. |
| Unexpectedly low drug exposure in the fed state. | - Drug binding to food components.- Altered dissolution due to changes in gastric pH. | - Investigate potential drug-food interactions in vitro.- Consider the physicochemical properties of the drug (e.g., solubility, pKa). |
| Delayed Tmax in the fed state. | - Delayed gastric emptying caused by the high-fat meal. | - This is an expected physiological effect of a high-fat meal. Ensure the blood sampling schedule is adequate to capture the true Cmax. |
| Sample analysis failure. | - Improper sample collection, processing, or storage.- Analytical method issues. | - Review and reinforce training on sample handling procedures.- Validate the analytical method thoroughly before the study begins. |
Visualizations
Caption: Workflow for a randomized crossover food-effect study.
Caption: Impact of food on the absorption pathway of ACT-178882.
References
- 1. Clinical pharmacology of single- and multiple-ascending doses of ACT-178882, a new direct renin inhibitor, and its pharmacokinetic interaction with food and midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Food Effect Studies: What You Need to Know | Dr. Vince Clinical Research [drvince.com]
- 3. allucent.com [allucent.com]
- 4. celerion.com [celerion.com]
- 5. biorelevant.com [biorelevant.com]
Technical Support Center: Addressing ACT-178882 Metabolic Instability in Liver Microsomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing the metabolic instability of ACT-178882 in liver microsomes.
Frequently Asked Questions (FAQs)
Q1: What is ACT-178882 and why is its metabolic stability in liver microsomes a concern?
A1: ACT-178882 is a direct renin inhibitor. Assessing its metabolic stability in liver microsomes is a critical step in preclinical drug development. Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a majority of drugs.[1][2] Understanding the rate at which ACT-178882 is metabolized by these enzymes helps in predicting its in vivo hepatic clearance, potential for drug-drug interactions, and overall pharmacokinetic profile.[3][4]
Q2: Which enzyme is primarily responsible for the metabolism of ACT-178882?
A2: The metabolism of ACT-178882 is known to involve the cytochrome P450 enzyme, specifically CYP3A4.[5][6][7][8][9] Therefore, in vitro studies using human liver microsomes are essential to characterize its metabolic fate.
Q3: What are the key parameters to measure in a liver microsomal stability assay for ACT-178882?
A3: The primary parameters to determine are the in vitro half-life (t½) and the intrinsic clearance (CLint).[10]
-
Half-life (t½): The time it takes for 50% of ACT-178882 to be metabolized in the assay. A shorter half-life suggests higher metabolic instability.
-
Intrinsic Clearance (CLint): This value represents the maximal capacity of the liver enzymes to metabolize the drug, independent of physiological factors like blood flow.[10] It is calculated from the half-life and the protein concentration in the assay.
Q4: What is the typical experimental setup for a liver microsomal stability assay?
A4: A typical assay involves incubating ACT-178882 with pooled human liver microsomes at 37°C. The reaction is initiated by adding the cofactor NADPH, which is essential for CYP enzyme activity.[1][2] Samples are taken at various time points, and the reaction is stopped. The concentration of the remaining ACT-178882 is then quantified using analytical methods like LC-MS/MS.[1]
Troubleshooting Guide
Issue 1: High Variability in ACT-178882 Disappearance Rates Between Experiments
-
Question: We are observing significant variability in the calculated half-life of ACT-178882 in our liver microsomal stability assays. What could be the cause?
-
Answer: High variability can stem from several factors. It is crucial to standardize your experimental protocol.[11]
-
Microsome Quality and Handling: Ensure you are using a consistent lot of pooled human liver microsomes from a reputable vendor. Different batches or microsomes from different vendors can show wide variations in metabolic activity.[11] Improper storage and repeated freeze-thaw cycles of microsomes can also lead to decreased and variable enzyme activity.
-
Reagent Preparation: Prepare fresh solutions of NADPH for each experiment. The stability of NADPH in solution can be a source of variability.
-
Assay Conditions: Maintain consistent incubation temperature, pH, and microsomal protein concentration across all experiments.[11]
-
Issue 2: Unexpectedly High Stability of ACT-178882
-
Question: Our results show that ACT-178882 is very stable in the liver microsomal assay, which is contrary to our expectations. What should we check?
-
Answer: If ACT-178882 appears more stable than anticipated, consider the following:
-
Inactive NADPH: The NADPH regenerating system may not be functioning correctly. Verify the activity of your NADPH stock and the components of the regenerating system.
-
Enzyme Inhibition: Ensure that the solvent used to dissolve ACT-178882 (e.g., DMSO) is at a final concentration that does not inhibit CYP3A4 activity. Typically, the final DMSO concentration should be below 0.5%.
-
Incorrect Cofactors: While CYP3A4 is the primary enzyme, ensure that other potential metabolic pathways are not overlooked. However, for initial microsomal stability, NADPH is the key cofactor.
-
Issue 3: Poor Recovery of ACT-178882 at the 0-Minute Time Point
-
Question: We are seeing low concentrations of ACT-178882 in our initial time point samples, even before significant metabolism could have occurred. Why might this be happening?
-
Answer: Low recovery at the initial time point is often due to non-specific binding of the compound to the assay plates or tubes.
-
Use Low-Binding Materials: Employ low-protein-binding plates and pipette tips to minimize this effect.
-
Include a "No Microsomes" Control: Running a control incubation without liver microsomes can help you assess the extent of non-specific binding and the stability of the compound in the assay buffer.
-
Quantitative Data Summary
The following tables present hypothetical data for the metabolic stability of ACT-178882 in human and rat liver microsomes for illustrative purposes, as specific experimental values are not publicly available.
Table 1: Hypothetical Metabolic Stability of ACT-178882 in Human Liver Microsomes
| Parameter | Value | Units |
| In Vitro Half-life (t½) | 25 | min |
| Intrinsic Clearance (CLint) | 27.7 | µL/min/mg protein |
Table 2: Hypothetical Comparative Metabolic Stability of ACT-178882
| Species | In Vitro Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Human | 25 | 27.7 |
| Rat | 18 | 38.5 |
| Mouse | 12 | 57.8 |
| Dog | 35 | 19.8 |
Experimental Protocol: Liver Microsomal Stability Assay for ACT-178882
This protocol outlines a standard procedure for determining the metabolic stability of ACT-178882 using human liver microsomes.
1. Materials and Reagents:
-
ACT-178882
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal Standard (for analytical quantification)
-
96-well incubation plates (low-protein binding)
-
LC-MS/MS system
2. Procedure:
-
Prepare ACT-178882 Stock Solution: Dissolve ACT-178882 in a suitable organic solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Prepare Working Solutions:
-
Dilute the ACT-178882 stock solution in phosphate buffer to a working concentration (e.g., 100 µM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice and dilute to a working concentration of 1 mg/mL in cold phosphate buffer.
-
-
Incubation:
-
Add the diluted liver microsomes to the wells of the 96-well plate.
-
Add the ACT-178882 working solution to the wells to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
-
Time Points and Reaction Termination:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of ACT-178882 at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of ACT-178882 remaining versus time.
-
Determine the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t½) using the formula: t½ = -0.693 / slope.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / protein amount).
-
Visualizations
Caption: Workflow for Liver Microsomal Stability Assay.
Caption: Hypothetical Metabolism of ACT-178882 via CYP3A4.
References
- 1. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 2. mttlab.eu [mttlab.eu]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 5. CYP3A4 inducible model for in vitro analysis of human drug metabolism using a bioartificial liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An in vitro approach to detect metabolite toxicity due to CYP3A4-dependent bioactivation of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. The roles of CYP2C19 and CYP3A4 in the in vitro metabolism of β‐eudesmol in human liver: Reaction phenotyping and enzyme kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In vitro and in vivo pharmacokinetic characterization of LMT-28 as a novel small molecular interleukin-6 inhibitor [animbiosci.org]
- 11. docsdrive.com [docsdrive.com]
CYP3A4 metabolism of ACT-178882 and potential for drug interactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the CYP3A4 metabolism of ACT-178882 and its potential for drug-drug interactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for ACT-178882?
A1: ACT-178882, a direct renin inhibitor, is metabolized by the cytochrome P450 enzyme CYP3A4.[1] This has been confirmed in clinical studies where co-administration with a moderate CYP3A4 inhibitor, diltiazem, resulted in a significant increase in ACT-178882 plasma concentrations.[1]
Q2: Does ACT-178882 have the potential to inhibit CYP3A4?
A2: Yes, clinical data indicates that ACT-178882 is an inhibitor of CYP3A4. In a clinical study, ACT-178882 was shown to dose-dependently increase the maximum concentration (Cmax) and the area under the concentration-time curve (AUC) of midazolam, a sensitive CYP3A4 substrate.[2]
Q3: Is there a risk of drug-drug interactions when co-administering ACT-178882 with other CYP3A4 substrates?
A3: Yes, due to its inhibitory effect on CYP3A4, there is a potential for drug-drug interactions when ACT-178882 is co-administered with other drugs that are metabolized by CYP3A4. This could lead to increased plasma concentrations and potentially adverse effects of the co-administered drug.
Q4: Is ACT-178882 a CYP3A4 inducer?
A4: Based on available clinical data, ACT-178882 does not appear to be an inducer of CYP3A4. A clinical study showed no effect on the urinary 6β-hydroxycortisol/cortisol ratio, which is a biomarker for CYP3A4 induction.[2]
Q5: Where can I find quantitative in vitro data (e.g., IC50, Ki) for CYP3A4 inhibition by ACT-178882?
A5: While clinical studies have demonstrated the CYP3A4 inhibitory potential of ACT-178882, specific quantitative in vitro data such as IC50 or Ki values do not appear to be publicly available in the current scientific literature. Researchers may need to perform their own in vitro assays to determine these parameters.
Troubleshooting Guides
Problem: I am seeing unexpected potentiation of a co-administered drug in my in vivo study with ACT-178882.
-
Possible Cause: The co-administered drug is likely a substrate of CYP3A4, and its metabolism is being inhibited by ACT-178882.
-
Troubleshooting Steps:
-
Verify Metabolism: Confirm if the co-administered drug is a known substrate of CYP3A4 by reviewing its metabolic profile.
-
In Vitro Inhibition Assay: Conduct an in vitro CYP3A4 inhibition assay with ACT-178882 and the co-administered drug to confirm the inhibitory interaction and determine the IC50 value.
-
Dose Adjustment: If co-administration is necessary, consider a dose reduction of the affected drug and monitor its plasma concentrations and pharmacological effects closely.
-
Problem: My in vitro CYP3A4 inhibition assay with ACT-178882 is yielding inconsistent results.
-
Possible Cause: Issues with the experimental setup, such as substrate concentration, incubation time, or the choice of in vitro system.
-
Troubleshooting Steps:
-
Optimize Substrate Concentration: Ensure the concentration of the CYP3A4 probe substrate (e.g., midazolam) is at or below its Km value for CYP3A4 to ensure sensitive detection of inhibition.
-
Time-Dependent Inhibition: Investigate if ACT-178882 is a time-dependent inhibitor of CYP3A4 by pre-incubating ACT-178882 with the enzyme system before adding the substrate.
-
System Suitability: Verify the activity of your in vitro system (e.g., human liver microsomes, recombinant CYP3A4) with a known CYP3A4 inhibitor as a positive control.
-
Data Presentation
Table 1: Summary of Clinical Drug-Drug Interaction Studies with ACT-178882
| Interacting Drug | Role of Interacting Drug | Effect on ACT-178882 Pharmacokinetics | Effect of ACT-178882 on Interacting Drug Pharmacokinetics | Conclusion | Reference |
| Midazolam | Sensitive CYP3A4 Substrate | Not Reported | Dose-dependent increase in Cmax and AUC | ACT-178882 is a CYP3A4 inhibitor. | [2] |
| Diltiazem | Moderate CYP3A4 Inhibitor | Doubled AUC, 1.62-fold increase in Cmax | Not Applicable | ACT-178882 is a substrate of CYP3A4. | [1] |
Experimental Protocols
Protocol 1: In Vitro Assessment of CYP3A4 Inhibition by ACT-178882 (Representative Protocol)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of ACT-178882 for CYP3A4-mediated metabolism of a probe substrate.
-
Materials:
-
Human Liver Microsomes (HLM) or recombinant human CYP3A4
-
ACT-178882 (test inhibitor)
-
Midazolam (probe substrate)
-
Ketoconazole (positive control inhibitor)
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
LC-MS/MS for analysis of 1'-hydroxymidazolam
-
-
Methodology:
-
Prepare a series of concentrations of ACT-178882 and ketoconazole.
-
In a 96-well plate, pre-incubate HLM or recombinant CYP3A4 with the test inhibitor or control at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the metabolic reaction by adding a solution containing midazolam (at a concentration close to its Km) and the NADPH regenerating system.
-
Incubate at 37°C for a specific duration (e.g., 10-15 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stopping solution (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of 1'-hydroxymidazolam using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each concentration of ACT-178882 and determine the IC50 value by non-linear regression analysis.
-
Protocol 2: Clinical Drug-Drug Interaction Study of ACT-178882 with a CYP3A4 Substrate (Based on Midazolam Interaction Study)
-
Objective: To evaluate the effect of multiple doses of ACT-178882 on the pharmacokinetics of a single dose of midazolam in healthy subjects.
-
Study Design: Open-label, two-period, sequential design.
-
Methodology:
-
Period 1 (Baseline): Administer a single oral dose of midazolam to healthy subjects and collect serial blood samples over a specified period (e.g., 24 hours) to determine the baseline pharmacokinetic profile of midazolam.
-
Washout Period: A suitable washout period is observed.
-
Period 2 (Treatment): Administer multiple once-daily doses of ACT-178882 to the same subjects to achieve steady-state concentrations.
-
On the last day of ACT-178882 administration, co-administer a single oral dose of midazolam.
-
Collect serial blood samples over the same time period as in Period 1 to determine the pharmacokinetic profile of midazolam in the presence of ACT-178882.
-
Analyze plasma samples for midazolam and its major metabolite, 1'-hydroxymidazolam, using a validated bioanalytical method.
-
Compare the pharmacokinetic parameters (Cmax, AUC) of midazolam with and without ACT-178882 to assess the extent of the drug interaction.
-
Mandatory Visualizations
Caption: Metabolic pathway of ACT-178882 via CYP3A4.
Caption: Mechanism of drug interaction by ACT-178882.
Caption: Clinical drug interaction study workflow.
References
- 1. ahajournals.org [ahajournals.org]
- 2. A Study to Investigate the Pharmacokinetics of Midazolam after Repeated Doses of Camizestrant (AZD9833) and to Investigate the Pharmacokinetics of Camizestrant when Administered Alone and in Combination with Carbamazepine in Healthy Post-Menopausal Female Participants [astrazenecaclinicaltrials.com]
Validation & Comparative
A Comparative Analysis of ACT-178882 and Enalapril on Blood Pressure Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel direct renin inhibitor, ACT-178882, and the widely prescribed angiotensin-converting enzyme (ACE) inhibitor, enalapril, focusing on their effects on blood pressure. This document is intended to be an objective resource, presenting available experimental data and methodologies to inform research and development in the cardiovascular field.
Introduction
ACT-178882 is a novel, orally active, direct renin inhibitor that represents a new therapeutic approach to hypertension management. It acts at the initial, rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). Enalapril is a well-established ACE inhibitor that has been a cornerstone in the treatment of hypertension and heart failure for decades. It exerts its effect by blocking the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. Understanding the distinct mechanisms and clinical effects of these two agents is crucial for the development of next-generation antihypertensive therapies.
Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System
Both ACT-178882 and enalapril target the RAAS, a critical pathway in blood pressure regulation. However, they act at different points in this cascade.
-
ACT-178882 (Direct Renin Inhibitor): Directly inhibits the enzymatic activity of renin, preventing the conversion of angiotensinogen to angiotensin I. This upstream inhibition leads to a reduction in the levels of all subsequent components of the RAAS, including angiotensin I, angiotensin II, and aldosterone.[1] A notable pharmacodynamic effect of direct renin inhibitors is the prevention of the compensatory rise in plasma renin activity that is often observed with other RAAS inhibitors.[1]
-
Enalapril (ACE Inhibitor): Enalapril is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat. Enalaprilat competitively inhibits ACE, thereby preventing the conversion of angiotensin I to angiotensin II. This leads to vasodilation and a reduction in aldosterone secretion, resulting in lower blood pressure.[1]
Below is a diagram illustrating the points of action of ACT-178882 and enalapril within the RAAS pathway.
Comparative Efficacy on Blood Pressure
ACT-178882
Quantitative data on the blood pressure-lowering effects of ACT-178882 in hypertensive patients from published clinical trials are not available. A clinical pharmacology study in healthy male subjects, which included a 20 mg enalapril arm, reported that both ACT-178882 and enalapril tended to decrease systolic blood pressure.[2] However, the study did not provide specific data on the magnitude of this effect. The primary focus of this early-phase study was on the safety, tolerability, pharmacokinetics, and pharmacodynamics of ACT-178882.[2]
Enalapril
The efficacy of enalapril in reducing blood pressure has been well-documented in numerous clinical trials. The following tables summarize data from select studies.
Table 1: Enalapril Efficacy in a Large Multicenter Study
| Parameter | Baseline (Mean) | After 24 Weeks (Mean) | Mean Reduction |
| Systolic Blood Pressure (mmHg) | 170 | 145.5 | 24.5 |
| Diastolic Blood Pressure (mmHg) | 101 | 85.5 | 15.5 |
Data from a 6-month study in 4,988 patients with uncontrolled hypertension.[3]
Table 2: Enalapril Monotherapy in Mild to Moderate Hypertension
| Age Group | Percentage Achieving Normotension |
| Younger (≤ 39 years) | 73% |
| Middle-aged (40-59 years) | 50% |
| Older (≥ 60 years) | 56% |
Data from an 8-week multicenter, open-label, prospective study in 265 patients.[4]
Table 3: Enalapril Monotherapy in Mild, Moderate, and Severe Hypertension
| Severity of Hypertension | Percentage Controlled with Enalapril Alone |
| Mild | 54% (20 of 37) |
| Moderate | 24% (5 of 21) |
| Severe | 0% (0 of 16) |
Data from an open multicentre trial where control was defined as diastolic blood pressure ≤ 90 mmHg.[5]
Experimental Protocols
ACT-178882: Clinical Pharmacology Study
-
Study Design: A study investigating the tolerability, safety, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of ACT-178882. The study also included an arm with 20 mg of enalapril.[2]
-
Participants: Healthy male subjects.[2]
-
Dosage:
-
Administration: Oral, in a fasted state.[2]
-
Blood Pressure Measurement: Vital signs, including blood pressure, were recorded, but specific methodologies for blood pressure measurement were not detailed in the abstract.[2]
Enalapril: Large Multicenter Study in Belgium
-
Study Design: A 6-month multicenter study to evaluate the effect of enalapril on blood pressure and quality of life.[3]
-
Participants: 4,988 patients whose hypertension was uncontrolled by previous treatments or who did not tolerate their previous drug regimen.[3]
-
Blood Pressure Measurement: Blood pressure was measured at the start of the trial and after 24 weeks. The specific method of measurement (e.g., seated, ambulatory) was not specified in the abstract.[3]
Enalapril: Multicenter Trial in Mild to Moderate Hypertension
-
Study Design: An 8-week multicenter, open-label, prospective study.[4]
-
Participants: 265 patients with mild to moderate uncomplicated essential hypertension, categorized into three age groups.[4]
-
Dosage: Enalapril monotherapy in a single daily dosage ranging from 5 mg to 40 mg.[4]
-
Blood Pressure Measurement: Blood pressure was measured in the sitting position to determine if normotension was achieved.[4]
Experimental Workflow
The general workflow for a clinical trial evaluating the efficacy of an antihypertensive drug typically involves the following stages:
Conclusion
ACT-178882, as a direct renin inhibitor, offers a novel mechanism for blood pressure control by targeting the initial step of the RAAS. Early clinical data in healthy volunteers suggest a trend towards blood pressure reduction. Enalapril, a widely used ACE inhibitor, has a well-established and quantitatively documented efficacy in lowering blood pressure across a spectrum of hypertensive patients.
While a direct comparison is currently not possible due to the lack of head-to-head trial data, the distinct mechanisms of action of direct renin inhibitors and ACE inhibitors warrant further investigation. Future clinical trials in hypertensive populations are necessary to fully elucidate the therapeutic potential of ACT-178882 and its comparative efficacy and safety profile relative to established antihypertensive agents like enalapril. Researchers and drug development professionals should monitor upcoming clinical trial results for ACT-178882 to gain a clearer understanding of its place in the management of hypertension.
References
- 1. How do direct renin inhibitors affect blood pressure, what early trials show, and how do they compare with ACE inhibitors? – Mr.Hotsia Travel with Health [hotsia.com]
- 2. Clinical pharmacology of single- and multiple-ascending doses of ACT-178882, a new direct renin inhibitor, and its pharmacokinetic interaction with food and midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of enalapril on hypertension and quality of life. A large multicenter study in Belgium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A multicenter trial of enalapril in the treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enalapril as first choice treatment of mild, moderate and severe essential hypertension: results of an open multicentre clinical trial. New Zealand Hypertension Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of ACT-178882 and Other Antihypertensive Agents in Preclinical Hypertension Models
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of the direct renin inhibitor, ACT-178882, with other major classes of antihypertensive drugs. Due to the limited availability of published preclinical data specifically for ACT-178882, the direct renin inhibitor aliskiren is used as a proxy to represent this class of medication. The information presented herein is intended to provide an objective overview to guide further research and development in the field of hypertension.
Data Presentation: Comparative Efficacy in Hypertension Models
The following tables summarize the quantitative data on the blood pressure-lowering effects of different antihypertensive agents in various rat models of hypertension. It is important to note that the data are compiled from different studies, and direct comparison should be made with caution due to variations in experimental protocols.
Table 1: Efficacy of Antihypertensive Agents in Spontaneously Hypertensive Rats (SHR)
| Drug Class | Drug | Dose | Route of Administration | Duration of Treatment | Blood Pressure Reduction (mmHg) | Reference |
| Direct Renin Inhibitor | Aliskiren | 100 mg/kg/day | Subcutaneous osmotic minipump | 3 weeks | MAP: ↓ 29±2 | [1] |
| ACE Inhibitor | Captopril | 250 mg/kg/day | Drinking water | 3 weeks | SBP: ↓ ≈60 | [2][3] |
| Angiotensin Receptor Blocker | Olmesartan | Not specified | Not specified | 28 days | MAP: ↓ 15.9 | [4] |
| Calcium Channel Blocker | Amlodipine | Not specified | Not specified | 28 days | MAP: ↓ 12.0 | [4] |
| Diuretic | Hydrochlorothiazide | 3 mg/kg | Oral | 8 weeks | SBP: ↓ 19 | [4] |
Note: SBP = Systolic Blood Pressure; MAP = Mean Arterial Pressure. Data presented as mean ± standard error or approximate reduction.
Table 2: Efficacy of Antihypertensive Agents in Dahl Salt-Sensitive (DSS) Rats
| Drug Class | Drug | Dose | Route of Administration | Duration of Treatment | Blood Pressure Effect | Reference |
| Angiotensin Receptor Blocker | Losartan | 30 mg/kg/day | Drinking water | 6 months | Prevented hypertension development | [5][6] |
Table 3: Efficacy of Antihypertensive Agents in Goldblatt Hypertensive Rats (Two-Kidney, One-Clip Model)
| Drug Class | Drug | Dose | Route of Administration | Blood Pressure Reduction (mmHg) | Reference |
| Calcium Channel Blocker | Nifedipine | 0.02 mg/kg | Intravenous | MAP: ↓ 16 (from 151±5 to 135±5) | [7] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a framework for the replication and validation of these findings.
Induction of Hypertension Models
1. Spontaneously Hypertensive Rat (SHR) Model: The SHR is a genetic model of hypertension.[8] These rats spontaneously develop hypertension without any specific induction protocol. For experimental purposes, male or female SHRs are typically used, with age-matched Wistar-Kyoto (WKY) rats serving as normotensive controls. Blood pressure starts to rise at around 6 weeks of age and is well-established by 12-15 weeks.[9]
2. Dahl Salt-Sensitive (DSS) Rat Model: This is a genetic model of salt-sensitive hypertension. To induce hypertension, DSS rats are fed a high-salt diet (typically 4-8% NaCl) for several weeks.[6] Age-matched Dahl Salt-Resistant (DSR) rats on the same diet serve as controls.
3. Two-Kidney, One-Clip (2K1C) Goldblatt Hypertension Model: This is a surgical model of renovascular hypertension.[5][10]
-
Animal Preparation: Male Sprague-Dawley or Wistar rats are anesthetized.
-
Surgical Procedure: A flank incision is made to expose the left renal artery. A U-shaped silver or titanium clip with a specific internal diameter (e.g., 0.23 mm) is placed around the renal artery to constrict it.[5][11][12] The contralateral (right) kidney is left untouched. Sham-operated rats undergo the same procedure without the clip placement.
-
Post-operative Care: Animals are monitored for recovery and provided with appropriate analgesia. Hypertension typically develops over 4-6 weeks.[10]
Drug Administration
1. Oral Gavage: This is a common method for precise oral administration of drugs in rats.[2][7][13][14][15]
-
Preparation: The drug is dissolved or suspended in a suitable vehicle (e.g., water, saline, carboxymethylcellulose).
-
Procedure: The rat is gently restrained. A gavage needle of appropriate size (e.g., 16-18 gauge for adult rats) is measured from the tip of the nose to the last rib to determine the correct insertion length.[14][15] The needle is carefully inserted into the esophagus, and the drug solution is slowly administered.
-
Volume: The volume administered is typically between 1-10 mL/kg body weight.[15]
2. Administration in Drinking Water: This method is suitable for chronic drug administration.
-
Preparation: The drug is dissolved in the drinking water at a concentration calculated to provide the desired daily dose based on the average water consumption of the rats.
-
Monitoring: Water intake should be monitored to ensure accurate dosing.
3. Subcutaneous Osmotic Minipumps: These devices are used for continuous, long-term drug delivery.
-
Preparation: The minipump is filled with the drug solution.
-
Implantation: Under anesthesia, a small subcutaneous pocket is created, and the minipump is implanted.
Blood Pressure Measurement
1. Tail-Cuff Plethysmography (Non-invasive): This is a widely used method for repeated blood pressure measurements in conscious rats.[6][16][17]
-
Acclimatization: Rats are trained and acclimatized to the restraining device and the procedure for several days before measurements are taken to minimize stress-induced blood pressure elevation.[16]
-
Procedure: The rat is placed in a restrainer, and a cuff is placed around the base of the tail. The tail is often warmed to increase blood flow. The cuff is inflated to occlude blood flow and then slowly deflated. A sensor detects the return of blood flow, and the corresponding pressures are recorded as systolic blood pressure.[17]
2. Radiotelemetry (Invasive): This method provides continuous and accurate blood pressure measurements in freely moving, conscious animals.
-
Transmitter Implantation: Under anesthesia, a pressure-sensing catheter connected to a telemetry transmitter is implanted into an artery (e.g., abdominal aorta or carotid artery).
-
Data Acquisition: The transmitter wirelessly sends blood pressure data to a receiver, allowing for 24-hour monitoring without restraining the animal.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by the different classes of antihypertensive drugs and a typical experimental workflow for evaluating their efficacy.
Experimental workflow for evaluating antihypertensive drug efficacy.
Renin-Angiotensin-Aldosterone System (RAAS) and points of intervention.
Mechanism of action of Calcium Channel Blockers.
Mechanism of action of Diuretics.
References
- 1. researchgate.net [researchgate.net]
- 2. ouv.vt.edu [ouv.vt.edu]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Two-kidney-one-clip (2K1C) Renovascular Hypertension Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. kentscientific.com [kentscientific.com]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Do Young and Old Spontaneously Hypertensive Rats Respond to Antihypertensive Therapy? Comparative Studies on the Effects of Combined Captopril and Nifedipine Treatment - ProQuest [proquest.com]
- 10. ijpp.com [ijpp.com]
- 11. A novel vascular clip design for the reliable induction of 2-kidney, 1-clip hypertension in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment and evaluation of a reversible two-kidney, one-clip renovascular hypertensive rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aniphy.fr [aniphy.fr]
- 14. research.fsu.edu [research.fsu.edu]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
- 16. Tail‐Cuff Technique and Its Influence on Central Blood Pressure in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
A Head-to-Head Comparison of ACT-178882 with Other Renin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel direct renin inhibitor ACT-178882 against other established renin inhibitors: Aliskiren, Zankiren, and Remikiren. The information is intended to support research and development efforts by presenting available preclinical and clinical data in a comparative format.
Introduction to Renin Inhibitors and the RAAS Pathway
Direct renin inhibitors represent a targeted approach to antihypertensive therapy by blocking the initial and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). By inhibiting the conversion of angiotensinogen to angiotensin I, these agents effectively reduce the downstream production of the potent vasoconstrictor angiotensin II and subsequent aldosterone release. This mechanism offers a distinct pharmacological profile compared to other RAAS-targeting drugs like ACE inhibitors and ARBs.
Below is a diagram illustrating the RAAS pathway and the point of intervention for direct renin inhibitors.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of direct renin inhibitors.
In Vitro Potency: A Comparative Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported in vitro IC50 values for ACT-178882 and other renin inhibitors against human renin.
| Compound | IC50 (nM) | Reference |
| ACT-178882 | 1.4 | [1] |
| Aliskiren | 0.6 | [2][3] |
| Remikiren | 0.7 - 0.8 | [2][4] |
| Zankiren | 1.1 | [2] |
Note: IC50 values can vary slightly depending on the specific assay conditions.
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion, which in turn influence its dosing regimen and potential for drug-drug interactions. The table below presents a summary of key pharmacokinetic parameters for the compared renin inhibitors. It is important to note that the data for ACT-178882 is derived from studies in healthy volunteers, which may differ from findings in hypertensive patient populations.
| Parameter | ACT-178882 | Aliskiren | Zankiren | Remikiren |
| Bioavailability | Not explicitly reported | ~2.5%[4] | Low (<2%) | <1%[5] |
| Time to Peak (tmax) | 3 - 5 hours[6] | 1 - 3 hours | Not specified | 0.25 - 2 hours |
| Half-life (t1/2) | 18.7 - 24.7 hours[6] | ~24 - 40 hours[4] | Not specified | Variable, long-lasting effects[7] |
| Metabolism | CYP3A4[8] | CYP3A4 | Not specified | Not specified |
| Food Effect | No significant effect[6] | High-fat meal decreases absorption | Not specified | Not specified |
Pharmacodynamic and Clinical Efficacy Overview
This section compares the effects of the renin inhibitors on key biomarkers of the RAAS and their clinical efficacy in managing hypertension. A direct comparison of blood pressure reduction is challenging due to differences in study populations (healthy volunteers for ACT-178882 vs. hypertensive patients for others).
| Feature | ACT-178882 | Aliskiren | Zankiren | Remikiren |
| Plasma Renin Activity (PRA) | Dose-dependent decrease[6] | Dose-dependent decrease | Dose-dependent decrease | Effective inhibition 24h post-dose[9] |
| Active Renin Concentration | Dose-dependent increase[6] | Compensatory increase | Not specified | Dose-dependent increase[5] |
| Aldosterone Excretion | Decreased[6] | Decreased | Dose-related suppression | Dose-related suppression |
| Blood Pressure Reduction | Tendency to decrease systolic BP in healthy volunteers[6] | Effective in mild-to-moderate hypertension[10] | Dose-dependent reduction in sodium-depleted normotensive subjects | Not significant as monotherapy in short-term; marked reduction with a diuretic[9] |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies employed in key studies cited in this guide.
ACT-178882: Single- and Multiple-Ascending Dose Study
-
Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study.
-
Participants: Healthy male subjects.
-
Intervention: Single oral doses of ACT-178882 (10-1000 mg) or multiple once-daily doses (30-600 mg) for 14 days. A cohort also received 20 mg enalapril. A food interaction arm investigated a single 30 mg dose in the fed state. A midazolam interaction was also assessed to probe CYP3A4 involvement.[6]
-
Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points post-dosing to determine plasma concentrations of ACT-178882.
-
Pharmacodynamic Assessments: Measurements included plasma renin activity, active renin concentration, and urinary aldosterone and sodium excretion.[6]
Aliskiren: Efficacy and Safety Study in Mild-to-Moderate Hypertension
-
Study Design: A randomized, multicenter, double-blind, placebo-controlled, active-comparator 8-week trial.
-
Participants: Patients with mild-to-moderate hypertension (mean sitting diastolic blood pressure [DBP] ≥95 and <110 mm Hg).
-
Procedure: Following a 2-week single-blind placebo run-in, patients were randomized to receive once-daily oral doses of aliskiren (150, 300, or 600 mg), irbesartan 150 mg, or placebo.
-
Primary Endpoints: Change from baseline in trough mean sitting DBP and systolic blood pressure (SBP).[10]
Zankiren: Dose-Dependent Effects in Normotensive Subjects
-
Study Design: A double-blind, randomized, placebo-controlled in-hospital study.
-
Participants: Twenty-four healthy male volunteers.
-
Procedure: Subjects were pretreated with 40 mg furosemide 12 hours prior to study drug administration to induce mild sodium depletion. Single oral doses of zankiren (10 to 250 mg) or placebo were administered.
-
Assessments: Blood pressure and heart rate were monitored, and blood samples were collected to measure active renin, total renin, plasma renin activity, angiotensin I, angiotensin II, aldosterone, and plasma zankiren concentrations.[11]
Remikiren: Efficacy in Essential Hypertension
-
Study Design: A short-term study in patients with essential hypertension.
-
Procedure: Following a washout period and 8 days of single-blind placebo, patients received remikiren 600 mg orally for 8 days. After 4 days, hydrochlorothiazide (12.5 mg or 25 mg) or placebo was added in a double-blind manner.
-
Assessments: Blood pressure and plasma renin activity were measured.[9]
Experimental Workflow Diagram
The following diagram provides a generalized workflow for a typical clinical trial evaluating a novel renin inhibitor.
Caption: A generalized workflow for a clinical trial of a renin inhibitor.
Conclusion
ACT-178882 is a potent direct renin inhibitor with a pharmacokinetic profile that supports once-daily dosing. The available data from early-phase clinical trials in healthy volunteers demonstrate clear pharmacodynamic effects on the RAAS, consistent with its mechanism of action. While a direct head-to-head comparison of clinical efficacy with other renin inhibitors in hypertensive patients is not yet available, its in vitro potency is comparable to that of established agents like Aliskiren, Remikiren, and Zankiren. Further clinical development in patient populations will be necessary to fully elucidate the therapeutic potential of ACT-178882 in the management of hypertension and other cardiovascular diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Renin inhibition with aliskiren in hypertension: focus on aliskiren/hydrochlorothiazide combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Renin inhibition with aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of remikiren as the first orally active renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aliskiren for the treatment of essential hypertension under real-life practice conditions: design and baseline data of the prospective 3A registry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Remikiren (Ro 42-5892)--an orally active renin inhibitor in essential hypertension. Effects on blood pressure and the renin-angiotensin-aldosterone system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aliskiren, a novel orally effective renin inhibitor, provides dose-dependent antihypertensive efficacy and placebo-like tolerability in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose-dependent effects of the renin inhibitor zankiren HCl after a single oral dose in mildly sodium-depleted normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of ACT-178882 Cross-Reactivity with Other Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profile of ACT-178882, a direct renin inhibitor. Due to the limited publicly available data on the specific cross-reactivity of ACT-178882, this guide leverages information on the high selectivity of its drug class and provides a comparative context using data from the well-characterized direct renin inhibitor, Aliskiren.
Introduction to ACT-178882 and Direct Renin Inhibition
ACT-178882 is a novel direct renin inhibitor.[1] Direct renin inhibitors represent a targeted approach to modulating the Renin-Angiotensin-Aldosterone System (RAAS) by directly binding to the active site of renin. This action blocks the conversion of angiotensinogen to angiotensin I, the rate-limiting step in the RAAS cascade. Renin is known for its high substrate specificity, primarily acting on angiotensinogen, which suggests that its inhibitors are likely to exhibit a high degree of selectivity with a lower potential for off-target effects compared to less specific protease inhibitors.[2][3]
Comparative Selectivity Profile
The following table summarizes the available selectivity data for Aliskiren, which can be considered indicative of the expected selectivity profile for a direct renin inhibitor like ACT-178882.
| Protease | Inhibitor | IC50 / Ki (nM) | Fold Selectivity vs. Renin |
| Human Renin | Aliskiren | 0.6 | - |
| Other Aspartic Proteinases | Aliskiren | >5000 | >8300 |
Note: Data for ACT-178882 is not currently available in the public literature. The data for Aliskiren is provided as a representative example for the class of direct renin inhibitors.
Signaling Pathway and Mechanism of Action
Direct renin inhibitors like ACT-178882 act at the initial, rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this pathway and the point of inhibition.
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of ACT-178882.
Experimental Protocols for Assessing Protease Inhibitor Selectivity
To evaluate the cross-reactivity of a protease inhibitor, a panel of enzymatic assays is typically employed. Below are detailed methodologies for key experiments used to determine inhibitor selectivity.
Fluorescence Resonance Energy Transfer (FRET)-Based Protease Inhibition Assay
This is a common and sensitive method for measuring protease activity and inhibition.
-
Principle: A synthetic peptide substrate contains a fluorophore and a quencher molecule. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by a protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Materials:
-
Recombinant human proteases (e.g., renin, cathepsin D, pepsin, etc.)
-
Fluorogenic peptide substrate specific for each protease
-
Test inhibitor (ACT-178882) and reference inhibitor (e.g., Aliskiren)
-
Assay buffer (specific to each protease)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor and reference compound in the appropriate assay buffer.
-
In a microplate, add the assay buffer, the specific protease, and the inhibitor at various concentrations.
-
Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the FRET peptide substrate to each well.
-
Monitor the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths.
-
Calculate the initial reaction rates from the linear portion of the fluorescence curve.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Radiometric Assay for Renin Inhibition
This method directly measures the product of the renin-catalyzed reaction.
-
Principle: This assay quantifies the amount of Angiotensin I (Ang I) produced from the substrate angiotensinogen. Radiolabeled Ang I can be used as a tracer in a competitive radioimmunoassay (RIA).
-
Materials:
-
Recombinant human renin
-
Human angiotensinogen
-
Test inhibitor (ACT-178882)
-
Radio-labeled Ang I (e.g., ¹²⁵I-Ang I)
-
Anti-Ang I antibody
-
Buffer solutions
-
Gamma counter
-
-
Procedure:
-
Incubate human renin with angiotensinogen in the presence of varying concentrations of the test inhibitor.
-
Stop the enzymatic reaction after a defined time.
-
The generated Ang I competes with a fixed amount of radio-labeled Ang I for binding to a limited amount of anti-Ang I antibody.
-
Separate the antibody-bound Ang I from free Ang I.
-
Measure the radioactivity of the antibody-bound fraction using a gamma counter.
-
Create a standard curve using known amounts of unlabeled Ang I.
-
Determine the concentration of Ang I produced in the presence of the inhibitor and calculate the percent inhibition.
-
Calculate the IC50 value from a dose-response curve.
-
Cellular Assays for Protease Inhibitor Selectivity
Cell-based assays provide insights into the inhibitor's activity in a more physiological context.
-
Principle: Genetically engineered cells can be designed to report on the activity of a specific protease. For example, a reporter protein (e.g., luciferase or fluorescent protein) can be linked to a cleavable peptide sequence specific for the target protease and a localization signal. Cleavage of the peptide by the protease results in a measurable change, such as the release and secretion of the reporter protein.
-
Materials:
-
Mammalian cell line suitable for transfection
-
Expression vector encoding the reporter construct
-
Transfection reagents
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer and substrate for the reporter enzyme (if applicable)
-
Luminometer or fluorescence microscope/plate reader
-
-
Procedure:
-
Transfect the host cells with the expression vector containing the protease activity reporter construct.
-
Culture the transfected cells to allow for expression of the reporter.
-
Treat the cells with various concentrations of the test inhibitor.
-
After a suitable incubation period, measure the reporter signal. For a secreted reporter, the cell culture supernatant is assayed. For an intracellular reporter, the cells are lysed before measurement.
-
Determine the effect of the inhibitor on the reporter signal and calculate the IC50 value.
-
Experimental Workflow for Assessing Protease Inhibitor Selectivity
The following diagram outlines a general workflow for determining the cross-reactivity of a protease inhibitor.
Caption: A generalized workflow for assessing the selectivity of a protease inhibitor.
Conclusion
References
- 1. Clinical pharmacology of single- and multiple-ascending doses of ACT-178882, a new direct renin inhibitor, and its pharmacokinetic interaction with food and midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct Renin Inhibition with Focus on Aliskiren and Cardiovascular Outcome Studies | ECR Journal [ecrjournal.com]
- 3. Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of ACT-178882's Effect on Aldosterone: A Comparative Analysis with Aldosterone Synthase Inhibitors
This guide provides an objective comparison of ACT-178882's effect on aldosterone with that of other alternatives, supported by experimental data. The information is intended for researchers, scientists, and drug development professionals.
ACT-178882 is a direct renin inhibitor. Its effect on aldosterone is a downstream consequence of inhibiting the Renin-Angiotensin-Aldosterone System (RAAS) at its origin. Clinical studies have shown that single and multiple doses of ACT-178882 lead to a dose-dependent decrease in plasma renin activity and a subsequent reduction in aldosterone excretion[1]. This is in contrast to angiotensin-converting enzyme (ACE) inhibitors like enalapril, which increase both active renin and plasma renin activity[1].
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Aldosterone, the final hormone in this pathway, promotes sodium and water retention, and potassium excretion in the kidneys[2][3]. Dysregulation of the RAAS, leading to elevated aldosterone levels, is implicated in various cardiovascular and renal diseases[4][5][6].
ACT-178882 acts at the first step of this pathway by directly inhibiting renin. This prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the levels of all subsequent components, including angiotensin II and aldosterone. Aldosterone synthase inhibitors (ASIs), on the other hand, act at the final step of aldosterone synthesis.
Comparative Analysis: ACT-178882 vs. Aldosterone Synthase Inhibitors
While ACT-178882 reduces aldosterone indirectly, Aldosterone Synthase Inhibitors (ASIs) offer a more targeted approach by directly inhibiting the enzyme responsible for its production, CYP11B2[7][8]. This direct inhibition prevents the "aldosterone escape" phenomenon sometimes observed with other RAAS inhibitors[7].
Several ASIs, including Baxdrostat, Lorundrostat, and Osilodrostat, have been evaluated in clinical trials and have demonstrated significant reductions in blood pressure and aldosterone levels[9][10].
Quantitative Data Summary
The following tables summarize the effects of ACT-178882 and various ASIs on key biomarkers.
Table 1: Effect of ACT-178882 on Aldosterone and Renin
| Compound | Dose | Change in Aldosterone Excretion | Change in Plasma Renin Activity | Study Population | Reference |
|---|
| ACT-178882 | 30-600 mg (multiple doses) | Decreased | Decreased | Healthy male subjects |[1] |
Table 2: Comparative Efficacy of Aldosterone Synthase Inhibitors on Blood Pressure
| Compound | Dose | Change in Systolic Blood Pressure (vs. Placebo) | Change in Diastolic Blood Pressure (vs. Placebo) | Study Population | Reference |
|---|---|---|---|---|---|
| Baxdrostat | 2 mg once daily | -11.0 mm Hg | Not reported | Patients with hypertension | [9][10] |
| Osilodrostat (LCI699) | 1 mg once daily | -7.6 mm Hg | -5.4 mm Hg | Patients with hypertension | [9][10] |
| Lorundrostat | 50 mg once daily | -9.1 mm Hg | Not reported | Patients with hypertension | [9][10] |
| LCI699 | 0.25 mg - 1 mg daily | -2.6 to -4.3 mm Hg (not statistically significant) | +0.3 to -1.2 mm Hg (not statistically significant) | Patients with resistant hypertension | [11] |
| Eplerenone (MRA) | 50 mg twice daily | -9.9 mm Hg | -2.9 mm Hg | Patients with resistant hypertension |[11] |
Experimental Protocols
Clinical Pharmacology Study of ACT-178882
A study investigating ACT-178882 involved single- and multiple-ascending doses in healthy male subjects.
-
Design: Randomized, placebo-controlled trial.
-
Single-Ascending Dose (SAD) Part: Subjects received single doses of ACT-178882 (10-1000 mg) or placebo.
-
Multiple-Ascending Dose (MAD) Part: Subjects received once-daily doses of ACT-178882 (30-600 mg), placebo, or 20 mg enalapril for 14 days.
-
Pharmacodynamic Assessments: Measurements included plasma renin activity, active renin concentration, and urinary excretion of sodium and aldosterone.
-
Data Collection: Blood and urine samples were collected at various time points to assess pharmacokinetic and pharmacodynamic parameters.
Phase 2 Trial of an Aldosterone Synthase Inhibitor (e.g., LCI699)
A randomized, double-blind, placebo- and active-controlled study was conducted to evaluate the effects of an ASI in patients with primary hypertension.
-
Design: Randomized, double-blind, placebo- and eplerenone-controlled, parallel-group study.
-
Participants: Patients with primary hypertension.
-
Intervention: Patients received various doses of the ASI (LCI699), placebo, or eplerenone for a specified duration (e.g., 8 weeks).
-
Primary Endpoint: Change from baseline in clinic and ambulatory blood pressure.
-
Secondary Endpoints: Changes in plasma aldosterone, renin activity, and cortisol levels. Adrenocorticotropic hormone (ACTH) stimulation tests were performed to assess the inhibitor's effect on cortisol production.
References
- 1. Clinical pharmacology of single- and multiple-ascending doses of ACT-178882, a new direct renin inhibitor, and its pharmacokinetic interaction with food and midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. youtube.com [youtube.com]
- 4. Aldosterone synthase inhibitors in cardiovascular and renal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldosterone and Aldosterone Modulation in Cardio-Kidney Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20240277698A1 - Methods of using aldosterone synthase inhibitors - Google Patents [patents.google.com]
- 7. Aldosterone Synthase Inhibitors: New Hope in Cardiovascular Therapy [cfrjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative efficacy and safety of aldosterone synthase inhibitors in hypertension: a Bayesian network meta-analysis of randomised controlled rials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Aprocitentan and Angiotensin-Converting Enzyme (ACE) Inhibitors in the Management of Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of aprocitentan, a novel dual endothelin receptor antagonist, and the established class of angiotensin-converting enzyme (ACE) inhibitors for the treatment of hypertension. This document outlines their distinct mechanisms of action, presents a comparative view of their clinical efficacy and safety profiles based on available experimental data, and details the methodologies for key experiments.
Executive Summary
Aprocitentan represents a new therapeutic class for managing hypertension, particularly in patients with resistant hypertension, by targeting the endothelin pathway. ACE inhibitors, a cornerstone of hypertension treatment for decades, act on the renin-angiotensin-aldosterone system (RAAS). While both drug classes effectively lower blood pressure, their different mechanisms of action result in distinct efficacy and safety profiles. This guide aims to provide an objective comparison to inform research and drug development in the field of cardiovascular therapeutics.
Mechanisms of Action
The antihypertensive effects of aprocitentan and ACE inhibitors are achieved through modulation of two distinct physiological pathways involved in blood pressure regulation.
Aprocitentan: Dual Endothelin Receptor Antagonism
Aprocitentan is an orally active dual endothelin receptor antagonist, which inhibits the binding of endothelin-1 (ET-1) to both the endothelin A (ETA) and endothelin B (ETB) receptors.[1][2] ET-1 is a potent vasoconstrictor and is implicated in various processes contributing to hypertension, including inflammation, cell proliferation, and fibrosis.[1] By blocking both ETA and ETB receptors, aprocitentan mitigates the pressor effects of ET-1, leading to vasodilation and a reduction in blood pressure.[3][4] This mechanism is particularly relevant in patient populations prone to resistant hypertension where the endothelin system is often activated.[2]
Figure 1: Aprocitentan Signaling Pathway
ACE Inhibitors: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
ACE inhibitors exert their effects by inhibiting the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS).[3][5] ACE is responsible for the conversion of angiotensin I to angiotensin II.[3][5] Angiotensin II is a potent vasoconstrictor that also stimulates the release of aldosterone, leading to sodium and water retention.[5] By blocking the production of angiotensin II, ACE inhibitors lead to vasodilation and a decrease in blood volume, thereby lowering blood pressure.[3][5] ACE inhibitors also inhibit the degradation of bradykinin, a vasodilator, which may contribute to their antihypertensive effect.[5]
Figure 2: ACE Inhibitor Signaling Pathway
Comparative Efficacy
The following tables summarize the available clinical trial data for aprocitentan and the ACE inhibitor ramipril in patients with hypertension. It is important to note that the patient populations and study designs differ, which should be considered when interpreting this comparative data.
Blood Pressure Reduction
Table 1: Placebo-Adjusted Change in Blood Pressure from Baseline
| Drug/Dose | Study | Patient Population | Duration | Change in Systolic BP (mmHg) vs. Placebo (95% CI) | Change in Diastolic BP (mmHg) vs. Placebo (95% CI) |
| Aprocitentan 12.5 mg | PRECISION[6] | Resistant Hypertension | 4 Weeks | -3.8 (-6.8, -0.8) | -3.9 |
| Aprocitentan 25 mg | PRECISION[6] | Resistant Hypertension | 4 Weeks | -3.7 (-6.7, -0.8) | -4.5 |
| Ramipril 5 mg * | -[7] | Mild to Moderate Essential Hypertension | 4 Weeks | Statistically significant decrease vs. placebo (p < 0.001 for standing) | Statistically significant decrease vs. placebo (p < 0.05 for supine and standing) |
Note: Specific placebo-corrected mmHg values with confidence intervals were not available in the provided search results for the ramipril study. The study did, however, show a statistically significant reduction in blood pressure compared to placebo.[7] An open-label study of ramipril as an add-on therapy in 56 patients with therapy-resistant hypertension showed a decrease in sitting systolic blood pressure from 175 mmHg to 146 mmHg and diastolic blood pressure from 112 mmHg to 91 mmHg at week 8.[1]
Safety and Tolerability Profile
The safety and tolerability of a drug are critical for long-term patient adherence and overall clinical utility.
Treatment-Emergent Adverse Events
Table 2: Incidence of Common Treatment-Emergent Adverse Events (%)
| Adverse Event | Aprocitentan 12.5 mg (PRECISION)[6] | Aprocitentan 25 mg (PRECISION)[6] | Placebo (PRECISION)[6] | Ramipril (General Profile)[8] | Lisinopril (General Profile)[2] |
| Fluid Retention/Edema | 9.1 | 18.4 | 2.1 | Less Common | Less Common |
| Headache | Similar to Placebo | Similar to Placebo | Similar to Placebo | Common | 3.8% > Placebo |
| Dizziness | Similar to Placebo | Similar to Placebo | Similar to Placebo | Common | 3.5% > Placebo |
| Cough | Not Reported as Common | Not Reported as Common | Not Reported as Common | Common (Persistent, Dry) | 2.5% > Placebo |
| Hypotension | Not Reported as Common | Not Reported as Common | Not Reported as Common | Possible | 3.8% > Placebo (in heart failure) |
| Hyperkalemia | Not Reported as Common | Not Reported as Common | Not Reported as Common | Possible | Possible |
| Angioedema | Not Reported | Not Reported | Not Reported | Rare but Serious | Rare but Serious |
Note: The adverse event data for ramipril and lisinopril are from their general safety profiles and not from a specific trial in resistant hypertension directly comparable to the PRECISION study.
Experimental Protocols
Standardized and validated experimental protocols are essential for the accurate assessment of antihypertensive agents.
Ambulatory Blood Pressure Monitoring (ABPM)
Ambulatory Blood Pressure Monitoring provides a more comprehensive assessment of blood pressure over a 24-hour period, capturing variations during daily activities and sleep.
-
Procedure: A portable, automated device is worn by the subject, connected to a cuff on the non-dominant arm. The device is programmed to measure and record blood pressure at regular intervals (e.g., every 20-30 minutes during the day and every 30-60 minutes at night).
-
Data Analysis: The collected data is downloaded to a computer for analysis, providing average systolic and diastolic blood pressure readings for the entire 24-hour period, as well as for daytime and nighttime.
-
Key Parameters: Key parameters include the 24-hour average blood pressure, daytime and nighttime blood pressure, and the extent of nocturnal blood pressure dipping.
Figure 3: Typical ABPM Workflow
Plasma Renin Activity (PRA) Assay
This assay is crucial for understanding the effects of drugs that modulate the Renin-Angiotensin-Aldosterone System.
-
Principle: PRA is determined by measuring the rate of angiotensin I generation from endogenous angiotensinogen in a plasma sample.
-
Protocol (Radioimmunoassay Example):
-
Sample Collection: Venous blood is collected into a tube containing an anticoagulant (e.g., EDTA).
-
Incubation: The plasma sample is divided into two aliquots. One is incubated at 37°C to allow for the enzymatic generation of angiotensin I by renin, while the other is kept at a low temperature (e.g., 4°C) to prevent generation, serving as a baseline.
-
Angiotensin I Quantification: The amount of angiotensin I in both aliquots is measured using a competitive radioimmunoassay (RIA).
-
Calculation: The PRA is calculated as the difference in angiotensin I concentration between the incubated and baseline samples, expressed as nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/hr).
-
Endothelin-1 (ET-1) Immunoassay
This assay is used to quantify the levels of ET-1, the primary ligand for the receptors targeted by aprocitentan.
-
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is a common method for measuring ET-1 levels in biological samples.
-
Protocol (ELISA Example):
-
Plate Coating: A microplate is pre-coated with a capture antibody specific for ET-1.
-
Sample Addition: Standards, controls, and unknown samples (e.g., plasma) are added to the wells. ET-1 present in the samples binds to the capture antibody.
-
Detection Antibody: A second, enzyme-conjugated antibody that also binds to ET-1 is added, forming a "sandwich" complex.
-
Substrate Addition: A substrate for the enzyme is added, resulting in a color change.
-
Measurement: The intensity of the color is measured using a microplate reader, which is proportional to the concentration of ET-1 in the sample. The concentration in the samples is determined by comparison to a standard curve.
-
Conclusion
Aprocitentan and ACE inhibitors are effective antihypertensive agents that operate through distinct pharmacological pathways. Aprocitentan, with its novel mechanism of targeting the endothelin system, has demonstrated efficacy in patients with resistant hypertension, a challenging-to-treat population. ACE inhibitors have a long-standing history of use and are a first-line treatment for hypertension, with a well-established safety profile.
The choice between these agents will depend on the individual patient's clinical characteristics, comorbidities, and response to previous therapies. For researchers and drug development professionals, the distinct mechanisms of action offer different avenues for therapeutic intervention and the potential for combination therapies. The experimental protocols detailed in this guide provide a framework for the robust evaluation of these and future antihypertensive drugs. Further head-to-head comparative studies in diverse patient populations will be crucial to fully elucidate the relative merits of these two important classes of antihypertensive medications.
References
- 1. Efficacy of ramipril in therapy-resistant hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A double-blind, placebo-controlled, dose-response study of the effectiveness and safety of lisinopril for children with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blood Pressure Effects of Combined β‐Blocker and Angiotensin‐Converting Enzyme Inhibitor Therapy Compared With the Individual Agents: A Placebo‐Controlled Study With Nebivolol and Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicaltrialsregister.eu [clinicaltrialsregister.eu]
- 7. A double-blind study to compare the efficacy, tolerance and safety of two doses of the angiotensin converting enzyme inhibitor ramipril with placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Large prospective study of ramipril in patients with hypertension. CARE Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of ACT-178882 for Renin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the renin inhibitor ACT-178882, focusing on its specificity for its target enzyme, renin. The performance of ACT-178882 is evaluated in the context of other renin inhibitors, supported by available experimental data. This document is intended to assist researchers in assessing the potential of ACT-178882 as a selective pharmacological tool and therapeutic candidate.
Executive Summary
ACT-178882 is a novel, potent direct renin inhibitor with a high affinity for its target. In vitro studies have demonstrated that ACT-178882 inhibits renin in the nanomolar range, comparable to the only marketed direct renin inhibitor, Aliskiren. While comprehensive selectivity data for ACT-178882 against a broad panel of proteases is not yet publicly available, the established high selectivity of Aliskiren serves as a critical benchmark for this class of inhibitors. This guide presents the available potency data for ACT-178882 and other renin inhibitors, details the standard experimental protocols for assessing renin inhibition, and provides visual representations of the relevant biological pathway and experimental workflows.
Data Presentation
In Vitro Potency of Renin Inhibitors
The following table summarizes the in vitro potency of ACT-178882 in comparison to other direct renin inhibitors, as measured by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
| Compound | IC50 (nM) for Human Renin |
| ACT-178882 | 1.4 [1] |
| Aliskiren | 0.6[2] |
This table presents a comparison of the in vitro potency of direct renin inhibitors against human renin.
Selectivity Profile of a Direct Renin Inhibitor (Aliskiren as a Benchmark)
Specificity is a crucial attribute of a high-quality chemical probe and a safe therapeutic agent. It is defined by the differential affinity of a compound for its intended target versus other related proteins (off-targets). While a detailed selectivity panel for ACT-178882 is not available in the public domain, the selectivity of Aliskiren, the class representative, has been established. The following table demonstrates the high selectivity of Aliskiren for renin over other aspartic proteases.
| Enzyme | IC50 (nM) for Aliskiren | Selectivity (fold vs. Renin) |
| Renin | 0.6 | - |
| Other Aspartic Proteinases | >5000 | >8333 |
This table illustrates the selectivity of Aliskiren for human renin compared to other aspartic proteases. The high IC50 values against other proteases indicate a high degree of selectivity.
Experimental Protocols
Fluorometric Renin Inhibitor Screening Assay
A common method to determine the in vitro potency of renin inhibitors is a fluorometric assay using a synthetic substrate.
Principle: This assay utilizes a synthetic renin substrate, a peptide that is flanked by a fluorescent reporter molecule and a quencher molecule. In its intact form, the quencher suppresses the fluorescence of the reporter. Upon cleavage by renin, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity. The presence of a renin inhibitor will decrease the rate of substrate cleavage, leading to a reduced fluorescent signal.
Materials:
-
Recombinant human renin
-
Fluorogenic renin substrate (e.g., (DABCYL)-γ-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-(EDANS)-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
Test compounds (e.g., ACT-178882) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Assay Reaction:
-
To each well of the microplate, add the test compound at various concentrations.
-
Add the recombinant human renin to each well and incubate for a short period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic renin substrate to each well.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence reader pre-set to 37°C.
-
Measure the fluorescence intensity at regular intervals for a defined period (e.g., 60 minutes) using excitation and emission wavelengths appropriate for the specific fluorophore-quencher pair (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL).
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence over time) for each concentration of the test compound.
-
Plot the reaction rates against the logarithm of the inhibitor concentrations.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Mandatory Visualizations
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.
Caption: Experimental workflow for assessing renin inhibitor specificity.
References
Comparative Clinical Trial Analysis: ACT-178882, a Novel Direct Renin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the clinical trial data for ACT-178882, a novel direct renin inhibitor, against the established direct renin inhibitor, Aliskiren. The information is intended to support research, scientific evaluation, and drug development efforts in the field of hypertension and cardiovascular disease.
Executive Summary
ACT-178882 is a new direct renin inhibitor that has undergone early-stage clinical evaluation. This guide synthesizes the currently available public data from clinical trials of ACT-178882 and compares it with data from trials of Aliskiren, the first-in-class direct renin inhibitor. The comparison focuses on pharmacokinetic profiles, safety, and pharmacodynamic effects. While comprehensive quantitative data for ACT-178882 is limited in the public domain, this guide presents the available information in a structured format to facilitate objective comparison.
Mechanism of Action: Direct Renin Inhibition
Both ACT-178882 and Aliskiren function as direct renin inhibitors. They bind to the active site of the enzyme renin, preventing the conversion of angiotensinogen to angiotensin I. This is the rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation. By inhibiting this initial step, direct renin inhibitors lead to a reduction in the downstream production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention. This mechanism ultimately results in vasodilation and a decrease in blood pressure.[1][2][3][4][5]
Below is a diagram illustrating the site of action of direct renin inhibitors within the RAAS signaling pathway.
Pharmacokinetic Profile: ACT-178882 vs. Aliskiren
Pharmacokinetic data for ACT-178882 is primarily derived from a single- and multiple-ascending dose study in healthy male subjects.[1] While specific Cmax and AUC values for each dose cohort are not publicly available, the study reported dose-proportional pharmacokinetics. For comparison, data from Aliskiren studies in healthy volunteers are presented.
Single Ascending Dose (SAD) Studies
Table 1: Single Ascending Dose Pharmacokinetic Parameters
| Parameter | ACT-178882 (10-1000 mg)[1] | Aliskiren (75-600 mg)[3][6][7] |
| Tmax (h) | 3 - 5 | ~1 - 3 |
| t1/2 (h) | 18.7 - 24.7 | ~24 - 44 |
| Cmax | Dose-proportional (specific values not available) | Increased with dose (specific values vary by study) |
| AUC | Dose-proportional (specific values not available) | Increased greater than proportionally with dose |
| Food Effect | No significant effect (30 mg dose) | High-fat meal decreases absorption |
Multiple Ascending Dose (MAD) Studies
Table 2: Multiple Ascending Dose Pharmacokinetic Parameters
| Parameter | ACT-178882 (30-600 mg, 14 days)[1] | Aliskiren (Multiple dose studies)[8] |
| Steady State | Achieved after 4-6 days | Achieved after 7-8 days |
| Accumulation | Minimal | Approximately 2-fold |
| Pharmacokinetics | Dose-proportional | Dose-proportional |
Drug-Drug Interaction Studies
A study investigating the interaction between ACT-178882 and the moderate CYP3A4 inhibitor diltiazem was conducted.[2] Concomitant administration of diltiazem significantly increased the exposure to ACT-178882.
Table 3: Pharmacokinetic Parameters of ACT-178882 (100 mg single dose) with and without Diltiazem [2]
| Parameter | ACT-178882 Alone (Mean, 95% CI) | ACT-178882 + Diltiazem (Mean, 95% CI) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 26.8 (20.1-35.8) | 43.5 (36.8-51.4) | 1.62 (1.36-1.94) |
| AUC∞ (ng·h/mL) | 454 (351-587) | 918 (781-1078) | 2.02 (1.75-2.34) |
| tmax (h) | 3.5 (median) | 5.0 (median) | - |
| t1/2 (h) | 22.9 | 24.2 | - |
Experimental Protocols
Detailed experimental protocols for the ACT-178882 clinical trials are not publicly available. However, based on the published abstracts, the general design of the key studies is summarized below.
ACT-178882 Single and Multiple Ascending Dose Study Protocol Overview[1]
-
Study Design: Randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study.
-
Participants: Healthy male subjects.
-
Single Ascending Dose (SAD) Phase:
-
Dose cohorts: 10 mg to 1000 mg.
-
Administration: Single oral dose in a fasted state.
-
Food effect arm: A single 30 mg dose was also administered in a fed state.
-
-
Multiple Ascending Dose (MAD) Phase:
-
Dose cohorts: 30 mg to 600 mg.
-
Administration: Once daily for 14 days in a fasted state.
-
Comparator: 20 mg enalapril.
-
-
Pharmacokinetic Sampling: Serial blood samples were collected to determine plasma concentrations of ACT-178882.
-
Pharmacodynamic Assessments: Active renin and plasma renin activity were measured. Urinary sodium and aldosterone excretion were also assessed.
-
Safety Assessments: Monitoring of adverse events, vital signs, clinical laboratory variables, and ECGs.
Below is a generalized workflow for a single ascending dose clinical trial, illustrating the typical progression of a participant through the study.
References
- 1. Oral Direct Renin Inhibition: Premise, Promise, and Potential Limitations of a New Class of Antihypertensive Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renin inhibitor - Wikipedia [en.wikipedia.org]
- 3. Direct Renin Inhibitors: A New Approach to Antihypertensive Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Renin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Renin inhibitors - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 6. researchgate.net [researchgate.net]
- 7. pharmacokinetically guided dosing: Topics by Science.gov [science.gov]
- 8. ahajournals.org [ahajournals.org]
ACT-178882: An Investigational Direct Renin Inhibitor - Efficacy and Safety Profile in Early Clinical Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the efficacy and safety of ACT-178882, an orally active, non-peptidic direct renin inhibitor. The information presented is based on available data from early-phase clinical trials and is intended for an audience of researchers, scientists, and drug development professionals. This document summarizes the known pharmacological properties of ACT-178882 and compares its performance with enalapril, an established angiotensin-converting enzyme (ACE) inhibitor.
Introduction to ACT-178882
ACT-178882 is a potent and selective inhibitor of the enzyme renin, which plays a pivotal role in the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure and cardiovascular homeostasis. By directly targeting the rate-limiting step of the RAAS cascade, ACT-178882 was investigated for its potential as an antihypertensive agent.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
Direct renin inhibitors like ACT-178882 exert their effect by binding to the active site of renin, thereby preventing the conversion of angiotensinogen to angiotensin I. This action leads to a reduction in the downstream production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention. The following diagram illustrates the RAAS pathway and the point of intervention for direct renin inhibitors and ACE inhibitors.
Efficacy Data
The primary efficacy data for ACT-178882 comes from a Phase 1, randomized, double-blind, placebo- and active-controlled, single- and multiple-ascending dose study in healthy male subjects.[1]
Pharmacodynamic Effects
In this study, ACT-178882 demonstrated dose-dependent effects on the RAAS.[1] Single and multiple doses of ACT-178882 led to a significant increase in active renin concentration while markedly decreasing plasma renin activity (PRA).[1] This is a characteristic effect of direct renin inhibitors. In contrast, the ACE inhibitor enalapril increased both active renin and PRA.[1] Both ACT-178882 and enalapril were observed to decrease sodium and aldosterone excretion.[1] While not statistically significant in this study of normotensive subjects, both drugs showed a tendency to decrease systolic blood pressure.[1]
Table 1: Pharmacodynamic Effects of ACT-178882 and Enalapril in Healthy Volunteers [1]
| Parameter | ACT-178882 (30-600 mg) | Enalapril (20 mg) | Placebo |
| Active Renin Concentration | Dose-dependent increase | Increase | No significant change |
| Plasma Renin Activity (PRA) | Dose-dependent decrease | Increase | No significant change |
| Aldosterone Excretion | Decrease | Decrease | No significant change |
| Sodium Excretion | Decrease | Decrease | No significant change |
| Systolic Blood Pressure | Tendency to decrease | Tendency to decrease | No significant change |
Safety and Tolerability
ACT-178882 was generally well-tolerated in the Phase 1 study.[1] The most frequently reported adverse events were dizziness and headache.[1] No clinically relevant changes were observed in body weight, vital signs, clinical laboratory variables, or electrocardiograms (ECG).[1]
A separate drug-drug interaction study investigated the co-administration of ACT-178882 with diltiazem, a moderate inhibitor of the metabolizing enzyme CYP3A4.[2] This combination was found to be safe and well-tolerated.[2] The most common adverse event reported was headache.[2]
Table 2: Common Adverse Events Reported with ACT-178882 [1][2]
| Adverse Event | Frequency |
| Dizziness | Most frequently reported[1] |
| Headache | Most frequently reported[1][2] |
Pharmacokinetics
The pharmacokinetic profile of ACT-178882 was characterized by dose-proportional exposure after single and multiple doses.[1] Steady-state concentrations were achieved after 4-6 days of once-daily dosing with minimal accumulation.[1] The terminal half-life of ACT-178882 ranged from 18.7 to 24.7 hours.[1] Food did not have a significant effect on its absorption.[1]
A significant drug-drug interaction was observed when ACT-178882 was co-administered with diltiazem, which resulted in a doubling of the exposure (Cmax and AUC) to ACT-178882.[2] ACT-178882 also demonstrated a dose-dependent increase in the Cmax and AUC of midazolam, a CYP3A4 substrate.[1]
Table 3: Pharmacokinetic Parameters of ACT-178882 in Healthy Volunteers [1][2]
| Parameter | Value |
| Time to Maximum Concentration (tmax) | 3 to 5 hours[1] |
| Terminal Half-life (t1/2) | 18.7 to 24.7 hours[1] |
| Dose Proportionality | Yes[1] |
| Food Effect | No significant effect[1] |
| Interaction with Diltiazem | Doubled Cmax and AUC of ACT-178882[2] |
| Interaction with Midazolam | Dose-dependent increase in Cmax and AUC of midazolam[1] |
Experimental Protocols
Phase 1 Ascending Dose Study[1]
This study was a randomized, double-blind, placebo- and active-controlled trial in healthy male subjects.
-
Single-Ascending Dose (SAD) Part: Subjects received single oral doses of ACT-178882 (10-1000 mg) or placebo in a fasted state. A separate cohort received 30 mg of ACT-178882 in a fed state to assess food effect.
-
Multiple-Ascending Dose (MAD) Part: Subjects received once-daily oral doses of ACT-178882 (30-600 mg), enalapril (20 mg), or placebo for 14 days.
-
Assessments: Safety and tolerability were assessed through monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests. Pharmacokinetic parameters were determined from plasma concentrations of ACT-178882. Pharmacodynamic effects were evaluated by measuring plasma renin concentration, plasma renin activity, and urinary excretion of aldosterone and electrolytes.
Drug-Drug Interaction Study with Diltiazem[2]
This was an open-label, randomized, two-way crossover study in healthy young male subjects.
-
Treatment A: Single oral dose of 100 mg ACT-178882.
-
Treatment B: Diltiazem 300 mg once daily for 13 days, with a single 100 mg dose of ACT-178882 administered on day 4.
-
Assessments: Serial blood samples were collected to determine the pharmacokinetic parameters of ACT-178882. Safety was monitored through adverse event reporting, vital signs, ECGs, and clinical laboratory tests.
Comparison with Alternatives
Direct comparison data for ACT-178882 is limited to the Phase 1 study with enalapril.
-
Mechanism: ACT-178882 is a direct renin inhibitor, acting at the first step of the RAAS cascade. Enalapril is an ACE inhibitor, acting further downstream to prevent the conversion of angiotensin I to angiotensin II.
-
Pharmacodynamics: ACT-178882 decreases PRA, while enalapril increases it. Both drugs decrease aldosterone and sodium excretion.
-
Clinical Experience: Enalapril is a well-established antihypertensive medication with extensive clinical data supporting its efficacy and safety in various patient populations. The clinical development of ACT-178882 appears to have been discontinued after early-phase studies, and therefore, its efficacy and safety in hypertensive patients have not been established.
Conclusion and Future Outlook
ACT-178882 demonstrated a promising pharmacodynamic profile for a direct renin inhibitor in early clinical development, with evidence of target engagement and a generally favorable safety and tolerability profile in healthy volunteers. However, the lack of publicly available data from later-phase clinical trials in hypertensive patients suggests that its development may have been halted. Further research would be necessary to fully elucidate the therapeutic potential of ACT-178882. The information gathered serves as a valuable case study for researchers in the field of cardiovascular drug discovery and development, highlighting the challenges and decision points in advancing a novel therapeutic agent.
References
- 1. Clinical pharmacology of single- and multiple-ascending doses of ACT-178882, a new direct renin inhibitor, and its pharmacokinetic interaction with food and midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-drug interaction study of ACT-178882, a new renin inhibitor, and diltiazem in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for ACT-178882: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of ACT-178882, a direct renin inhibitor. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guidance is intended to supplement, not replace, institution-specific protocols and regulations.
Immediate Safety and Handling Considerations
While a specific Safety Data Sheet (SDS) for ACT-178882 is not publicly available, general precautions for handling non-controlled investigational compounds should be strictly followed.
| Precaution Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Always wear standard laboratory attire, including a lab coat, safety glasses, and appropriate chemical-resistant gloves. |
| Handling | Avoid generating dust or aerosols. Use a chemical fume hood for all manipulations of the solid compound. Prevent contact with skin and eyes. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials. Keep containers tightly closed when not in use. |
| Spill Response | In case of a spill, isolate the area. For small spills of solid material, carefully scoop the material into a designated waste container, avoiding dust generation. For liquid spills, absorb with an inert material and place in a sealed container. Ventilate the area and clean the spill site thoroughly. Report all spills to your institution's Environmental Health and Safety (EHS) department. |
Step-by-Step Disposal Protocol for ACT-178882
The disposal of investigational drugs like ACT-178882 must comply with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[1][2] The following is a general procedural outline; however, it is mandatory to consult and follow the specific protocols established by your institution's EHS office.[1]
-
Initial Assessment and Classification :
-
Contact your institution's EHS department to determine if ACT-178882 is classified as a hazardous waste under RCRA.[1] This determination will dictate the specific disposal pathway.
-
Provide EHS with all available information on the compound.
-
-
Waste Segregation and Collection :
-
Solid Waste : Collect unused or expired ACT-178882 powder, contaminated PPE (gloves, weigh boats, etc.), and spill cleanup materials in a designated, compatible hazardous waste container.[3]
-
Liquid Waste : Solutions containing ACT-178882 should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Empty Containers : Empty vials, bottles, or other containers that held ACT-178882 should be disposed of as hazardous waste unless thoroughly decontaminated according to an approved institutional procedure.[4]
-
-
Labeling :
-
All waste containers must be affixed with a "Hazardous Waste" label provided by your EHS department.[3]
-
The label must include:
-
-
Storage of Waste :
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[3]
-
Ensure the SAA is secure and that containers are kept closed except when adding waste.
-
-
Arranging for Disposal :
-
Documentation :
-
Maintain meticulous records of the generation, accumulation, and disposal of ACT-178882 waste. These records are essential for regulatory compliance and may be subject to audit.[4]
-
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of ACT-178882.
Signaling Pathway of ACT-178882 (Renin Inhibitor)
ACT-178882 is a direct renin inhibitor. Renin is a critical enzyme in the Renin-Angiotensin System (RAS), which plays a key role in regulating blood pressure and fluid balance.[5][6][7] By inhibiting renin, ACT-178882 blocks the conversion of angiotensinogen to angiotensin I, thereby decreasing the downstream production of angiotensin II, a potent vasoconstrictor.[7][8]
Caption: The Renin-Angiotensin System and the inhibitory action of ACT-178882.
References
- 1. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. research.cuanschutz.edu [research.cuanschutz.edu]
- 4. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 5. Renin - Angiotensin Pathways: R&D Systems [rndsystems.com]
- 6. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 7. ClinPGx [clinpgx.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
Navigating the Safe Handling of ACT-178882: A Comprehensive Guide
Absence of a specific Safety Data Sheet (SDS) for the investigational renin inhibitor ACT-178882 necessitates a cautious approach to its handling and disposal in a laboratory setting. As a compound under clinical investigation, comprehensive public safety documentation is often limited. Therefore, it is imperative that researchers, scientists, and drug development professionals adhere to rigorous safety protocols based on established best practices for handling potentially hazardous research chemicals. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE) and Engineering Controls
When handling ACT-178882, a multi-layered approach to personal protection and engineering controls is crucial. The following table summarizes the recommended PPE and handling precautions.
| Equipment/Control | Specification | Purpose |
| Primary Engineering Control | Chemical Fume Hood or Ventilated Enclosure | To minimize inhalation exposure to the compound, especially when handling powders or creating solutions. |
| Hand Protection | Nitrile or Neoprene Gloves (Double Gloving Recommended) | To prevent skin contact. Check manufacturer's data for compatibility with potential solvents. |
| Eye Protection | Chemical Safety Goggles or a Face Shield | To protect eyes from splashes or airborne particles of the compound. |
| Body Protection | Disposable Lab Coat with Long Sleeves and Elastic Cuffs | To prevent contamination of personal clothing. Should be changed regularly and when known contamination occurs. |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95 or higher) | Recommended when handling the compound as a powder outside of a ventilated enclosure to prevent inhalation. |
Operational Plan: A Step-by-Step Handling Protocol
A clear and concise operational plan is critical to minimize the risk of exposure and contamination. The following workflow outlines the key steps for the safe handling of ACT-178882 from receipt to temporary storage.
Experimental Protocol: Solution Preparation
-
Preparation: Designate a specific area for handling ACT-178882, preferably within a chemical fume hood. Assemble all necessary materials, including the compound, appropriate solvent, calibrated weighing scale, glassware, and waste containers.
-
Personal Protective Equipment: Don a disposable lab coat, chemical safety goggles, and double nitrile gloves. If handling the powder outside of a fume hood, a NIOSH-approved respirator is required.
-
Weighing: Carefully weigh the desired amount of ACT-178882 powder on a tared weigh boat within a ventilated enclosure to minimize the risk of aerosolization.
-
Solubilization: Transfer the weighed powder to an appropriate vessel within the chemical fume hood. Add the desired solvent slowly to avoid splashing. If necessary, use sonication or gentle agitation to fully dissolve the compound.
-
Storage: Store the prepared solution in a clearly labeled, sealed container. Consult available literature for stability and appropriate storage conditions.
Disposal Plan: Managing ACT-178882 Waste
Proper disposal of ACT-178882 and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a research compound, it should be treated as hazardous chemical waste.
Disposal Protocol
-
Segregation: All materials that have come into contact with ACT-178882 must be segregated as hazardous waste. This includes unused compound, solutions, contaminated gloves, lab coats, weigh boats, and pipette tips.
-
Liquid Waste: Collect all liquid waste containing ACT-178882 in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name, concentration, and date.
-
Solid Waste: Place all contaminated solid waste, such as gloves, bench paper, and empty vials, into a designated hazardous waste bag or container.
-
Sharps: Any contaminated sharps, such as needles or Pasteur pipettes, must be disposed of in a puncture-resistant sharps container.
-
Decontamination: Decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol), and dispose of the cleaning materials as hazardous waste.
-
Final Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
By implementing these comprehensive safety and handling procedures, researchers can mitigate the risks associated with handling ACT-178882 and ensure a safe and compliant laboratory environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
